N-Methyl-p-(o-tolylazo)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17018-24-5 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-methyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3 |
InChI Key |
IMQXTMXYZWSMNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
Synonyms |
N-Methyl-p-(o-tolylazo)aniline |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-p-(o-tolylazo)aniline is an aromatic azo compound characterized by the presence of a diazo group (-N=N-) linking an N-methylaniline and an o-toluene moiety. Azo compounds are a significant class of chemicals widely utilized as dyes and pigments.[1] The specific substitution pattern of this compound, featuring a methyl group on the toluidine ring and another on the amine of the aniline ring, influences its electronic and steric properties, which in turn may affect its color, solubility, and potential biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and a workflow for its characterization.
Chemical Structure and Properties
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-methyl-4-((2-methylphenyl)diazenyl)aniline | IUPAC Nomenclature |
| Synonyms | This compound, N-Methyl-2'-methyl-4-aminoazobenzene | [2] |
| CAS Number | 17018-24-5 | [2] |
| Molecular Formula | C14H15N3 | [2] |
| Molecular Weight | 225.29 g/mol | Calculated |
| Predicted logP | 4.1 | Calculated |
| Predicted pKa | (Basic) ~3.5 | Estimated |
| Predicted Melting Point | Not Available | - |
| Predicted Boiling Point | Not Available | - |
| Appearance | Likely a colored solid | Inferred from similar azo dyes[3] |
Synthesis of this compound
The synthesis of this compound is achieved through a classic two-step process involving the diazotization of o-toluidine followed by an azo coupling reaction with N-methylaniline.[1]
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
o-Toluidine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N-Methylaniline
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Step 1: Diazotization of o-Toluidine
-
In a 250 mL beaker, dissolve a specific molar amount of o-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 20-30 minutes at the same temperature to ensure the completion of the diazotization reaction. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
Step 2: Azo Coupling with N-Methylaniline
-
In a separate 500 mL beaker, dissolve an equimolar amount of N-methylaniline in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the N-methylaniline solution dropwise. A colored precipitate should start to form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours after the addition is complete to ensure maximum coupling.
-
Filter the resulting solid product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts and starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven at a low temperature.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.2 | Multiplet | 8H | Aromatic protons |
| ~ 3.1 | Singlet | 3H | N-CH₃ protons |
| ~ 2.5 | Singlet | 3H | Ar-CH₃ protons |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150-140 | Aromatic carbons attached to nitrogen |
| ~ 138-120 | Other aromatic carbons |
| ~ 30 | N-CH₃ carbon |
| ~ 17 | Ar-CH₃ carbon |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 | N-H stretch (secondary amine) |
| ~ 3050-3000 | Aromatic C-H stretch |
| ~ 2950-2850 | Aliphatic C-H stretch (CH₃) |
| ~ 1600-1580 | N=N stretch (azo group) |
| ~ 1520, 1480 | Aromatic C=C stretch |
| ~ 1350 | C-N stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 225 | [M]⁺ (Molecular ion) |
| 120 | [C₇H₇N₂]⁺ fragment |
| 105 | [C₇H₆N]⁺ fragment |
| 91 | [C₇H₇]⁺ fragment (tropylium ion) |
Conclusion
This technical guide provides a detailed overview of this compound, including its chemical structure, a plausible synthesis protocol, and a comprehensive characterization workflow. While experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.
References
physical and chemical properties of N-Methyl-p-(o-tolylazo)aniline
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of N-Methyl-p-(o-tolylazo)aniline. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physical Properties
This compound, with the CAS number 17018-24-5, is an aromatic azo compound.[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | N-Methylaniline (Precursor) | p-Toluidine (Precursor) |
| CAS Number | 17018-24-5[1] | 100-61-8[2][3] | 106-49-0 |
| Molecular Formula | C₁₄H₁₅N₃[1] | C₇H₉N[2][3] | C₇H₉N |
| Molecular Weight | 225.32 g/mol [1] | 107.15 g/mol [3] | 107.15 g/mol |
| Appearance | Not specified | Colorless to brown viscous liquid[3] | White solid |
| Melting Point | Not specified | -57 °C[2] | 43-45 °C |
| Boiling Point | Not specified | 195 °C[2] | 200 °C |
| Solubility | Not specified | Insoluble in water[3] | Slightly soluble in water |
| Density | Not specified | 0.989 g/mL at 25 °C[3] | 1.046 g/cm³ |
Synthesis and Characterization
A plausible synthetic route for this compound involves a diazo coupling reaction, a standard method for preparing azo dyes.
General Synthesis Protocol
The synthesis would typically proceed in two main steps:
-
Diazotization of o-Toluidine: o-Toluidine is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), to form the o-tolyldiazonium salt. This reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.
-
Azo Coupling with N-Methylaniline: The resulting o-tolyldiazonium salt solution is then slowly added to a solution of N-methylaniline, typically in a neutral or slightly acidic medium. The electrophilic diazonium ion attacks the electron-rich aromatic ring of N-methylaniline, usually at the para position, to form the azo compound this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond in the secondary amine, C-H bonds of the aromatic rings, and the N=N azo bond.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A method similar to that developed for 2-methyl-4-(2-tolylazo)aniline could be adapted, using a C18 column with a methanol-water mobile phase and UV detection.[4][5]
Biological Activity and Metabolism
Toxicological Profile
The Registry of Toxic Effects of Chemical Substances (RTECS) classifies this compound as a tumorigen.[1] This is consistent with the known carcinogenicity of some other azo dyes and their metabolites. For instance, p-Chloro-o-toluidine, a structurally related aromatic amine, is reasonably anticipated to be a human carcinogen.[6] Studies on N-methylaniline have also raised concerns about its potential carcinogenicity and mutagenicity.[7]
Metabolism of Azo Dyes
Azo dyes are generally metabolized in the body through a two-step process involving initial reduction of the azo bond followed by oxidation of the resulting aromatic amines.[8]
-
Reductive Cleavage: The azo bond (-N=N-) is cleaved by azoreductase enzymes, which are present in the liver and, more significantly, in the gut microbiota.[9][10] This reduction breaks the molecule into two aromatic amines. In the case of this compound, this would yield o-toluidine and N-methyl-p-phenylenediamine.
-
Oxidative Metabolism: The resulting aromatic amines can then undergo further metabolism, primarily in the liver, through oxidation reactions catalyzed by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that can bind to DNA and other macromolecules, potentially initiating carcinogenic processes.[8]
References
- 1. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination Method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in Workplace Air by High-performance Liquid Chromatography [jstage.jst.go.jp]
- 6. p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New Report: N-Methylaniline May Pose Cancer and Genetic Defect Risks - Foresight [useforesight.io]
- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Synthesis of N-Methyl-p-(o-tolylazo)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for N-Methyl-p-(o-tolylazo)aniline, a diazo compound with potential applications in various fields of chemical research and development. This document outlines the core chemical reactions, provides a detailed experimental protocol based on established methodologies for azo dye synthesis, and includes necessary visualizations to illustrate the process.
Introduction
This compound, also known as N-Methyl-4-((2-methylphenyl)diazenyl)aniline, is an azo dye. Azo compounds are characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The synthesis of such compounds is a cornerstone of classical organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.
Compound Identification:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17018-24-5[1][2][3][4][5] |
| Molecular Formula | C14H15N3[1] |
| Molecular Weight | 225.29 g/mol |
| Synonyms | ANILINE, N-METHYL-p-(o-TOLYLAZO)-, N-methyl-4-((2-methylphenyl)diazenyl)aniline, 4-Amino-2',N-dimethylazobenzene |
Synthesis Pathway
The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The overall pathway involves two primary stages:
-
Diazotization of o-Toluidine: o-Toluidine (2-methylaniline) is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group of o-toluidine into a diazonium salt, specifically o-tolyldiazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling with N-Methylaniline: The resulting o-tolyldiazonium salt, a weak electrophile, is then reacted with N-methylaniline. N-methylaniline acts as the nucleophilic coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of N-methylaniline. Due to the activating and ortho-, para-directing nature of the N-methylamino group, the substitution occurs predominantly at the para-position, yielding the final product, this compound.
The overall reaction scheme is depicted below:
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, derived from standard procedures for azo dye synthesis. Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Toluidine | 107.15 | 10.7 g | 0.1 |
| Concentrated HCl | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| N-Methylaniline | 107.15 | 10.7 g | 0.1 |
| Sodium Acetate | 82.03 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Procedure
Part 1: Diazotization of o-Toluidine
-
In a 250 mL beaker, add 10.7 g (0.1 mol) of o-toluidine to 100 mL of deionized water.
-
Slowly and with stirring, add 25 mL of concentrated hydrochloric acid. The o-toluidine hydrochloride may precipitate.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 100 mL beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 30 mL of deionized water. Cool this solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. A slight excess of nitrous acid can be tested with starch-iodide paper (turns blue-black).
Part 2: Azo Coupling with N-Methylaniline
-
In a 500 mL beaker, dissolve 10.7 g (0.1 mol) of N-methylaniline in 10 mL of 2M hydrochloric acid and 100 mL of water.
-
Cool this solution to below 10 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part 1 to the N-methylaniline solution with vigorous stirring. A colored precipitate should form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
-
Adjust the pH of the mixture to 4-5 by the slow addition of a saturated sodium acetate solution. This promotes the coupling reaction.
-
Continue stirring for another 1-2 hours to ensure the completion of the reaction.
Part 3: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any unreacted salts and acids.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
Experimental Workflow Diagram
References
In-Depth Technical Guide: N-Methyl-p-(o-tolylazo)aniline (CAS 17018-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-p-(o-tolylazo)aniline, identified by the CAS number 17018-24-5, is an azo compound. This technical guide synthesizes the currently available information on this molecule. It is important to note that detailed experimental data and specific biological studies on this particular compound are limited in publicly accessible scientific literature. Consequently, this document also draws upon general knowledge of closely related azo dyes to provide context regarding potential metabolic pathways and toxicological considerations. The guide aims to provide a foundational understanding for researchers and professionals, while also highlighting areas where further investigation is critically needed.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 17018-24-5 | [1][2] |
| Molecular Formula | C₁₄H₁₅N₃ | [1][2] |
| Molecular Weight | 225.32 g/mol | [1] |
| Synonyms | - N-Methyl-2'-methyl-p-aminoazobenzene- N-Methyl-p-(o-tolylazo)-aniline- Aniline, N-methyl-p-(o-tolylazo)- | [1][2] |
| SMILES | c1(/N=N/c2ccc(NC)cc2)c(cccc1)C | [2] |
Toxicological Profile
Specific toxicological studies detailing LD50 or chronic exposure effects for this compound are not available in the reviewed literature. However, a chemical toxicity database lists it as a "questionable carcinogen with experimental tumorigenic data," though the specific studies underpinning this classification are not provided.[1][3]
Azo dyes as a class are known for their potential health risks. The primary toxicological concern stems from the metabolic cleavage of the azo bond (-N=N-). This reductive cleavage can be carried out by azoreductases produced by intestinal microflora and, to a lesser extent, by liver enzymes.[4][5][6] This process breaks the molecule into its constituent aromatic amines.[5] In the case of this compound, this would likely yield N-methyl-p-phenylenediamine and o-toluidine.
Many aromatic amines are known to be mutagenic and carcinogenic.[5][6] For instance, benzidine, a metabolite of certain azo dyes, is a known human and animal carcinogen.[4][6] Therefore, the toxic potential of this compound is likely linked to the toxicity of its potential aromatic amine metabolites.
Potential Metabolic Pathway
While no specific studies on the metabolism of this compound have been identified, a general pathway for azo dye metabolism can be proposed. The initial and most significant step is the reductive cleavage of the azo bond.
Caption: Generalized metabolic pathway of this compound.
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be found in the surveyed literature. However, the general synthesis of such azo compounds typically involves a diazo coupling reaction. This process would likely involve the diazotization of o-toluidine followed by a coupling reaction with N-methylaniline.
General Hypothetical Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an azo dye like this compound. This is a representative procedure and has not been experimentally validated for this specific compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
There is a significant lack of information regarding the specific biological activities and mechanisms of action for this compound. Research on other substituted aniline and azo compounds has explored various applications, including their use as anticancer agents, but no such studies were found for the title compound.[7] Given its classification as a potential tumorigenic agent, any research into its biological activity should be conducted with appropriate safety precautions.
Conclusion and Future Directions
This compound (CAS 17018-24-5) is a chemical entity for which there is a notable absence of detailed scientific data. While its basic chemical identity is established, there is a critical need for experimental determination of its physicochemical properties, spectroscopic data, and a validated synthesis protocol. Furthermore, its toxicological profile, particularly its potential carcinogenicity, requires thorough investigation to understand the risks associated with its handling and exposure. Future research should focus on in-vitro and in-vivo studies to elucidate its metabolic fate, mechanism of toxicity, and any potential biological activities.
References
- 1. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]
- 2. This compound [drugfuture.com]
- 3. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for N-Methyl-p-(o-tolylazo)aniline Unavailable in Publicly Accessible Databases
A comprehensive search for experimental spectroscopic data (NMR, IR, and UV-Vis) and detailed synthesis protocols for the compound N-Methyl-p-(o-tolylazo)aniline has yielded no specific results. Despite its documented existence under CAS number 17018-24-5, primary scientific literature containing its synthesis and detailed characterization does not appear to be readily available in the public domain.
For researchers, scientists, and drug development professionals seeking to work with or synthesize this compound, this lack of foundational data presents a significant challenge. Typically, a technical guide or whitepaper on a specific chemical entity would rely on published, peer-reviewed data to ensure accuracy and reproducibility. In this instance, the absence of such information prevents the creation of a reliable and in-depth resource.
The synthesis of azo dyes like this compound generally follows a well-established chemical pathway involving diazotization and coupling reactions. A logical synthetic approach can be proposed, and this is visualized in the workflow diagram below.
Proposed Synthetic Workflow
The synthesis would likely proceed via the diazotization of o-toluidine, followed by an azo coupling reaction with N-methylaniline.
Technical Guide: Solubility of N-Methyl-p-(o-tolylazo)aniline and Related Azo Dyes in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to N-Methyl-p-(o-tolylazo)aniline and its Structural Analogs
This compound is an azo dye, a class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'). The solubility of such compounds is crucial for their application in various fields, including as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] Aniline and its derivatives are important precursors in the production of a wide range of dyes and pigments.[2] The molecular structure of this compound, featuring aromatic rings and a methyl group, suggests a degree of hydrophobicity and thus a preference for solubility in organic solvents over aqueous media.
Given the absence of specific solubility data for this compound, this guide focuses on the known solubility of its constituent structural motifs: N-methylaniline and p-toluidine. Azo dyes, in general, are often soluble in polar organic solvents like alcohols and acetone.[1]
Quantitative Solubility Data of Structurally Related Compounds
The following tables summarize the available quantitative and qualitative solubility data for N-methylaniline and p-toluidine in various solvents. This information serves as a valuable reference for estimating the solubility of this compound.
Table 1: Solubility of N-Methylaniline
| Solvent | Solubility | Reference |
| Water | Slightly soluble (30 g/L) | [3] |
| Ethanol | Soluble | [3][4][5] |
| Diethyl Ether | Soluble | [3][4][5] |
| Chloroform | Soluble | [3][4][5] |
| Hydrocarbons | Soluble | [6] |
Table 2: Solubility of p-Toluidine (4-Methylaniline)
| Solvent | Solubility | Reference |
| Water | Slightly soluble (1.1 g/100 mL); soluble in 135 parts water | [7][8][9] |
| Ethanol | Soluble / Freely soluble | [7][8][10][11] |
| Diethyl Ether | Soluble / Freely soluble | [7][9][10][11] |
| Acetone | Freely soluble | [9] |
| Methanol | Freely soluble | [9] |
| Carbon Disulfide | Freely soluble | [9] |
| Pyridine | Soluble | [8][11] |
| Carbon Tetrachloride | Soluble | [8][11] |
| Oils | Soluble / Freely soluble | [8][9][11] |
| Dilute Acids | Soluble | [8][11] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various organic solvents, standardized experimental methods are required. The following protocols for UV-Visible Spectrophotometry and Nephelometry are widely used for the quantitative and qualitative determination of solubility.
UV-Visible Spectrophotometry for Quantitative Solubility Measurement
This method is suitable for compounds that possess a chromophore and thus absorb light in the UV-Visible range. It allows for the determination of the concentration of a dissolved solute.[12]
Principle: The concentration of a solute in a solution is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known high concentration in the desired organic solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.
-
-
Determination of λmax:
-
Scan one of the standard solutions across the UV-Visible spectrum to identify the wavelength of maximum absorbance (λmax).
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship, which serves as the calibration curve.[13]
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to the chosen organic solvent in a vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully extract a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.
-
Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility of the compound.
-
Nephelometry for Qualitative and High-Throughput Solubility Screening
Nephelometry measures the amount of light scattered by suspended particles in a solution. It is a rapid and sensitive method for determining if a compound is soluble or has precipitated.[14][15][16][17]
Principle: A laser beam is passed through the sample, and a detector measures the intensity of light scattered at a 90-degree angle. An increase in scattered light indicates the presence of undissolved particles.[16]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound, typically in a solvent like DMSO in which it is highly soluble.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the target organic solvent directly in the wells of a microplate (e.g., 96- or 384-well plate).
-
-
Nephelometric Measurement:
-
Place the microplate into a laser nephelometer.
-
The instrument will measure the light scattering for each well.
-
-
Data Analysis:
-
Plot the measured nephelometry units (light scatter) against the compound concentration.
-
A sharp increase in light scattering indicates the concentration at which the compound precipitates, thus defining its kinetic solubility limit.
-
Compounds can be categorized as highly soluble, moderately soluble, or poorly soluble based on the concentration at which precipitation occurs.[15]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.
Caption: Figure 1: General Experimental Workflow for Solubility Determination
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be formally documented, the solubility profiles of its structural analogs, N-methylaniline and p-toluidine, strongly suggest that it will be soluble in a range of common organic solvents. For drug development and research applications requiring precise solubility values, the experimental protocols for UV-Visible Spectrophotometry and Nephelometry outlined in this guide provide robust frameworks for empirical determination. The provided workflow diagram offers a clear visual guide for planning and executing these solubility studies.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. p-Toluidine 99.6 106-49-0 [sigmaaldrich.com]
- 10. chemiis.com [chemiis.com]
- 11. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 12. rootspress.org [rootspress.org]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. rheolution.com [rheolution.com]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Potential Biological Activities of Azo Dyes: A Technical Guide on N-Methyl-p-(o-tolylazo)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes represent a significant class of organic compounds with widespread applications, but also notable biological activities that warrant in-depth investigation. This technical guide focuses on the potential biological activities of N-Methyl-p-(o-tolylazo)aniline, a representative aminoazobenzene dye. The document summarizes key toxicological data, outlines detailed experimental methodologies for assessing its biological effects, and explores the underlying molecular mechanisms, including metabolic activation and modulation of cellular signaling pathways. Particular emphasis is placed on its potential carcinogenicity, genotoxicity, and ability to induce oxidative stress. This guide aims to provide a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents and in the safety assessment of azo compounds.
Introduction
Azo dyes are characterized by the presence of one or more azo bonds (-N=N-) connecting aromatic rings. Their versatile chemical properties have led to their extensive use in various industries, including textiles, printing, and cosmetics. However, the biological activities of many azo dyes, particularly their potential toxicity, have raised significant health and environmental concerns. This compound is an aminoazobenzene derivative that serves as a pertinent model for studying the biological effects of this class of compounds. Its structure, featuring an azo linkage and an amino group, makes it susceptible to metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to a range of toxicological outcomes. Understanding these activities is crucial for risk assessment and for the potential repurposing of azo structures in therapeutic contexts.
Toxicological Profile
The toxicological profile of this compound and related azo dyes is primarily characterized by their potential to cause cytotoxicity, genotoxicity, and carcinogenicity.
Acute Toxicity
The acute toxicity of azo dyes is generally considered to be low. For many commercial azo dyes, the median lethal dose (LD50) values are between 250 and 2,000 mg/kg body weight.[1] Exposure to aromatic amines, which can be metabolites of azo dyes, may lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and causing symptoms like cyanosis, weakness, and dizziness.[1]
Cytotoxicity
Azo dyes can exert cytotoxic effects through various mechanisms, including the induction of oxidative stress and damage to cellular membranes. In vitro assays are commonly employed to assess the cytotoxicity of these compounds.
Genotoxicity
A significant concern with many azo dyes is their potential to be genotoxic. This activity is often linked to their metabolic reduction to aromatic amines, which can be further metabolized to reactive electrophiles that bind to DNA. The amino group is considered crucial for the genotoxicity of aminoazobenzene compounds.[2]
Carcinogenicity
Several azo dyes have been classified as carcinogens. The carcinogenicity is often attributed to the metabolic release of carcinogenic aromatic amines.[3] In experimental animals, aromatic amines have been shown to induce tumors in various organs, including the liver, intestine, and urinary bladder.[1] this compound has been identified as a tumorigenic agent.
Quantitative Toxicological Data
Quantitative data from toxicological studies are essential for risk assessment. The following table summarizes available data for this compound.
| Endpoint | Test System | Route of Exposure | Dose/Concentration | Effect | Reference |
| Tumorigenicity (TDLo) | Rat | Oral | 2350 mg/kg/14W-C | Equivocal tumorigenic agent by RTECS criteria; Liver tumors | [4] |
| Tumorigenicity (TD) | Rat | Oral | 4540 mg/kg/36W-C | Equivocal tumorigenic agent by RTECS criteria; Liver tumors | [4] |
| Tumorigenicity (TD) | Rat | Oral | 7800 mg/kg/34W-C | Equivocal tumorigenic agent by RTECS criteria; Liver tumors | [4] |
TDLo: Lowest published toxic dose. TD: Toxic dose (other than lowest).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of azo dyes.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][8][9]
-
Principle: The dye is taken up by viable cells and accumulates in the lysosomes. The amount of dye incorporated is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the treatment period, remove the medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.[7]
-
Wash the cells to remove unincorporated dye.
-
Add a destain solution (e.g., acidified ethanol) to extract the dye from the cells.[10]
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Calculate cell viability and determine the IC50 value.
-
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Protocol: A detailed protocol for testing azo dyes can be found in the literature.[11]
In Vivo Carcinogenicity Bioassay
Long-term animal studies are necessary to determine the carcinogenic potential of a substance.
-
Protocol:
-
Select a suitable animal model (e.g., rats or mice).
-
Administer this compound to the animals through a relevant route of exposure (e.g., oral gavage or in the diet) at multiple dose levels for a significant portion of their lifespan (e.g., 2 years for rats).
-
Include a control group receiving the vehicle only.
-
Monitor the animals for clinical signs of toxicity and tumor development.
-
At the end of the study, perform a complete necropsy and histopathological examination of all major organs to identify and characterize any tumors.
-
Signaling Pathways and Mechanisms of Action
Metabolic Activation
The biological activity of this compound is intrinsically linked to its metabolism. A key step is the reductive cleavage of the azo bond, which can be catalyzed by azoreductases present in the liver and gut microbiota.[3] This cleavage results in the formation of aromatic amines.
These aromatic amines can then undergo further metabolic activation, primarily through N-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes.[12][13][14] The resulting N-hydroxyarylamines are reactive electrophiles that can bind to cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.
Oxidative Stress and the Keap1-Nrf2 Signaling Pathway
Exposure to aniline and its derivatives has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[15][16][17][18] This oxidative stress can lead to damage to lipids, proteins, and DNA.
The Keap1-Nrf2 signaling pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[19]
References
- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Genotoxicity of a variety of azobenzene and aminoazobenzene compounds in the hepatocyte/DNA repair test and the Salmonella/mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical research, synthesis, and available data for the azo compound N-Methyl-p-(o-tolylazo)aniline. Due to the limited availability of published data for this specific molecule, this guide also includes relevant information on its precursors and analogous compounds to provide a broader context for researchers.
Introduction and Historical Context
This compound, with the CAS Registry Number 17018-24-5, belongs to the vast class of azo dyes. The fundamental chromophore of azo dyes, the -N=N- group, was first discovered in 1858 by Peter Griess. This discovery paved the way for the synthesis of the first azo dye, Aniline Yellow, in 1861. The general method for preparing azo dyes involves two key steps: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.
Physicochemical and Toxicological Data
Comprehensive experimental data for this compound is scarce in publicly accessible literature. However, data for its key precursor, N-methylaniline, is well-documented and provides a useful reference.
Quantitative Data for this compound
A thorough search of available scientific databases and literature did not yield specific experimental values for the melting point, boiling point, or solubility of this compound. The primary toxicological information found is a classification as a tumorigen.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₃ | [1] |
| Molecular Weight | 225.29 g/mol | |
| CAS Registry Number | 17018-24-5 | [1] |
| Toxicology | Tumorigen | [2] |
Quantitative Data for the Precursor: N-Methylaniline
The following table summarizes the well-established physicochemical and toxicological properties of N-methylaniline, a key starting material for the synthesis of the target compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N | [3] |
| Molecular Weight | 107.15 g/mol | [3] |
| CAS Registry Number | 100-61-8 | [3] |
| Appearance | Colorless to yellow or pale brown liquid | [4] |
| Melting Point | -57 °C | [5] |
| Boiling Point | 196.2 °C | [5] |
| Density | 0.989 g/mL at 25 °C | [5] |
| Solubility in Water | 5.6 g/L at 20 °C | |
| LD50 (Oral, Rat) | 548 mg/kg | |
| Carcinogenicity | Suspected of causing cancer | [6] |
| Mutagenicity | Suspected of causing genetic defects | [6] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound from a peer-reviewed, citable source could not be located in the conducted research. However, based on the general and well-established methods for the synthesis of analogous aminoazobenzene dyes, a plausible experimental procedure can be outlined. This protocol is provided for informational purposes and should be adapted and optimized under appropriate laboratory conditions.
The synthesis would logically proceed in two main stages:
-
Diazotization of o-Toluidine: Conversion of the primary aromatic amine, o-toluidine, into a diazonium salt.
-
Azo Coupling: Reaction of the o-tolyldiazonium salt with N-methylaniline.
Plausible Synthesis Protocol
Materials:
-
o-Toluidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
N-Methylaniline
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
-
Distilled water
Procedure:
Step 1: Diazotization of o-Toluidine
-
In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the o-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the o-tolyldiazonium chloride.
Step 2: Azo Coupling
-
In a separate, larger beaker, dissolve an equimolar amount of N-methylaniline in a suitable solvent such as ethanol or a dilute acidic solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold o-tolyldiazonium chloride solution from Step 1 to the cold N-methylaniline solution with vigorous stirring.
-
To facilitate the coupling reaction and neutralize the strong acid, slowly add a saturated aqueous solution of sodium acetate until the mixture reaches a slightly acidic to neutral pH.
-
A colored precipitate of this compound should form. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Visualizations
Synthesis Pathway
The following diagram illustrates the logical two-step synthesis of this compound from its precursors, o-toluidine and N-methylaniline.
Caption: Proposed synthesis pathway for this compound.
Experimental Workflow
The logical flow of the experimental procedure is visualized in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
Concluding Remarks
This compound is a classic example of an azo dye for which specific, detailed scientific data is not widely disseminated in modern databases. This guide has synthesized the available information and constructed a plausible, detailed experimental protocol based on established chemical principles. The provided data on the precursor, N-methylaniline, offers valuable context for researchers working with this or related compounds. Further experimental investigation is required to fully characterize the physicochemical and toxicological properties of this compound. Researchers undertaking work with this compound should exercise caution, given its classification as a tumorigen and the known hazards associated with its precursors.
References
- 1. This compound [drugfuture.com]
- 2. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]
- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. New Report: N-Methylaniline May Pose Cancer and Genetic Defect Risks - Foresight [useforesight.io]
N-Methyl-p-(o-tolylazo)aniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of N-Methyl-p-(o-tolylazo)aniline. Due to the limited availability of specific experimental and biological data for this compound, this guide presents foundational information, including its molecular formula and weight, alongside a generalized experimental protocol for the synthesis of structurally related aryl azo compounds. Furthermore, it discusses the general biological activities associated with this class of molecules.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃ | [1] |
| Molecular Weight | 225.30 g/mol | Calculated |
| IUPAC Name | N-methyl-4-((2-methylphenyl)diazenyl)aniline | |
| CAS Number | 17018-24-5 |
Note: The molecular weight was calculated based on the atomic weights of the constituent elements in the molecular formula.
Experimental Protocols: A Generalized Approach to Synthesis
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Reaction Scheme:
-
Diazotization of o-toluidine: o-Toluidine is treated with a cold solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the o-tolyl diazonium chloride salt. The reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[2]
-
Azo coupling with N-methylaniline: The freshly prepared o-tolyl diazonium chloride is then added to a solution of N-methylaniline. The coupling reaction, an electrophilic aromatic substitution, occurs at the para position of the N-methylaniline due to the activating effect of the methylamino group. This reaction results in the formation of this compound.
Detailed Steps:
Part 1: Preparation of o-Tolyl Diazonium Chloride
-
In a beaker, dissolve a specific molar equivalent of o-toluidine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for a short period after the addition is complete to ensure the full formation of the diazonium salt.
Part 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of N-methylaniline in a suitable solvent, such as a dilute acid or a water-miscible organic solvent.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the N-methylaniline solution with vigorous stirring.
-
A colored precipitate of this compound should form.
-
Allow the reaction to proceed for a period to ensure complete coupling.
-
The resulting solid can be collected by filtration, washed with cold water to remove any unreacted salts, and then purified, typically by recrystallization from a suitable solvent like ethanol.
Biological Activity of Aryl Azo Compounds
Disclaimer: The following information pertains to the general class of aryl azo compounds and not specifically to this compound. The biological activity of a specific compound can only be determined through dedicated experimental studies.
Aryl azo compounds are a well-studied class of molecules with a broad spectrum of biological activities. Their effects are largely attributed to the presence of the azo bond (-N=N-) and the nature of the aromatic rings and their substituents.
Many azo compounds have been investigated for their potential therapeutic applications, including:
-
Antimicrobial and Antifungal Activity: Certain azo compounds have demonstrated inhibitory effects against various bacterial and fungal strains.[5][6]
-
Anticancer Properties: Some aryl azo derivatives have been studied for their potential as anticancer agents.[7]
-
Anti-inflammatory Effects: The anti-inflammatory potential of some azo compounds has also been explored.[7]
It is crucial to note that the biological effects of azo compounds can be complex. The reductive cleavage of the azo bond, which can occur metabolically, leads to the formation of aromatic amines. The toxicity of these amines is a significant consideration in the safety assessment of any azo compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the generalized two-step synthesis process for aryl azo compounds.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0240902A2 - Process for the manufacture of azo dyes - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Methyl-p-(o-tolylazo)aniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-p-(o-tolylazo)aniline and its derivatives represent a class of azo compounds with potential applications in various fields, including pharmaceuticals and industrial dyes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds. Detailed experimental protocols for their synthesis and evaluation are presented, alongside a discussion of their potential mechanisms of action, including relevant signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Azo compounds, characterized by the presence of one or more azo groups (-N=N-), are a diverse class of organic molecules with wide-ranging applications.[1] this compound, a member of the aminoazobenzene family, and its analogues are of particular interest due to their structural similarity to known biologically active molecules, including some with carcinogenic properties.[2][3] Understanding the structure-activity relationships, physicochemical characteristics, and biological effects of these compounds is crucial for both harnessing their potential benefits and mitigating their risks. This guide aims to provide a detailed technical resource for researchers and professionals working with or developing derivatives of this compound.
Core Compound and Its Derivatives
The core structure of this compound consists of an N-methylaniline moiety linked to an o-tolyl group through an azo bridge. Its chemical identity is established by its CAS number 17018-24-5 and molecular formula C14H15N3.[4][5] Analogues and derivatives can be synthesized by modifying various parts of this core structure, such as altering the substitution pattern on the aromatic rings or changing the N-alkyl group.
Table 1: Physicochemical Properties of N-Methylaniline and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| N-Methylaniline | 100-61-8 | C7H9N | 107.15 | -57 | 196 | Slightly soluble in water; soluble in ethanol, ether, chloroform.[1][6] |
| o-Toluidine | 95-53-4 | C7H9N | 107.15 | -23 | 200 | Slightly soluble in water. |
| 4-m-Tolylazo-m-toluidine | 3398-09-2 | C14H15N3 | 225.29 | Not available | Not available | Not available.[7] |
| N-Methyl-4-nitroaniline | 100-15-2 | C7H8N2O2 | 152.15 | 152 | Not available | Insoluble in water; easily soluble in acetone and benzene.[8] |
Synthesis and Characterization
The synthesis of this compound and its analogues typically follows the general principles of azo dye synthesis, which involves diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling partner.[8][9][10][11][12]
General Synthesis Protocol
A general method for synthesizing azo dyes involves two main steps:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component (in this case, N-methylaniline or its derivative) under controlled pH and temperature conditions. The coupling partner is typically dissolved in a suitable solvent, and the reaction is often carried out in an ice bath to maintain a low temperature.[8][12]
The resulting azo compound precipitates out of the solution and can be purified by filtration, washing, and recrystallization.[12]
Characterization
The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity. These methods include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
UV-Visible Spectroscopy: To determine the absorption characteristics of the azo chromophore.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its analogues.
Synthesis of an Azo Dye (General Protocol)
This protocol describes a general procedure for the synthesis of an azo dye, which can be adapted for this compound.
Materials:
-
Primary aromatic amine (e.g., o-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Coupling component (e.g., N-methylaniline)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Deionized water
-
Urea (optional, to quench excess nitrous acid)[8]
Procedure:
-
Diazotization:
-
Azo Coupling:
-
Dissolve the coupling component in a suitable solvent (e.g., a dilute solution of NaOH if it is a phenol, or an acidic solution for an amine).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the low temperature and stir the reaction mixture for 30-60 minutes to ensure complete reaction.[8][12]
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.[12]
-
Diagram 1: General Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][15][16]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: Workflow of the MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Activity Assessment (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The broth microdilution method is a common technique for determining MIC values.[18]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Standard antibiotics (positive controls)
-
Microplate reader or visual inspection
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[17]
Biological Activities and Potential Mechanisms of Action
While specific biological activity data for this compound is limited in the public domain, the biological effects of related azo compounds and aniline derivatives have been studied.
Genotoxicity and Carcinogenicity
Several aniline derivatives have been shown to exhibit genotoxic effects.[15][19] o-Aminoazotoluene, a structurally similar compound, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it has been shown to cause tumors in various organs, including the liver and bladder.[2][3][20] The carcinogenicity of many azo dyes is attributed to their metabolic activation to reactive electrophiles that can bind to DNA.[2][19]
The metabolic breakdown of azo dyes often involves the reductive cleavage of the azo bond, primarily by intestinal microbiota, leading to the formation of aromatic amines.[21] These aromatic amines can then be absorbed and undergo further metabolic activation in the liver, for example, through N-oxidation by cytochrome P450 enzymes, to form reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.[22]
Diagram 3: Potential Carcinogenic Activation Pathway of Azo Dyes
Caption: A potential metabolic pathway for the carcinogenic activation of azo dyes.
Antimicrobial Activity
Some azo compounds and their derivatives have been reported to possess antimicrobial activity against various bacteria and fungi.[18][23][24][25] The mechanism of action is not always fully elucidated but may involve the inhibition of essential enzymes or disruption of cell membrane integrity. The presence of specific functional groups and the overall lipophilicity of the molecule can significantly influence its antimicrobial potency.
Table 2: Summary of Biological Activities of Related Azo and Aniline Derivatives (Illustrative)
| Compound/Class | Activity | Organism/Cell Line | Endpoint (e.g., IC50, MIC) | Reference |
| o-Aminoazotoluene | Carcinogenic | Mice, Rats, Hamsters, Dogs | Tumor formation | [2][3] |
| Substituted Anilines | Genotoxic | Salmonella typhimurium, Drosophila melanogaster | Mutagenicity | [19] |
| Imidazolylmethylaniline derivative | Antifungal | Candida albicans | MIC | [24] |
| Thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan | Antimicrobial | E. coli, S. aureus, C. albicans | Inhibition activity | [16] |
| 4'-[(benzimidazol-1-yl) methyl]biphenyl-2-sulphonamides | Antihypertensive | In vivo models | Receptor antagonism | |
| 4-Anilinoquinazoline derivatives | Anticancer | A431 human skin cancer cells | IC50 = 2.62 µM (for compound 8a) |
Note: This table is illustrative and includes data from various related compounds to provide context, as specific data for this compound is limited.
Conclusion
This compound and its analogues belong to a class of compounds that warrant further investigation to fully understand their chemical and biological properties. This guide has provided a foundational overview of their synthesis, characterization, and potential biological activities, drawing upon data from structurally related compounds. The detailed experimental protocols and pathway diagrams are intended to serve as a practical resource for researchers in this field. Future studies should focus on the systematic synthesis of a library of this compound derivatives and the comprehensive evaluation of their physicochemical properties and biological activities to establish clear structure-activity relationships. Such data will be invaluable for guiding the development of new molecules with desired functionalities while ensuring their safety for human health and the environment.
References
- 1. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 2. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-m-Tolylazo-m-toluidine | C14H15N3 | CID 76936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
- 9. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of antimicrobial activity of thiolated methylated N-(4-N,N-dimethylaminobenzyl) chitosan as a new derivative of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. o-Aminoazotoluene | C14H15N3 | CID 7340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]
- 19. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. N-Methyl-N-nitroso-4-(phenylazo)aniline | C13H12N4O | CID 27823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 24. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyl-p-(o-tolylazo)aniline: A Toxicological Assessment Based on Structural Analogs
Executive Summary
N-Methyl-p-(o-tolylazo)aniline is an azo compound containing a substituted aniline moiety. While specific toxicological studies on this compound are scarce, its structural features suggest potential for significant toxicity. The primary concerns, extrapolated from related compounds, include carcinogenicity, mutagenicity, and hematotoxicity (specifically methemoglobinemia). The metabolic activation of the aniline and toluidine components, as well as the reductive cleavage of the azo bond, are anticipated to be key events in its toxicological profile. This document summarizes the available data on relevant structural analogs to build a predictive toxicological profile for this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Methyl-2'-methyl-p-aminoazobenzene, N-Methyl-p-(2-methylphenylazo)aniline |
| CAS Number | 17018-24-5[1] |
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.29 g/mol |
| Appearance | Not available |
| Solubility | Not available |
Toxicological Data (Based on Structural Analogs)
Quantitative toxicological data for this compound is not available. The following tables summarize data for structurally related compounds.
Acute Toxicity
| Compound | CAS Number | Test Species | Route | LD50 | Reference |
| N-Methylaniline | 100-61-8 | Rat | Oral | 360 mg/kg | [2] |
| Aniline | 62-53-3 | Rat | Oral | 250 mg/kg | |
| o-Toluidine | 95-53-4 | Rat | Oral | 670 mg/kg |
Carcinogenicity
| Compound | CAS Number | Agency | Classification |
| Aniline | 62-53-3 | IARC | Group 2A (Probably carcinogenic to humans)[3][4] |
| o-Toluidine | 95-53-4 | IARC | Group 1 (Carcinogenic to humans) |
| 4-(Dimethylamino)azobenzene | 60-11-7 | IARC | Group 2B (Possibly carcinogenic to humans)[3] |
| N-Methylaniline | 100-61-8 | Proposed | Category 2 (Suspected of causing cancer)[5] |
Mutagenicity/Genotoxicity
| Compound | CAS Number | Test System | Result |
| N-Methylaniline | 100-61-8 | Ames Test (Salmonella typhimurium) | Negative[6][7] |
| Aniline | 62-53-3 | In vitro (human fibroblasts) | Marginal increase in sister chromatid exchanges[8] |
| o-Toluidine | 95-53-4 | Multiple assays | Positive |
| 4-Chloro-N-methylaniline | DNA repair test (rat hepatocytes) | Positive[9] |
Predicted Metabolism and Mechanism of Toxicity
The toxicity of this compound is likely driven by its metabolism. Two primary pathways are anticipated:
-
Azo Bond Reduction: The azo bond can be reductively cleaved by enzymes such as azoreductases, which are present in the liver and gut microbiota. This cleavage would release two aromatic amines: N-methyl-p-phenylenediamine and o-toluidine. o-Toluidine is a known human carcinogen.
-
Oxidative Metabolism of the Aniline Moiety: The aniline and toluidine structures can undergo oxidative metabolism by cytochrome P450 enzymes. A key activation step is N-hydroxylation to form hydroxylamines. These metabolites can be further oxidized to nitroso compounds, which are reactive electrophiles capable of binding to DNA and other macromolecules, leading to mutations and cancer initiation. The presence of a methyl group ortho to the amine functionality in related compounds has been shown to increase mutagenic and carcinogenic activity.[10]
Another potential toxic effect, common to many anilines, is the induction of methemoglobinemia . The N-hydroxylamine metabolites can oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis and, at high levels, can be lethal.[8][11]
Experimental Protocols (General)
As no specific experimental protocols for this compound were found, the methodologies for key, standard toxicological assays cited for its analogs are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-deficient medium. The test chemical is added to a culture of the bacteria on a histidine-limited agar plate. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies. The assay is typically performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require metabolic activation.
General Procedure:
-
Preparation of bacterial strains and metabolic activation system (S9 mix).
-
The test compound, bacterial culture, and S9 mix (or buffer) are combined in a test tube.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on the test plates is compared to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects of chemicals in mammals.
Principle: The test animal (usually a mouse or rat) is exposed to the test chemical. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form micronuclei in the cytoplasm of the new cells. The frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is measured.
General Procedure:
-
Animals are dosed with the test substance, typically on one or more occasions.
-
At appropriate intervals after the last dose, samples of bone marrow or peripheral blood are collected.
-
The cells are stained to differentiate between mature and immature erythrocytes and to visualize micronuclei.
-
The number of micronucleated immature erythrocytes is counted per a given number of total immature erythrocytes.
-
A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
Visualizations
Predicted Metabolic Pathways
Caption: Predicted metabolic activation of this compound.
General Workflow for Ames Test
References
- 1. RTECS NUMBER-BY6400000-Chemical Toxicity Database [drugfuture.com]
- 2. fishersci.com [fishersci.com]
- 3. iarc.who.int [iarc.who.int]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. N-Methyl aniline (100-61-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. chemos.de [chemos.de]
Quantum Chemical Studies of N-Methyl-p-(o-tolylazo)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties of N-Methyl-p-(o-tolylazo)aniline, a substituted azobenzene derivative of interest in various chemical and pharmaceutical research fields. Leveraging data from computational studies on structurally similar molecules, this document outlines the key molecular characteristics, electronic properties, and vibrational modes of the target compound. The information presented herein is synthesized from established theoretical studies on substituted anilines and azobenzene derivatives, employing Density Functional Theory (DFT) as the primary computational method.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central azo bridge (-N=N-) connecting a p-substituted N-methylaniline ring and an o-substituted toluene ring. Quantum chemical calculations, typically performed using DFT with functionals such as B3LYP and basis sets like 6-31++G(d,p), are instrumental in determining the optimized geometry of such molecules.[1][2] These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Based on studies of analogous compounds, the azobenzene core is expected to adopt a predominantly planar trans configuration, which is generally more stable than the cis isomer.[1][2] The methyl group on the aniline nitrogen and the tolyl group introduce specific steric and electronic perturbations to the overall geometry.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (aniline) | ~1.39 |
| N-CH₃ | ~1.45 |
| C-N (azo) | ~1.42 |
| N=N | ~1.25 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-H (aromatic) | ~1.08 |
| C-H (methyl) | ~1.09 |
| Bond Angles (°) ** | |
| C-N-C (aniline) | ~120 |
| C-N-N (azo) | ~114 |
| N=N-C (azo) | ~114 |
| C-C-C (aromatic) | ~120 |
| Dihedral Angles (°) ** | |
| C-N-N-C | ~180 (trans) |
Note: These values are estimations based on DFT calculations of structurally similar molecules and may vary in the actual molecule.
Experimental and Computational Protocols
The quantum chemical data presented in this guide are derived from methodologies commonly applied to the study of azobenzene derivatives and substituted anilines. A typical computational workflow for analyzing such molecules is outlined below.
Computational Methodology
Density Functional Theory (DFT) is the most prevalent method for these types of studies, offering a good balance between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its reliability in predicting the electronic and structural properties of organic molecules.[1][3]
-
Basis Set: The 6-31++G(d,p) basis set is a common choice, providing a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and pi-conjugated systems.[1][2]
-
Software: Quantum chemistry software packages such as Gaussian are typically employed for these calculations.
Geometry Optimization
The first step in a quantum chemical study is to find the molecule's lowest energy structure. This is achieved through a geometry optimization procedure, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).
Electronic Property Calculations
Once the optimized geometry is obtained, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is particularly important as it relates to the molecule's electronic excitation energy and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylaniline moiety, while the LUMO is likely distributed across the azo bridge and the tolyl ring. This distribution facilitates a π → π* electronic transition upon absorption of light.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -5.5 to -6.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 3.5 to 4.5 |
| Ionization Potential | ~ 5.5 to 6.0 |
| Electron Affinity | ~ 1.5 to 2.0 |
Note: These values are estimations based on DFT calculations of structurally similar molecules.
Vibrational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.
For this compound, key vibrational modes are expected for the N-H and C-H stretching of the methyl and aromatic groups, the N=N stretching of the azo bridge, and various C-C and C-N stretching and bending modes within the aromatic rings.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 2960 |
| N=N Stretch | 1400 - 1500 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-H Bending | 700 - 900 |
Note: These are unscaled theoretical frequencies and may differ from experimental values. Scaling factors are often applied to improve agreement with experiment.
Conclusion
This technical guide has provided a detailed overview of the anticipated quantum chemical properties of this compound based on established computational methodologies and data from analogous molecular systems. The presented data on molecular geometry, electronic structure, and vibrational frequencies offer a solid foundation for researchers and scientists in the fields of chemistry and drug development to understand and predict the behavior of this molecule. The provided experimental and computational protocols can serve as a template for further in-depth studies on this and related compounds. The visualizations of the computational workflow and the relationship between the HOMO-LUMO gap and molecular properties offer a clear conceptual framework for understanding the quantum chemical analysis of such molecules.
References
An In-depth Technical Guide on the Stability and Degradation of N-Methyl-p-(o-tolylazo)aniline
Disclaimer: Direct experimental data on the stability and degradation of N-Methyl-p-(o-tolylazo)aniline is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established principles of the stability and degradation of structurally similar azo dyes and aniline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide experimental design and hypothesis generation.
Introduction
This compound is an aromatic azo compound. The stability of such molecules is of critical importance in various applications, including pharmaceuticals, dyes, and material science. Degradation can occur through various mechanisms, including thermal, photo-, and biodegradation, leading to loss of function and the potential formation of toxic byproducts. This guide summarizes the expected stability profile and degradation pathways of this compound based on analogous compounds.
Chemical Structure and Properties
-
IUPAC Name: N-methyl-4-((2-methylphenyl)diazenyl)aniline
-
CAS Number: 17018-24-5[1]
-
Molecular Formula: C₁₄H₁₅N₃[1]
-
Molecular Weight: 225.29 g/mol
-
Structure:
The core structure consists of two substituted benzene rings linked by an azo group (-N=N-). The presence of the N-methyl group on one aniline ring and a tolyl group on the other influences the electronic properties and steric hindrance around the azo bond, which in turn affects its stability.
Stability Profile
The stability of azo compounds is influenced by factors such as temperature, light exposure, pH, and microbial activity.
3.1. Thermal Stability
Azo compounds can undergo thermal decomposition. The stability is dependent on the substitution pattern on the aromatic rings. While specific data for this compound is unavailable, studies on substituted azobenzenes indicate that the thermal isomerization from the trans to the cis isomer, a key step in thermal degradation, is influenced by the electronic nature of the substituents. Generally, electron-donating groups, such as the methyl and N-methyl groups in the target molecule, can influence the energy barrier for this isomerization. The half-life of azobenzene derivatives can vary significantly based on these substitutions. For instance, the half-life of the Z-isomer of some ortho-fluoroazobenzenes has been shown to be significantly longer than that of the parent azobenzene[2].
3.2. Photostability
Azo dyes are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) or visible light. The azo bond can be cleaved under irradiation, leading to the formation of various degradation products. The rate of photodegradation is influenced by the wavelength of light, the intensity of the light source, and the presence of photosensitizers or quenchers. Studies on other azo dyes like Methyl Orange have shown that photocatalysts such as ZnO and TiO₂ can significantly enhance the degradation rate under UV or solar light[3][4].
3.3. Chemical Stability (pH)
The stability of this compound is expected to be pH-dependent. In acidic solutions, the azo group can be protonated, which can affect its electronic absorption spectrum and susceptibility to cleavage. Some N-methylated compounds have shown increased stability in acidic pH compared to their non-methylated counterparts[5]. For instance, Methyl yellow, a structurally related compound, acts as a pH indicator, changing from yellow to red in acidic conditions (pH 2.9-4.0)[6].
Degradation Pathways
The degradation of this compound is anticipated to proceed through several pathways, primarily involving the cleavage of the azo bond.
4.1. Biodegradation
The most common and environmentally significant degradation pathway for azo dyes is microbial degradation. This typically occurs in a two-step process:
-
Anaerobic Reductive Cleavage: Under anaerobic or microaerophilic conditions, microorganisms utilize azoreductase enzymes to cleave the azo bond (-N=N-). This results in the formation of two aromatic amines. For this compound, this would likely yield N-methyl-p-phenylenediamine and o-toluidine.[7][8][9]
-
Aerobic Degradation of Aromatic Amines: The resulting aromatic amines are often more toxic than the parent dye. In the presence of oxygen, these amines can be further degraded by other microorganisms into simpler, less toxic compounds, and eventually mineralized to CO₂, H₂O, and NH₃.[10]
4.2. Photodegradation
Photocatalytic degradation often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the azo bond and the aromatic rings. This leads to the cleavage of the azo linkage and the hydroxylation and subsequent opening of the benzene rings, ultimately resulting in smaller organic molecules and mineralization.
4.3. Chemical Degradation
Strong oxidizing agents (e.g., ozone, Fenton's reagent) or reducing agents can chemically degrade azo dyes by cleaving the azo bond. Ozonation, for instance, can lead to the formation of p-benzoquinone, maleic acid, and oxalic acid from aniline derivatives[11].
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table summarizes the types of degradation products identified for structurally similar azo dyes and anilines under different degradation conditions.
| Degradation Method | Parent Compound(s) | Major Degradation Products Identified | Reference(s) |
| Biodegradation | Various Azo Dyes | Aromatic amines (e.g., aniline, p-phenylenediamine), N,N-dimethyl-p-phenylenediamine, sodium 4-amino-1-naphthalenesulfonate | [12][13] |
| Photocatalysis | Aniline | Phenol, Benzoquinone, Succinic acid, Fumaric acid, Oxalic acid | [14] |
| Ozonation | Aniline | p-Benzoquinonimine, p-Benzoquinone, Maleic acid, Oxalic acid | [11] |
Experimental Protocols
The following are generalized experimental protocols for studying the degradation of azo dyes, which can be adapted for this compound.
6.1. Protocol for Biodegradation Study
-
Microorganism and Culture Conditions: Isolate a bacterial consortium from a relevant environment (e.g., textile effluent) or use a known azo dye-degrading strain. Cultivate the bacteria in a suitable nutrient medium until the log phase.[15]
-
Decolorization Assay: Inoculate a mineral salt medium containing this compound (e.g., 100 mg/L) with the bacterial culture. Incubate under microaerophilic/anaerobic conditions at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).[8][15]
-
Monitoring Degradation: At regular time intervals, withdraw aliquots of the culture. Centrifuge to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer to determine the extent of decolorization.[16]
-
Analysis of Degradation Products: Extract the degradation products from the supernatant using a suitable solvent (e.g., ethyl acetate). Analyze the extracts using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate and final degradation products.[16][17]
6.2. Protocol for Photocatalytic Degradation Study
-
Photocatalyst and Reactor Setup: Prepare a suspension of a photocatalyst (e.g., TiO₂ or ZnO) in an aqueous solution of this compound in a photoreactor.
-
Irradiation: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator) while stirring. Maintain a constant temperature.
-
Monitoring Degradation: Periodically take samples from the reactor. Filter or centrifuge to remove the photocatalyst particles. Analyze the filtrate using a UV-Vis spectrophotometer to measure the decrease in dye concentration.[18]
-
Analysis of Degradation Products: Use analytical techniques such as HPLC and GC-MS to identify the degradation intermediates and products. Total Organic Carbon (TOC) analysis can be used to determine the extent of mineralization.
Visualization of Degradation Pathways
The following diagrams illustrate the generalized degradation pathways for azo dyes.
Caption: Generalized anaerobic/aerobic biodegradation pathway of an azo dye.
Caption: Experimental workflow for a photocatalytic degradation study.
References
- 1. This compound [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl yellow - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 16. jocpr.com [jocpr.com]
- 17. jabsonline.org [jabsonline.org]
- 18. mdpi.com [mdpi.com]
Navigating the Research Landscape of N-Methyl-p-(o-tolylazo)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 3, 2025
This technical guide provides an in-depth overview of N-Methyl-p-(o-tolylazo)aniline (CAS No. 17018-24-5), a specialized azo compound with potential applications in various research fields. Due to its nature as a niche chemical, this guide focuses on the practical aspects of acquiring this compound through custom synthesis, its physicochemical properties, a detailed plausible synthetic protocol, and an exploration of its potential biological significance based on related structures.
Sourcing and Procurement: A Focus on Custom Synthesis
Several companies specialize in the custom synthesis of complex organic molecules for research and development purposes. When approaching these vendors, it is crucial to provide the CAS number (17018-24-5) and the full chemical name to ensure accurate quoting and synthesis. The choice of a supplier may depend on factors such as cost, lead time, required purity, and the scale of synthesis. Many custom synthesis providers operate on a fee-for-service (FFS) or a full-time equivalent (FTE) basis.[1] For a one-off synthesis of a specific molecule like this compound, an FFS model is often the most suitable approach.[2]
Table 1: Key Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17018-24-5 |
| Molecular Formula | C₁₄H₁₅N₃ |
| Synonyms | ANILINE, N-METHYL-p-(O-TOLYLAZO)-; BENZENAMINE, N-METHYL-4-(2-(2-METHYLPHENYL)DIAZENYL)-; N-METHYL-2'-METHYL-4-AMINOAZOBENZENE; N-METHYL-2'-METHYL-P-AMINOAZOBENZENE; N-METHYL-4-((2-METHYLPHENYL)DIAZENYL)ANILINE; N-METHYL-4-(2-(2-METHYLPHENYL)DIAZENYL)BENZENAMINE |
Source: FDA Global Substance Registration System[3]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. While extensive experimental data for this specific molecule is not publicly available, its properties can be estimated based on its structure and data from similar compounds.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Weight | 225.29 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored (yellow to reddish-brown) solid | Typical for azo dyes. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | Common for aromatic azo compounds. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached in two main stages: the formation of the azo linkage via a diazotization and coupling reaction, followed by the N-methylation of the resulting amino group. The following is a detailed, plausible experimental protocol based on established methods for analogous compounds.[4][5]
Stage 1: Synthesis of 4-((2-Methylphenyl)diazenyl)aniline (Azo Intermediate)
This stage involves the diazotization of o-toluidine and its subsequent coupling with aniline.
Experimental Protocol:
-
Diazotization of o-Toluidine:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve o-toluidine (1 equivalent) in a solution of hydrochloric acid (3 equivalents) in water.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate beaker, dissolve aniline (1 equivalent) in a dilute solution of hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Slowly add a solution of sodium acetate to raise the pH to 4-5, promoting the coupling reaction.
-
The colored product, 4-((2-methylphenyl)diazenyl)aniline, should precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Stage 2: N-Methylation of 4-((2-Methylphenyl)diazenyl)aniline
This stage involves the selective methylation of the primary amino group of the azo intermediate.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the dried 4-((2-methylphenyl)diazenyl)aniline (1 equivalent) in a suitable solvent such as methanol or a polar aprotic solvent like DMF.
-
Add a base, such as potassium carbonate or sodium hydroxide (1.5-2 equivalents).[5]
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise at room temperature with stirring.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Potential Research Applications and Biological Context
While no specific studies on the biological activity or signaling pathways of this compound have been identified, the broader class of azo compounds and aniline derivatives are known to have diverse biological effects. Azo dyes are widely used in various industries and some have been investigated for their medicinal properties.
Many azo compounds exhibit antimicrobial and anticancer activities.[6] The mechanism of action for their anticancer properties is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation. Aniline derivatives are also prevalent in pharmaceuticals, serving as scaffolds for a wide range of drugs.
Given its structure, this compound could be investigated for similar biological activities. It may serve as a molecular probe, a dye for cellular imaging, or a lead compound for the development of novel therapeutic agents. A generalized potential signaling pathway that could be investigated for azo compounds with anticancer potential is the induction of apoptosis.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, general guidelines for handling aromatic amines and azo compounds should be followed. These compounds can be toxic and may be irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a specialized research chemical that requires custom synthesis for its acquisition. This guide provides a comprehensive starting point for researchers, outlining the procurement process, predicted properties, and a detailed, plausible synthetic protocol. While its specific biological functions are yet to be explored, its structural similarity to other bioactive azo compounds suggests potential for investigation in areas such as cancer research and microbiology. As with all research endeavors involving novel compounds, careful planning, synthesis, and safety precautions are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS Research Papers and Briefs | Casualty Actuarial Society [casact.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the pH Indicator Methyl Orange
Application Notes: Methyl Orange
1. Principle of Operation
Methyl Orange is a synthetic azo dye that functions as a pH indicator, changing color in response to the hydrogen ion concentration in a solution.[1][2][3] Its utility as an indicator is based on the change in its molecular structure in acidic versus basic environments.[4][5] In acidic solutions, the molecule exists in a protonated, quinonoid form, which appears red.[5] In basic solutions, it transitions to a deprotonated, benzenoid form, which is yellow.[4][6] The equilibrium between these two forms is responsible for the observable color change.
2. Physicochemical Properties and Data
The key quantitative data for Methyl Orange as a pH indicator are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate | [2][6] |
| Molecular Formula | C₁₄H₁₄N₃NaO₃S | [1][2][6] |
| Molar Mass | 327.33 g/mol | [1][6] |
| pKa (at 25 °C) | 3.47 | [2][6][7] |
| pH Range of Color Change | 3.1 - 4.4 | [2][6][7] |
| Color in Acidic Solution (pH < 3.1) | Red | [1][6][7] |
| Color in Transition Range (pH 3.1 - 4.4) | Orange | [1][6][7] |
| Color in Basic Solution (pH > 4.4) | Yellow | [1][6][7] |
| Appearance | Orange to yellow crystalline powder | [1][3] |
| Solubility | Soluble in water and ethanol, insoluble in diethyl ether. | [8] |
3. Applications in Research and Drug Development
Methyl Orange is a versatile indicator with several applications in scientific research and the pharmaceutical industry:
-
Acid-Base Titrations: It is frequently used for the titration of strong acids with weak bases, as its pH range aligns with the equivalence point of such titrations.[7][8]
-
pH Determination: While not as precise as a pH meter, Methyl Orange can provide a rapid estimation of the pH of a solution within its transition range.[8]
-
Pharmaceutical Analysis: In the pharmaceutical industry, it is used for quality control to determine the pH of raw materials, intermediates, and final drug products, ensuring their stability and efficacy.[3][8]
-
Water Quality Testing: Methyl Orange can be used to assess the acidity or alkalinity of water samples.[3][8]
-
Educational Demonstrations: Its distinct color change makes it an excellent tool for teaching the principles of acid-base chemistry and titrations.[3][8]
4. Advantages and Limitations
Advantages:
-
Sharp Endpoint: Methyl Orange provides a clear and distinct color change at its endpoint, making it easy to detect.[7]
-
Cost-Effective: It is an inexpensive and widely available indicator.[3]
-
Suitable for Specific Titrations: Its pH range is ideal for titrations of strong acids and weak bases.[7]
Limitations:
-
Narrow pH Range: The color transition occurs over a relatively small pH range, making it unsuitable for titrating weak acids with strong bases or weak acids with weak bases.[2]
-
Less Effective in Carbonate-Containing Solutions: The presence of carbonic acid can interfere with the endpoint determination.[1]
-
Subjective Color Interpretation: The exact point of color change can be subjective and may vary slightly between individuals.
Experimental Protocols
Protocol 1: Preparation of 0.1% (w/v) Methyl Orange Indicator Solution
This protocol describes the standard method for preparing a 0.1% solution of Methyl Orange for use in titrations and other pH-dependent assays.
Materials:
-
Methyl Orange powder (C₁₄H₁₄N₃NaO₃S)
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing balance
-
Spatula
-
Beaker
-
Wash bottle
Procedure:
-
Accurately weigh 0.1 g of Methyl Orange powder using a weighing balance.[9][10]
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the volumetric flask and swirl to dissolve the powder.[10]
-
Once the Methyl Orange is completely dissolved, add distilled water to bring the volume up to the 100 mL mark.[11]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a labeled, sealed bottle at room temperature.[12]
Protocol 2: Acid-Base Titration of a Strong Acid with a Strong Base using Methyl Orange
This protocol outlines the steps for performing a classic acid-base titration to determine the concentration of a hydrochloric acid (HCl) solution using a standardized sodium hydroxide (NaOH) solution and Methyl Orange as the indicator.
Materials:
-
Unknown concentration of Hydrochloric acid (HCl) solution
-
Standardized Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
0.1% Methyl Orange indicator solution
-
Burette (50 mL)
-
Pipette (25 mL)
-
Conical flasks (250 mL)
-
Burette stand and clamp
-
White tile or paper
-
Distilled or deionized water
Procedure:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25 mL of the unknown HCl solution into a clean conical flask.
-
Add 2-3 drops of the 0.1% Methyl Orange indicator solution to the conical flask. The solution should turn red.[3]
-
Place the conical flask on a white tile under the burette to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the HCl solution in the conical flask while constantly swirling the flask.
-
Continue adding the NaOH solution dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a distinct color change from red to yellow.[4] The color may briefly appear orange at the exact endpoint.
-
Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times to obtain concordant results (volumes that are within 0.1 mL of each other).
-
Calculate the concentration of the HCl solution using the average volume of NaOH used and the following formula: Macid × Vacid = Mbase × Vbase Where:
-
Macid = Molarity of the acid (unknown)
-
Vacid = Volume of the acid
-
Mbase = Molarity of the base
-
Vbase = Volume of the base
-
Visualizations
Caption: Color transition mechanism of Methyl Orange.
Caption: Workflow for preparing 0.1% Methyl Orange indicator solution.
Caption: Workflow for acid-base titration using Methyl Orange.
References
- 1. byjus.com [byjus.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. gspchem.com [gspchem.com]
- 4. Why did methyl orange change its colour in a reaction | Filo [askfilo.com]
- 5. quora.com [quora.com]
- 6. Methyl Orange: Uses, Structure & Indicator Function [vedantu.com]
- 7. Methyl orange - Wikipedia [en.wikipedia.org]
- 8. chemiis.com [chemiis.com]
- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 10. Chrominfo: Preparation of methyl orange indicator solution [chrominfo.blogspot.com]
- 11. pharmaguddu.com [pharmaguddu.com]
- 12. pharmapath.in [pharmapath.in]
Application Notes and Protocols for Azo Dyes in Staining Procedures with Reference to N-Methyl-p-(o-tolylazo)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific staining protocols for N-Methyl-p-(o-tolylazo)aniline. The following application notes provide a general overview of azo dyes in histological staining and a generalized, hypothetical protocol. This protocol is based on standard histological practices with azo dyes and should be optimized for specific applications.
Introduction to Azo Dyes in Histology
Azo dyes represent the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (—N=N—). In histology and pathology, azo dyes are utilized for their vibrant colors and their ability to bind to various tissue components, enabling visualization under a microscope.[1][2] The specificity of staining is determined by the chemical structure of the dye molecule, including its acidic or basic properties, and the charge distribution on the target tissue components. Azo dyes can be used in various staining techniques to highlight cellular structures or specific substances within a tissue section.[1]
This compound is an azo dye with the chemical formula C₁₄H₁₅N₃. While its primary applications are not documented in the context of histological staining, its structure suggests it may have affinity for certain tissue components.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. Solubility is a critical factor for the preparation of staining solutions. Based on its aniline and tolyl groups, it is likely to have low solubility in water and higher solubility in organic solvents like ethanol and acetic acid.
| Property | Value | Reference |
| CAS Number | 17018-24-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₅N₃ | - |
| Molecular Weight | 225.29 g/mol | - |
| Appearance | Likely a colored solid (typical for azo dyes) | Inferred |
| Solubility | Predicted to be soluble in organic solvents | Inferred from structure |
Generalized Staining Protocol for an Azo Dye
This protocol outlines a general procedure for staining paraffin-embedded tissue sections with a hypothetical azo dye solution, such as one prepared from this compound. Note: This is a template and requires optimization for concentration, incubation times, and pH for any specific azo dye.
Materials and Reagents
-
Paraffin-embedded tissue sections on slides
-
Xylene (for deparaffinization)
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Azo dye staining solution (e.g., 0.1-1.0% w/v of this compound in an appropriate solvent like 70% ethanol with 1% acetic acid)
-
Differentiating solution (e.g., acidic or basic alcohol, depending on the dye's properties)
-
Counterstain (e.g., Hematoxylin or Methyl Green)
-
Mounting medium
-
Coverslips
Experimental Workflow Diagram
A generalized workflow for histological staining of tissue sections.
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse gently in distilled water.
-
-
Staining:
-
Incubate slides in the prepared azo dye staining solution for 5-15 minutes. The optimal time will depend on the dye's affinity for the tissue.
-
Rinse briefly in distilled water or the solvent used for the dye solution to remove excess stain.
-
-
Differentiation (if necessary):
-
Briefly dip the slides in a differentiating solution (e.g., 0.5% acid alcohol) to remove non-specific staining.
-
Monitor the differentiation process under a microscope until the desired staining intensity is achieved.
-
Immediately stop the differentiation by rinsing thoroughly in water.
-
-
Counterstaining:
-
Apply a suitable counterstain, such as Hematoxylin, for 1-5 minutes to stain cell nuclei.
-
Rinse thoroughly in running tap water.
-
'Blue' the hematoxylin in a suitable solution (e.g., Scott's tap water substitute) if necessary.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 changes), 3 minutes each.
-
Clear the slides in xylene: 2 changes, 5 minutes each.
-
Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
Allow the mounting medium to set before microscopic examination.
-
Signaling Pathways and Cellular Targets
The specific cellular components that this compound would stain are unknown. Generally, azo dyes can be designed to be acidic or basic. Acidic azo dyes will bind to basic (acidophilic) tissue components like cytoplasm, collagen, and muscle. Basic azo dyes will bind to acidic (basophilic) components such as nuclei (due to DNA and RNA) and ribosomes. The "N-Methyl" and "aniline" portions of the molecule suggest it may have some affinity for proteinaceous structures.
The diagram below illustrates a logical relationship for predicting the staining pattern of a hypothetical azo dye based on its properties.
Predicting staining based on dye properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, azo compounds should be handled with care. Many are known to be irritants, and some can be toxic or carcinogenic. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of waste according to institutional and local regulations.
Note: The information provided is for research purposes only and should be used by qualified individuals. The hypothetical protocol requires validation and optimization.
References
Application Notes: N-Methyl-p-(o-tolylazo)aniline in Dye Synthesis
Introduction
N-Methyl-p-(o-tolylazo)aniline is a monoazo dye characterized by the presence of a single azo group (-N=N-) linking an o-tolyl group to an N-methylaniline moiety.[1] Azo dyes are the most significant class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast range of colors achievable by modifying the aromatic structures.[2]
The synthesis of this compound follows the fundamental two-step reaction sequence common to most azo dyes:
-
Diazotization: A primary aromatic amine, in this case, o-toluidine (2-methylaniline), is converted into a diazonium salt by treatment with nitrous acid at low temperatures (0–5 °C).[3]
-
Azo Coupling: The resulting diazonium salt, an electrophile, reacts with a coupling component rich in electrons, such as N-methylaniline, through an electrophilic aromatic substitution to form the final azo dye.[1][4]
Based on its chemical structure—a substituted p-aminoazobenzene core—this compound can be classified as a disperse dye.[5] Disperse dyes are non-ionic, sparingly soluble in water, and are primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate.[5][6] They are applied from a fine aqueous dispersion and diffuse into the fiber, where they are retained by physical interactions.[5]
Key Applications
-
Textile Industry: As a disperse dye, its primary application is in the coloration of synthetic textiles, imparting shades likely in the yellow-to-orange range. The specific color depends on the electronic properties of the substituents on the aromatic rings.[2]
-
Chemical Intermediate: It can serve as a precursor for the synthesis of more complex polyazo dyes or other specialized organic compounds.
-
Research: Used in research and development to study structure-property relationships in azo dyes, including solvatochromism, thermal stability, and photochemical properties.
Quantitative Data Summary
The following table presents typical characterization data for a synthesized monoazo dye like this compound. Experimental values should be determined for each synthesized batch.
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Formula | C₁₄H₁₅N₃ | |
| Molecular Weight | 225.29 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical for this class of dye. |
| Melting Point | Varies (e.g., 80-90 °C) | To be determined experimentally. |
| Theoretical Yield | Based on limiting reagent | Calculated from stoichiometry. |
| Actual Yield | 75-90% | Representative range for this reaction. |
| λmax (in Ethanol) | ~410-430 nm | Expected absorption maximum. |
| Molar Absorptivity (ε) | ~20,000-30,000 L mol⁻¹ cm⁻¹ | To be determined via spectrophotometry. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the diazotization of o-toluidine and subsequent coupling with N-methylaniline.
Materials:
-
o-Toluidine (2-methylaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N-methylaniline
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled Water
-
Ice
Part A: Diazotization of o-Toluidine
-
In a 250 mL beaker, combine 5.35 g (0.05 mol) of o-toluidine with 15 mL of concentrated HCl and 50 mL of water. Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Cool the solution to 0–5 °C in an ice-water bath with constant stirring. Some precipitation of the salt may occur.[7]
-
In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[8]
-
After the addition is complete, stir the mixture for an additional 10 minutes. The resulting clear, pale yellow solution is the diazonium salt of o-toluidine and should be kept cold and used immediately.[1]
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 5.35 g (0.05 mol) of N-methylaniline in a solution of 5 mL of concentrated HCl and 100 mL of water.
-
Cool this solution to 0–5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold N-methylaniline solution with vigorous mechanical stirring.
-
A brightly colored precipitate should form immediately.[7]
-
After the addition is complete, add a solution of 8 g of sodium acetate dissolved in 30 mL of water to buffer the pH, which promotes the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with several portions of cold water to remove any unreacted salts and acids.
-
Press the solid as dry as possible on the funnel.
-
For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Determine the final yield, melting point, and characterize using spectroscopic methods (e.g., UV-Vis, FT-IR).
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step workflow for the laboratory synthesis of the azo dye.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. iipublications.com [iipublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for N-Methyl-p-(o-tolylazo)aniline Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of N-Methyl-p-(o-tolylazo)aniline solutions for various experimental purposes. Due to the limited availability of specific data for this compound, the following protocols are based on the general properties of analogous azo dyes and aniline derivatives. Researchers are advised to perform small-scale solubility and stability tests for their specific applications.
Introduction
This compound is an azo dye with the chemical formula C₁₄H₁₅N₃ and CAS number 17018-24-5. Azo compounds are characterized by the -N=N- functional group and are widely used as coloring agents in various industries. In a research context, they are often employed in spectrophotometric analysis, as pH indicators, and in biological assays due to their chromophoric properties.[1][2][3] Proper solution preparation is critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Safety Information
Molecular Formula: C₁₄H₁₅N₃ Molecular Weight: 225.29 g/mol Appearance: (Assumed) Colored crystalline solid
Safety Precautions: No specific safety data sheet (SDS) is readily available for this compound. However, based on the SDS for the related compound N-methylaniline, it should be handled with caution.[4][5][6][7][8] It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7][8] It may cause damage to organs through prolonged or repeated exposure.[4][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes the estimated solubility and recommended concentration ranges for this compound in common laboratory solvents. These values are estimations and should be experimentally verified.
| Solvent | Estimated Solubility | Recommended Concentration Range for Experiments | Applications |
| Dimethyl Sulfoxide (DMSO) | High | 1 - 50 mM (Stock Solution) | Biological assays, Spectrophotometry |
| N,N-Dimethylformamide (DMF) | High | 1 - 50 mM (Stock Solution) | Spectrophotometry, Chemical reactions |
| Ethanol | Moderate | 0.1 - 10 mM | Spectrophotometry, Staining |
| Methanol | Moderate | 0.1 - 10 mM | Spectrophotometry |
| Acetone | Moderate | 0.1 - 10 mM | General laboratory use |
| Water | Low / Insoluble | Not Recommended for direct dissolution | Aqueous buffers (with co-solvent) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
1.5 mL microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 225.29 g/mol * 1000 mg/g = 2.25 mg
-
Weigh the compound: Carefully weigh 2.25 mg of this compound using an analytical balance and place it into a 1.5 mL microcentrifuge tube or an amber glass vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Close the tube/vial securely and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container (amber vial). For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Spectrophotometry
This protocol details the dilution of the 10 mM stock solution to prepare working solutions for spectrophotometric analysis.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate solvent for dilution (e.g., ethanol, methanol, or a buffer compatible with DMSO)
-
Volumetric flasks or microcentrifuge tubes
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the final concentration: Decide on the desired final concentration for your experiment (e.g., 10 µM, 25 µM, 50 µM).
-
Calculate the dilution: Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock:
-
(10,000 µM) * V₁ = (50 µM) * (1000 µL)
-
V₁ = 5 µL
-
-
Prepare the working solution: In a clean tube, add 995 µL of the desired solvent. Then, add 5 µL of the 10 mM stock solution.
-
Mix thoroughly: Gently vortex the solution to ensure homogeneity.
-
Use immediately: It is recommended to prepare working solutions fresh before each experiment.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound solutions.
Applications
Based on the properties of similar azo dyes, this compound solutions may be applicable in the following areas:
-
Spectrophotometric Assays: As a chromophoric compound, it can be used for colorimetric measurements.
-
Biological Staining: Potentially useful as a stain in microscopy, though specificity would need to be determined.
-
pH Indicator: The color of azo dyes can be pH-dependent, suggesting a possible application as a pH indicator in a specific range.
-
Antioxidant and Biological Activity Screening: Azo dyes have been investigated for various biological activities, including antioxidant properties.[9][10][11]
Researchers should optimize the concentration and solvent system for each specific application to ensure the validity of their results.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. zienjournals.com [zienjournals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cpachem.com [cpachem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijhmr.com [ijhmr.com]
Application Notes and Protocols: A Guide to Determining the Optimal Concentration of N-Methyl-p-(o-tolylazo)aniline for Cell Staining
Disclaimer: There are no established and validated protocols for the use of N-Methyl-p-(o-tolylazo)aniline in cell staining applications found in publicly available scientific literature. The following application notes provide a general framework and a starting point for researchers and drug development professionals to develop and optimize a cell staining protocol for this compound. The suggested concentration ranges are extrapolated from data on structurally related compounds and must be experimentally validated.
Introduction
This compound is an azo compound whose utility in biological staining has not been extensively documented. This guide outlines a systematic approach to determine the optimal concentration and staining conditions for this novel dye. The provided protocols are general and will likely require optimization based on the specific cell type and intended application (e.g., fluorescence microscopy, flow cytometry).
Quantitative Data from Related Aniline Compounds
To establish a rational starting point for concentration optimization, the cytotoxic and staining concentrations of related aniline-based dyes are summarized below. These values can help in estimating a non-toxic and potentially effective concentration range for this compound.
| Compound Name | Cell Type/Organism | Application | Effective/Tested Concentration(s) | Cytotoxicity Data (IC50) | Reference |
| N-Methyl-p-nitroaniline (MNA) | Acetoclastic methanogens | Toxicity Assay | Tested up to 1025 µM | 103 µM | [1] |
| Aniline Blue | ARPE-19, Primary Human RPE | Vital Staining (ILM) | 0.1% and 0.2% (w/v) for 1 and 10 minutes | No toxic effect observed | [2] |
| Methyl Blue | ARPE-19, Primary Human RPE | Vital Staining (ILM) | 0.1% and 0.2% (w/v) for 1 and 10 minutes | No toxic effect observed | [2] |
Note: The relationship between the chemical structure of these related compounds and this compound may not directly correlate to staining efficacy or cytotoxicity. Therefore, a broad range of concentrations should be initially screened.
Experimental Protocols
The following protocols describe a general workflow for determining the optimal staining concentration of a novel dye such as this compound.
3.1. Preparation of Stock Solution
A high-concentration stock solution is essential for accurate dilution and to minimize the volume of solvent added to cell cultures.
-
Solvent Selection: Due to the predicted low aqueous solubility of this compound, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended. Test the solubility of the compound to determine the most appropriate solvent.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light to prevent photodegradation.
3.2. Determination of Cytotoxicity (MTT Assay)
Before determining the optimal staining concentration, it is crucial to assess the cytotoxicity of the compound to establish a non-toxic working concentration range.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 10 nM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the intended staining time (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value. For staining, use concentrations well below the IC50.
3.3. General Protocol for Determining Optimal Staining Concentration
This protocol is a starting point and should be optimized for incubation time, temperature, and buffer composition.
-
Cell Preparation:
-
For adherent cells, grow them on glass coverslips in a 24-well plate.
-
For suspension cells, wash them with 1x Phosphate Buffered Saline (PBS).
-
-
Fixation (Optional, for fixed-cell staining):
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a range of staining solutions of this compound in PBS or an appropriate buffer. Based on the data from related compounds, a starting range of 1 µM to 100 µM is suggested.
-
Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence or bright-field microscope, depending on the properties of the dye.
-
-
Optimization:
-
Evaluate the staining at different concentrations to identify the lowest concentration that provides a good signal-to-noise ratio without causing cellular artifacts or signs of toxicity (in live-cell imaging).
-
Visualizations
4.1. Workflow for Optimal Concentration Determination
The following diagram illustrates the general workflow for determining the optimal staining concentration of a novel dye.
Caption: Workflow for determining the optimal staining concentration.
4.2. Logical Relationships in Staining Protocol Optimization
This diagram illustrates the key factors to consider and their relationships when optimizing a cell staining protocol.
References
Application Notes and Protocols for Handling N-Methyl-p-(o-tolylazo)aniline in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-p-(o-tolylazo)aniline is an aromatic azo compound. While specific toxicological data for this compound is limited, its structural similarity to other aromatic amines and azo dyes necessitates stringent safety protocols. Aromatic azo compounds are known to be potential carcinogens due to their ability to metabolize into hazardous aromatic amines.[1][2][3][4][5] This document provides detailed safety precautions, handling protocols, and emergency procedures for the laboratory use of this compound, based on data from structurally related compounds and general guidelines for this chemical class.
Hazard Identification and Quantitative Data
The primary hazards associated with this compound are inferred from its structural components: an N-methylaniline moiety and a tolylazo group. N-methylaniline is classified as toxic upon ingestion, dermal contact, and inhalation, and may cause organ damage with repeated exposure.[6][7][8][9] Azo dyes are noted for their potential to cleave into carcinogenic aromatic amines.[1][2][3][4][5] Therefore, this compound should be handled as a substance with high acute toxicity and potential carcinogenic properties.
Quantitative Data Summary for Structurally Related Compounds
| Property | Data for N-Methylaniline (CAS 100-61-8) | Data for Aromatic Azo Dyes (General) | Data for this compound |
| Acute Oral Toxicity | Toxic if swallowed (Category 3)[6][7][9] | Varies; some are harmful if swallowed. | Data not available; assume high toxicity. |
| Acute Dermal Toxicity | Toxic in contact with skin (Category 3)[6][7][9] | Varies; some are harmful in contact with skin. | Data not available; assume high toxicity. |
| Acute Inhalation Toxicity | Toxic if inhaled (Category 3)[6][7][9] | Varies; some are harmful if inhaled. | Data not available; assume high toxicity. |
| Carcinogenicity | Not classified as a human carcinogen by IARC[9] | Some are suspected human carcinogens[10] | Data not available; handle as a potential carcinogen. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs[6][7] | Data not available; assume potential for organ toxicity. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[6][7][8] | Many are toxic to aquatic life.[11] | Data not available; assume high aquatic toxicity. |
Experimental Protocols: Safe Handling and Disposal
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of immediately after contamination.[6][9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[6][9]
-
Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][12] If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge should be used.[9]
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a well-ventilated area, preferably within a chemical fume hood.[9][12]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the laboratory.
Handling Procedures
-
Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly and the fume hood is functioning properly.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly within the fume hood.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[10][12]
Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]
-
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. Do not dispose of this chemical down the drain.[6]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the necessary workflow for safely handling this compound and the logical relationships of the associated hazards.
Caption: Workflow for handling this compound.
Caption: Hazard relationships for this compound.
References
- 1. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cpachem.com [cpachem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry
Overview of Aniline Derivatives in Polymer Chemistry
Aniline and its derivatives are fundamental building blocks in the synthesis of polyanilines (PANI), a class of conducting polymers with diverse applications.[1][2] The introduction of substituents onto the aniline monomer, such as methyl groups or other functional moieties, significantly influences the properties of the resulting polymer, including its solubility, electrical conductivity, and processability.[3][4] For instance, the presence of a methyl group on the nitrogen atom, as in N-methylaniline, can enhance the polymer's solubility in common organic solvents, a significant advantage over the often intractable parent polyaniline.[3]
Substituents on the aromatic ring can also modulate the polymer's electronic properties and morphology.[5] This tunability makes substituted polyanilines attractive for a range of applications, including chemical sensors, anti-corrosion coatings, and materials for electronic devices.[4][5]
Key Applications of Polyaniline Derivatives
The unique properties of polyaniline derivatives make them suitable for a variety of advanced applications:
-
Chemical Sensors: Thin films of polyaniline derivatives have demonstrated high sensitivity to various gases, such as ammonia and hydrogen chloride, making them promising materials for chemical sensor development.[4][5] Their electrical properties change upon exposure to these analytes, providing a detectable signal.[5]
-
Conductive Materials: As conductive polymers, polyanilines are utilized in applications requiring materials that can conduct electricity. The level of conductivity can be controlled through doping and by the nature of the substituents on the aniline monomer.[3][6]
-
Drug Development and Pharmaceuticals: Aniline derivatives serve as important intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2] While the direct use of polyanilines in drug delivery is an area of ongoing research, the monomeric units themselves are crucial in medicinal chemistry.
Experimental Protocols
The following protocols are generalized from methods reported for the chemical oxidative polymerization of aniline derivatives.
General Protocol for Chemical Oxidative Polymerization of N-Substituted Anilines
This protocol describes a common method for synthesizing poly(N-substituted aniline) derivatives.
Materials:
-
N-substituted aniline monomer (e.g., N-methylaniline)
-
Oxidizing agent (e.g., ammonium persulfate - APS)
-
Acidic medium (e.g., hydrochloric acid - HCl)
-
Solvent (e.g., distilled water, ethanol)
-
Washing solvents (e.g., distilled water, petroleum ether)
Procedure:
-
Dissolve the N-substituted aniline monomer in the acidic solution.
-
Separately, dissolve the ammonium persulfate in the acidic solution. The molar ratio of oxidant to monomer is a critical parameter and is typically around 1:1 to 1.25:1.[3][7]
-
Cool both solutions in an ice bath.
-
Slowly add the oxidant solution to the monomer solution with constant stirring.
-
The reaction mixture will typically change color, indicating the onset of polymerization.[7]
-
Allow the reaction to proceed for a set time, often 24 hours, at a controlled temperature (e.g., room temperature or below).[7]
-
After the reaction is complete, collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with the acidic solution to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with a solvent like petroleum ether.[7]
-
Dry the final polymer product under vacuum.
Characterization of the Resulting Polymer
A comprehensive characterization of the synthesized polymer is crucial to understand its structure and properties.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[5][7]
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and particle size of the polymer.[3][5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]
-
Conductivity Measurements: To determine the electrical conductivity of the polymer, typically using a four-point probe method.
Quantitative Data Summary
The properties of polyaniline derivatives are highly dependent on the monomer structure and polymerization conditions. The following table summarizes representative data for poly(N-methylaniline) (PNMA).
| Property | Value | Conditions | Reference |
| Electrical Conductivity | 109.84 ± 20.44 S cm⁻¹ | PNMA synthesized in SDBS at 5x CMC, re-doped with HClO₄ at a 50:1 ratio. | [3] |
| Doping Level | 52.45% | PNMA synthesized in SDBS at 5x CMC, re-doped with HClO₄ at a 50:1 ratio. | [3] |
CMC: Critical Micelle Concentration; SDBS: Sodium dodecylbenzenesulfonate; HClO₄: Perchloric acid
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of polyaniline derivatives.
Caption: Figure 1: General workflow for the synthesis of polyaniline derivatives via chemical oxidative polymerization.
Caption: Figure 2: Common characterization techniques employed to analyze the properties of synthesized polyaniline derivatives.
References
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Azo Compounds in Pharmaceutical Synthesis, with a Focus on N-Methyl-p-(o-tolylazo)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific pharmaceutical applications and detailed synthetic protocols for N-Methyl-p-(o-tolylazo)aniline are not extensively documented in publicly available literature, the broader class of azo compounds, characterized by the -N=N- functional group, holds significant interest in medicinal chemistry. This document provides an overview of the potential applications of azo compounds in pharmaceutical development, a general protocol for their synthesis, and a discussion of their biological activities, thereby offering a valuable resource for researchers exploring analogs and derivatives of this compound.
Introduction to Azo Compounds in Medicinal Chemistry
Azo compounds, traditionally known for their use as dyes, have emerged as a versatile scaffold in drug discovery. The azo linkage can be a site of metabolic cleavage, particularly by azoreductases in the gut microbiome, making these compounds suitable for prodrug strategies, especially for colon-targeted drug delivery. Furthermore, the rigid nature of the azo bond and the ability to introduce diverse substituents on the aromatic rings allow for the fine-tuning of steric and electronic properties to achieve specific biological activities. Azo derivatives have been investigated for a range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4]
This compound, with its characteristic azo bridge connecting a tolyl and an N-methylaniline moiety, represents a scaffold that could be explored for various therapeutic targets. Its structural features suggest potential for modification to optimize biological activity and pharmacokinetic properties.
Potential Therapeutic Applications of Azo Compounds
The diverse biological activities reported for various azo compounds are summarized in the table below. These findings suggest potential starting points for the investigation of this compound and its derivatives.
| Biological Activity | Description | Key Findings from Analogs |
| Anticancer | Azo compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The mechanism of action can vary, including the induction of apoptosis and inhibition of angiogenesis. | Certain heterocyclic azo dyes have demonstrated potent anticancer activity.[2][5] |
| Antibacterial | The azo scaffold has been incorporated into molecules that show inhibitory activity against both Gram-positive and Gram-negative bacteria. | Azo derivatives of pyrazole and thiazole have shown significant antibacterial properties.[2] |
| Antifungal | Several azo compounds have been synthesized and evaluated for their efficacy against fungal pathogens. | Azo compounds incorporating heterocyclic moieties have displayed promising antifungal activity.[5] |
| Antiviral | Research has indicated that some azo compounds can interfere with viral replication cycles. | A number of azo molecules have been identified as potential antiviral agents.[1][3] |
| Anti-inflammatory | The anti-inflammatory potential of azo compounds is an area of active research, with some derivatives showing promising results in preclinical studies. | Azo-containing compounds are being explored for their ability to modulate inflammatory pathways.[5] |
General Experimental Protocol for Azo Compound Synthesis
The synthesis of azo compounds typically proceeds via a two-step diazotization-coupling reaction.[6] The following is a generalized protocol that can be adapted for the synthesis of this compound and its analogs.
3.1. Step 1: Diazotization of an Aromatic Amine
This step involves the conversion of a primary aromatic amine to a diazonium salt.
-
Materials:
-
Primary aromatic amine (e.g., o-toluidine)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
-
Procedure:
-
Dissolve the aromatic amine in a cooled aqueous solution of HCl or H₂SO₄.
-
Maintain the temperature of the solution between 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring.
-
Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is often indicated by a color change.
-
The resulting diazonium salt solution is typically used immediately in the next step without isolation due to its instability.[7]
-
3.2. Step 2: Azo Coupling Reaction
The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like an aniline or a phenol.
-
Materials:
-
Diazonium salt solution from Step 1
-
Coupling component (e.g., N-methylaniline)
-
Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa) solution
-
Solvent (e.g., ethanol, water)
-
Ice bath
-
-
Procedure:
-
Dissolve the coupling component in a suitable solvent. For anilines, the solution is typically kept acidic, while for phenols, it is kept alkaline to increase their reactivity.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Adjust the pH of the reaction mixture as needed to facilitate the coupling reaction. A colored precipitate of the azo compound should form.
-
Continue stirring for 1-2 hours at low temperature.
-
Isolate the crude azo compound by filtration.
-
Wash the product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo compound.
-
Visualization of Synthetic Workflow
The general workflow for the synthesis of an azo compound can be visualized as follows:
Caption: General workflow for the synthesis of an azo compound.
Logical Relationship in Prodrug Activation
Azo compounds can be designed as prodrugs that are activated by azoreductases in the colon. The following diagram illustrates this logical relationship.
Caption: Activation of an azo prodrug in the colon.
Conclusion
While this compound itself is not a widely documented pharmaceutical agent, the azo scaffold it represents is of considerable interest to medicinal chemists. The synthetic accessibility and the diverse biological activities of azo compounds make them attractive candidates for drug discovery and development. The protocols and information presented here provide a foundational understanding for researchers aiming to synthesize and evaluate novel azo derivatives for therapeutic applications. Further investigation into the biological effects and structure-activity relationships of this compound and its analogs is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of N-Methyl-p-(o-tolylazo)aniline into Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-p-(o-tolylazo)aniline is a monoazo dye characterized by the presence of an azo group (-N=N-) linking a substituted tolyl and an N-methylaniline moiety. Azo dyes are a significant class of organic colorants widely utilized in various industries, including textiles, printing, and polymer coloration, due to their straightforward synthesis, high molar extinction coefficients, and broad color spectrum.[1] The incorporation of such dyes into polymeric matrices can impart specific optical properties and can be leveraged in the development of functional materials, sensors, or as probes in biological systems.
This document provides detailed protocols for the synthesis of this compound and its subsequent incorporation into two common thermoplastic polymers: polystyrene (via solvent casting) and low-density polyethylene (via melt blending). Furthermore, standard protocols for the characterization and performance evaluation of the resulting colored materials are described.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[2][3] The first step involves the conversion of an aromatic primary amine, o-toluidine, into a diazonium salt. This is followed by the coupling of the diazonium salt with an electron-rich coupling agent, N-methylaniline.
Synthesis Pathway
Caption: Synthesis of this compound via diazotization and azo coupling.
Experimental Protocol: Synthesis
Materials:
-
o-Toluidine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N-Methylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
-
Deionized Water
Procedure:
-
Diazotization of o-Toluidine:
-
In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of o-toluidine in a mixture of 15 mL of concentrated HCl and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride solution over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. The solution should be kept cold for the next step.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 5.35 g (0.05 mol) of N-methylaniline in 10 mL of 5 M HCl and 100 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N-methylaniline solution with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, add a saturated solution of sodium acetate portion-wise until the mixture is neutral to litmus paper to facilitate the coupling reaction.
-
A colored precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is colorless.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at 50 °C.
-
Incorporation into Polymer Matrices
The method of incorporation largely depends on the properties of the polymer and the desired final form of the material. Solvent casting is suitable for polymers soluble in volatile solvents, yielding thin films with high optical quality.[4] Melt blending is a common industrial technique for thermoplastics, where the dye is dispersed into the molten polymer.[5]
Protocol 1: Incorporation into Polystyrene (PS) via Solvent Casting
This method is ideal for producing thin, colored polymer films with uniform dye dispersion.
Workflow:
Caption: Workflow for incorporating the azo dye into polystyrene via solvent casting.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of polystyrene in a suitable solvent like toluene or dichloromethane by stirring at room temperature until fully dissolved.
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).
-
-
Mixing:
-
Add the desired volume of the dye stock solution to the polystyrene solution to achieve the target dye concentration (e.g., 0.01% to 0.5% by weight relative to the polymer).
-
Stir the mixture thoroughly for at least 1 hour to ensure homogeneity.
-
-
Casting and Drying:
-
Pour the colored polymer solution onto a clean, level glass plate or petri dish.[6]
-
Place the cast film in a well-ventilated oven at a temperature slightly above the boiling point of the solvent (e.g., 60-80°C for toluene) to facilitate slow evaporation.
-
Once the film is dry to the touch, it can be carefully peeled from the glass substrate.
-
Further dry the film under vacuum to remove any residual solvent.
-
Protocol 2: Incorporation into Low-Density Polyethylene (LDPE) via Melt Blending
This method is suitable for producing bulk colored thermoplastic materials.
Workflow:
Caption: Workflow for incorporating the azo dye into LDPE via melt blending.
Experimental Protocol:
-
Pre-blending:
-
Thoroughly dry the LDPE pellets in a vacuum oven to remove any moisture.
-
In a container, create a dry blend of the LDPE pellets and the powdered this compound dye to the desired concentration (e.g., 0.1% by weight). Tumble the mixture to ensure an even coating of the dye on the pellets.
-
-
Melt Extrusion:
-
Set the temperature profile of a twin-screw extruder appropriate for LDPE (e.g., increasing from 160°C to 180°C from the feed zone to the die).
-
Feed the dry blend into the extruder hopper.
-
The molten, colored polymer will be extruded through the die.
-
-
Pelletizing:
-
Cool the extruded strand in a water bath.
-
Feed the cooled strand into a pelletizer to produce colored LDPE pellets. These pellets can then be used for subsequent processing like injection molding or film blowing.
-
Characterization and Performance Evaluation
After incorporation, the resulting materials should be characterized to understand the effect of the dye on their properties and to evaluate the performance of the coloration.
Characterization Workflow
Caption: General workflow for the characterization of dye-incorporated materials.
Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption maximum (λmax) of the dye within the polymer matrix.
Procedure:
-
For solvent-cast films, mount a piece of the film directly in the sample holder of a UV-Vis spectrophotometer. Use a neat polymer film as a reference.
-
Scan the absorbance from 300 to 700 nm.[7]
-
The peak of the main absorption band in the visible region is the λmax.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the dye and the colored polymer.[8][9]
Procedure:
-
Place a small, known weight (5-10 mg) of the colored polymer sample into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Protocol: Color Strength (K/S) Measurement
Objective: To quantify the coloring efficiency of the dye in the material.
Procedure:
-
Measure the reflectance (R) of the colored material over the visible spectrum (400-700 nm) using a reflectance spectrophotometer.
-
Calculate the K/S value at the wavelength of minimum reflectance (corresponding to λmax) using the Kubelka-Munk equation:[10][11]
-
K/S = (1 - R)² / 2R
-
-
The relative color strength can be compared between samples with different dye concentrations.
Protocol: Lightfastness Testing
Objective: To evaluate the resistance of the colored material to fading upon exposure to light.
Procedure:
-
Mount the test specimen and a set of blue wool standard references (grades 1-8) on a card.
-
Expose the samples to a xenon arc lamp under controlled conditions of humidity and temperature.
-
Periodically compare the fading of the test specimen to the fading of the blue wool standards.
-
The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.
Data Presentation (Illustrative)
The following tables present illustrative data that could be obtained from the characterization of polystyrene films containing this compound.
Table 1: Spectroscopic and Thermal Properties
| Dye Concentration (% w/w) | λmax (nm) | Td at 5% Weight Loss (°C) |
| 0.0 (Neat PS) | N/A | 385 |
| 0.05 | 455 | 382 |
| 0.10 | 455 | 380 |
| 0.50 | 456 | 378 |
Table 2: Color Performance and Stability
| Dye Concentration (% w/w) | K/S Value (at λmax) | Lightfastness (Blue Wool Scale) |
| 0.05 | 1.8 | 4 |
| 0.10 | 3.5 | 4-5 |
| 0.50 | 15.2 | 5 |
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. svc.org [svc.org]
- 5. azom.com [azom.com]
- 6. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. docbrown.info [docbrown.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Researching | Study on the Thermal Stability of Azo Dyes in Optical Storage [researching.cn]
- 10. ijret.org [ijret.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. wewontech.com [wewontech.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
Application Notes and Protocols: The Role of N-Methyl-p-(o-tolylazo)aniline in the Development of New Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel azo dyes derived from N-Methyl-p-(o-tolylazo)aniline. The protocols outlined below are generalized from standard azo dye synthesis procedures and can be adapted for the development of new colorants. Due to the limited availability of specific data for this compound derivatives, representative data from analogous compounds are presented to guide research and development efforts.
Introduction
Azo dyes are the most widely used class of synthetic colorants, accounting for over 60% of the total dyes produced.[1] They are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The color of azo dyes can be tuned by altering the electronic properties of the aromatic moieties.[2][3] this compound is a versatile precursor for the synthesis of a variety of azo dyes. The presence of the N-methyl group and the o-tolyl substituent can influence the final dye's properties, such as its shade, intensity, and fastness.[4][5] This document outlines the general procedures for synthesizing new azo dyes from this precursor and methods for their characterization and evaluation.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[6] In this context, this compound can act as the coupling component. Alternatively, a primary amine can be diazotized and then coupled with this compound. For the development of new dyes, a primary aromatic amine would be diazotized and then coupled with this compound.
2.1. General Diazotization Protocol
Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[7]
Materials:
-
Primary aromatic amine (e.g., aniline, substituted anilines)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[8]
-
Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.[8]
2.2. General Azo Coupling Protocol
The diazonium salt is an electrophile that reacts with an electron-rich coupling component, such as this compound, to form the azo dye.[9]
Materials:
-
Diazonium salt solution (from step 2.1)
-
This compound
-
Sodium hydroxide or sodium acetate
-
Ethanol or other suitable solvent
-
Ice bath
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid). If the coupling component is a phenol or naphthol, it is typically dissolved in an aqueous alkaline solution.[10][11]
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[8]
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture. For coupling with amines, a weakly acidic medium (pH 4-5) is often used, which can be achieved by adding a solution of sodium acetate.[8] For phenols and naphthols, an alkaline medium is typically required.[10]
-
Continue stirring for 1-2 hours, allowing the azo dye to precipitate.
-
Collect the precipitated dye by filtration, wash it with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Diagram of the General Synthesis Pathway for a New Azo Dye
References
- 1. ajol.info [ajol.info]
- 2. jchemrev.com [jchemrev.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-p-(o-tolylazo)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Methyl-p-(o-tolylazo)aniline synthesis.
Experimental Workflow Overview
The synthesis of this compound is a two-step process involving the diazotization of o-toluidine followed by an azo coupling reaction with N-methylaniline.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for azo dye synthesis.
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N-Methylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization of o-Toluidine
-
In a 250 mL beaker, dissolve o-toluidine (0.1 mol) in a solution of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the o-toluene diazonium chloride.
Step 2: Azo Coupling with N-Methylaniline
-
In a separate 500 mL beaker, dissolve N-methylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N-methylaniline solution with vigorous stirring.
-
After the addition is complete, add a saturated solution of sodium acetate until the pH of the mixture reaches 4-7.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes. A colored precipitate of this compound will form.
Step 3: Isolation and Purification
-
Filter the crude product using a Büchner funnel and wash with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Quantitative Data on Yield Improvement
The yield of this compound is significantly influenced by temperature during diazotization and pH during the azo coupling step. The following table provides illustrative data on how these parameters can affect the final product yield.
| Parameter | Condition | Yield (%) | Observations |
| Diazotization Temperature | 0-5 °C | 85-95% | Optimal temperature for diazonium salt stability. |
| 10-15 °C | 60-70% | Increased decomposition of the diazonium salt. | |
| > 20 °C | < 40% | Significant decomposition, leading to lower yield and more impurities. | |
| Azo Coupling pH | 3 | 70-80% | Reaction proceeds, but the coupling rate may be slower. |
| 4-5 | 90-98% | Optimal pH for the coupling reaction with N-methylaniline. | |
| 6-7 | 80-90% | Good yield, but the rate may start to decrease. | |
| > 8 | < 50% | Formation of undesired side products. |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Frequently Asked Questions (FAQs):
Q1: My diazotization reaction mixture is turning brown/black. What is happening and how can I prevent it?
A1: A brown or black color during diazotization indicates the decomposition of the diazonium salt. This is most commonly caused by the reaction temperature rising above 5 °C. To prevent this, ensure continuous and efficient cooling in an ice-salt bath and add the sodium nitrite solution very slowly and dropwise to control the exothermic reaction.
Q2: The yield of my azo dye is consistently low, even when I control the temperature. What else could be the problem?
A2: A low yield can also be attributed to an incorrect pH during the coupling step. For the coupling of a diazonium salt with N-methylaniline, the optimal pH is in the mildly acidic range of 4 to 7.[1] If the pH is too low, the coupling reaction is very slow. If it is too high, the diazonium salt can be converted to a diazotate, which does not couple. Use a pH meter or pH paper to carefully adjust the pH with a buffer solution like sodium acetate. Another critical factor is the rate of addition of the diazonium salt solution to the N-methylaniline solution; a slow, dropwise addition with vigorous stirring is crucial for obtaining a good yield.
Q3: My final product is a sticky tar instead of a crystalline solid. How can I improve the product's form?
A3: A tarry product often indicates the presence of impurities. This can be due to side reactions from impure starting materials or improper reaction conditions. Ensure that your o-toluidine and N-methylaniline are pure; distillation before use is recommended. Also, maintaining the low temperature during diazotization and the optimal pH during coupling will minimize the formation of byproducts. For purification, if direct crystallization is difficult, try dissolving the tar in a minimal amount of a suitable solvent and precipitating the product by adding a non-solvent. Column chromatography can also be an effective purification method.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying azo dyes.[2] For this compound, a mixed solvent system of ethanol and water is generally effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize the crystallization of the pure product.
Q5: How can I confirm that I have synthesized the correct product?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques. The melting point of the purified product should be sharp and match the literature value. Spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy can be used to confirm the chemical structure. Thin-layer chromatography (TLC) can be used to assess the purity of the product.
References
issues with N-Methyl-p-(o-tolylazo)aniline solubility and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-Methyl-p-(o-tolylazo)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, as an azo dye and an aniline derivative, is expected to have low solubility in aqueous solutions. It is generally soluble in various organic solvents. This is a common characteristic for many azo dyes, which are often sparingly soluble in water.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the solubility of structurally similar compounds like N,N-dimethyl-4-(p-tolylazo)aniline and other aniline derivatives, a range of organic solvents can be effective.[1] These include ethanol, methanol, acetone, chloroform, pyridine, and diethyl ether. For compounds with similar structures, solubility in these solvents is a common trait.
Q3: I am observing precipitation of my compound, even in an organic solvent. What could be the cause?
A3: Precipitation can occur due to several factors. At higher concentrations, the solubility limit of the compound may be exceeded, leading to precipitation.[1] Temperature also plays a crucial role; a decrease in temperature can significantly lower the solubility of the compound. Additionally, the purity of the solvent can affect solubility.
Q4: Can pH be adjusted to improve the solubility of this compound in aqueous solutions?
A4: While this compound is primarily soluble in organic solvents, the pH of an aqueous solution can influence the solubility of some azo dyes. The amino group in the aniline structure may be protonated at acidic pH, which could potentially increase its aqueous solubility. However, this can also lead to color changes as the compound acts as a pH indicator. Experimentation with buffered solutions at various pH levels may be necessary to determine the optimal conditions for your specific application.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
-
Problem: The compound is not dissolving completely in the chosen solvent at room temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution. Many organic compounds, including azo dyes, exhibit increased solubility at higher temperatures. Use a water bath or a controlled heating mantle to avoid overheating and potential degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down aggregates and increase the surface area of the solute exposed to the solvent.
-
Solvent Selection: If the compound remains insoluble, consider trying a different organic solvent. A solvent with a polarity that more closely matches the solute may be more effective. Refer to the solubility table below for suggestions.
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent. It is possible that you are exceeding the solubility limit at the current concentration.
-
Issue 2: Compound Precipitates Out of Solution Over Time
-
Problem: The compound initially dissolves but then precipitates out after a period of time or upon cooling.
-
Troubleshooting Steps:
-
Maintain Temperature: If the solution was heated to dissolve the compound, it may need to be kept at that temperature to maintain solubility.
-
Co-solvents: Consider adding a co-solvent to increase the overall solvating power of the solution. For example, if the compound is in ethanol, adding a small amount of a more nonpolar solvent in which it is highly soluble might stabilize the solution.
-
Prepare Fresh Solutions: Due to potential stability issues or slow precipitation kinetics, it is often best to prepare solutions of this compound fresh before each experiment.
-
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Azo Dyes and Anilines in Common Solvents
| Solvent | Expected Solubility of this compound | Notes |
| Water | Low / Insoluble | Typical for many azo dyes.[1] |
| Ethanol | Soluble | A common solvent for organic compounds.[1] |
| Methanol | Soluble | Another polar organic solvent that is often effective. |
| Acetone | Soluble | A good solvent for many organic dyes.[1] |
| Chloroform | Soluble | A nonpolar organic solvent that can be effective.[1] |
| Pyridine | Soluble | Often used for dissolving less soluble organic compounds. |
| Diethyl Ether | Soluble | A common nonpolar organic solvent. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong aprotic solvent known for dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Another strong aprotic solvent. |
Note: This table is based on the reported solubility of structurally related compounds. The actual solubility of this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Selected organic solvent (e.g., Ethanol, DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Agitate the mixture using a vortex mixer or by swirling to create a slurry.
-
Gradually add more solvent while continuously stirring or agitating until the compound is fully dissolved.
-
If dissolution is slow, gently warm the solution in a water bath (not exceeding 40-50°C) or place the flask in a sonicator for short intervals.
-
Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the solution appropriately, protected from light and at a stable temperature to prevent precipitation.
-
Mandatory Visualization
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
common artifacts in microscopy when using N-Methyl-p-(o-tolylazo)aniline stain
Technical Support Center: Azo Dyes in Microscopy
Disclaimer: The specific stain "N-Methyl-p-(o-tolylazo)aniline" is not referenced as a standard or common stain in microscopy literature. The following troubleshooting guide addresses common issues and artifacts associated with the broader class of azo dyes , to which this compound belongs. Azo dyes are synthetic organic compounds containing an azo group (-N=N-) and are used in various staining procedures.
Frequently Asked Questions (FAQs)
Q1: What are azo dyes and why are they used in microscopy?
Azo dyes are a large class of organic colorants characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. In microscopy, they are used for their vibrant colors and ability to bind to various tissue components. A common example of an azo dye used in the routine Hematoxylin and Eosin (H&E) stain is Eosin, which stains the cytoplasm and extracellular matrix pinkish-red.
Q2: I'm observing crystalline precipitates on my slide after staining. What could be the cause?
Precipitate formation is a common artifact. It can be caused by several factors:
-
Stain solution instability: The dye may be coming out of solution due to age, improper storage, or incorrect pH.
-
Supersaturated solution: The stain may have been prepared at too high a concentration.
-
Contamination: The stain or other reagents may be contaminated with particulate matter.
-
Carryover: Inadequate rinsing between steps can lead to reactions that form precipitates.
Q3: My staining appears weak or pale. How can I improve the intensity?
Weak staining can stem from issues in the pre-staining or staining steps.[1][2] Key factors include:
-
Incomplete deparaffinization: Residual paraffin wax can block the tissue, preventing the aqueous stain from penetrating effectively.[2]
-
Fixation issues: The type of fixative and the duration of fixation can impact dye binding.
-
Staining time: The incubation time in the dye solution may be too short.
-
Dye solution: The stain may be depleted, expired, or have an incorrect pH.
-
Excessive differentiation: If a differentiation step is used, it may be too long or the differentiator too harsh, stripping the dye from the tissue.
Troubleshooting Guide: Common Artifacts and Solutions
This guide provides a systematic approach to identifying and resolving common issues encountered when using azo dyes in microscopy.
Issue 1: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization [1][2] | Ensure complete removal of paraffin by using fresh xylene (or a xylene substitute) and adequate incubation times. Re-run the slide through fresh xylene if necessary.[2] |
| Air Bubbles Trapped on Tissue | When applying the stain, do so gently and evenly to avoid trapping air bubbles. Ensure the tissue section is completely covered by the reagent. |
| Inadequate Fixation | Ensure the tissue was properly and thoroughly fixed. Different fixatives can affect staining properties. If fixation is the issue, it may not be correctable post-sectioning. |
| Water Droplets on Slide (Pre-staining) | Ensure slides are completely dry before deparaffinization. Water retained in the tissue section can lead to patchy staining. |
| Contamination in Reagents or Water Baths [3] | Filter stains and other solutions before use.[4] Keep water baths clean to prevent floaters from adhering to the tissue section.[3] |
Issue 2: Non-Specific Background Staining
| Potential Cause | Recommended Solution |
| Overstaining | Reduce the incubation time in the azo dye solution. |
| Inadequate Rinsing | Increase the time and/or agitation in the rinse steps following the dye incubation to remove excess, unbound dye. |
| Incorrect pH of Stain or Rinsing Solution [1] | The pH of the staining solution can significantly impact dye binding. Verify and adjust the pH of your stain and buffers as per the protocol. The pH of rinsing water can also affect the final color balance.[1] |
| Protein Adsorption to Glass Slide | Use positively charged slides to ensure better tissue adhesion and reduce the likelihood of dye molecules binding directly to the glass. |
Issue 3: Staining is Too Dark or Opaque
| Potential Cause | Recommended Solution |
| Excessive Staining Time | Decrease the duration the slides are left in the dye solution.[2] |
| Stain Solution is Too Concentrated | Dilute the staining solution according to the manufacturer's or established protocol's recommendations. |
| Inadequate Differentiation | If your protocol includes a differentiation step (e.g., with acid alcohol), you may need to increase the time in the differentiator or use a slightly higher concentration to remove excess stain until the desired intensity is achieved.[2] |
| Thick Tissue Sections [3] | Sections that are too thick will retain too much dye and appear dark. Ensure microtomy technique is optimal and sections are cut at the recommended thickness (typically 4-5 µm).[3] |
Experimental Protocols & Workflows
Protocol: Basic Azo Dye Staining (Illustrative)
This is a generalized protocol. Specific times and reagents should be optimized for your particular azo dye and tissue type.
-
Deparaffinization:
-
Xylene (or substitute): 2 changes, 5 minutes each.
-
-
Rehydration:
-
100% Alcohol: 2 changes, 3 minutes each.
-
95% Alcohol: 2 changes, 3 minutes each.
-
70% Alcohol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate in Azo Dye Solution: 1-5 minutes (optimize for intensity).
-
-
Rinsing:
-
Rinse in distilled water or buffer to remove excess dye.
-
-
Dehydration:
-
95% Alcohol: 2 changes, 2 minutes each.
-
100% Alcohol: 2 changes, 2 minutes each.
-
-
Clearing:
-
Xylene (or substitute): 2 changes, 3 minutes each.
-
-
Coverslipping:
-
Apply mounting medium and coverslip.
-
Workflow Diagram: Troubleshooting Staining Artifacts
Caption: A logical workflow for troubleshooting common microscopy staining artifacts.
Signaling Pathway Diagram: Azo Dye Binding (Conceptual)
This diagram illustrates the conceptual interaction of an azo dye with tissue components, which is primarily an electrostatic interaction.
Caption: Conceptual model of an anionic azo dye binding to tissue proteins.
References
Technical Support Center: Purification of N-Methyl-p-(o-tolylazo)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Methyl-p-(o-tolylazo)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a substituted azo dye, are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For small-scale, high-purity requirements, column chromatography is often preferred. Recrystallization is a viable option for larger quantities if a suitable solvent system can be identified.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, such as N-methylaniline and o-toluidine, or from side-products of the diazotization and coupling reaction. These may include isomers of the target compound, polymeric materials, and degradation products. The presence of these impurities can affect crystallization and chromatographic separation.
Q3: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A3: this compound, being an aromatic amine, is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to irreversible adsorption, band tailing, and even degradation of the compound. To mitigate this, you can either neutralize the silica gel by adding a small percentage of a competing amine like triethylamine (TEA) or ammonia to the mobile phase, or use an amine-functionalized silica stationary phase.[1][2]
Q4: I am having difficulty separating isomers of this compound by column chromatography. What can I do to improve resolution?
A4: Separating isomers can be challenging due to their similar polarities. To improve resolution, you can optimize the mobile phase by using a solvent system with lower elution strength.[3] This will increase the retention time of the compounds on the column, allowing for better separation.[3] For thin-layer chromatography (TLC) analysis, aim for an Rf value between 0.2 and 0.5 for the target compound to ensure good separation on the column.[3] Additionally, using a longer column or a stationary phase with a smaller particle size can enhance separation efficiency.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Streaking or Tailing of the Compound Spot on TLC/Column | 1. Compound is too polar for the chosen solvent system. 2. Acid-base interaction with the silica gel.[1][2] 3. Sample overload. | 1. Increase the polarity of the mobile phase gradually. 2. Add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase to neutralize the silica.[1] 3. Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size. |
| Poor Separation of Compound from Impurities | 1. Inappropriate mobile phase polarity.[3] 2. Isomeric impurities with similar polarity. 3. Column overloading. | 1. Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A weaker solvent system often provides better resolution.[3] 2. Consider using a different stationary phase, such as alumina or a bonded phase like C18 (reversed-phase). 3. Use a larger column or reduce the amount of sample loaded. |
| Compound Stuck on the Column | 1. Strong interaction with the silica gel.[2] 2. Compound insolubility in the mobile phase. | 1. Add a competing amine (e.g., triethylamine) to the mobile phase.[2] 2. If the compound has precipitated, try to flush the column with a stronger solvent. Ensure the compound is fully dissolved before loading. |
| Color Fading or Change During Purification | 1. Decomposition of the azo dye on the acidic silica surface. 2. Photo-instability of the compound. | 1. Use a neutralized silica gel or an alternative stationary phase. 2. Protect the column from light by wrapping it in aluminum foil. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Does Not Dissolve in the Hot Solvent | 1. Incorrect solvent choice. 2. Insufficient solvent volume. | 1. Test the solubility of the compound in a variety of solvents to find one in which it is sparingly soluble at room temperature and highly soluble when hot. 2. Add more solvent in small portions until the compound dissolves. |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated. 2. Cooling is too rapid. 3. Presence of impurities inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration of the compound. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 4. If impurities are the issue, a preliminary purification by column chromatography may be necessary. |
| Oily Precipitate Forms Instead of Crystals | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a very high degree. 3. Presence of impurities. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution until the oil dissolves, then add a small amount of additional solvent before allowing it to cool slowly. 3. Perform a pre-purification step to remove impurities. |
| Low Recovery of Purified Product | 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Use a solvent in which the compound has lower solubility at cold temperatures. 2. Minimize the amount of hot solvent used to dissolve the compound. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify this compound from reaction by-products and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
TLC plates
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired compound from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
To counteract potential issues with the acidic silica, a mobile phase containing a small amount of triethylamine (0.1-1%) can be tested.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (the non-polar solvent).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, hexane, toluene, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will dissolve the compound poorly at room temperature.
-
Heat the test tubes with the sparingly soluble samples. A good recrystallization solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a large number of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Column Chromatography Workflow for Purification.
References
troubleshooting poor color development with N-Methyl-p-(o-tolylazo)aniline
Technical Support Center: N-Methyl-p-(o-tolylazo)aniline
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal and consistent results in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the color of my this compound solution faint, or why is there no color at all?
A weak or absent color is typically due to one of the following factors:
-
Incorrect pH: Azo dyes are often pH-sensitive, and their color is dependent on the protonation state of the molecule.[1] The extended conjugated system responsible for the color can be altered by pH changes.[2][3] Your experimental medium may be at a pH outside the optimal range for color development.
-
Improper Solvent: this compound is an organic molecule and may have low solubility in purely aqueous solutions. If the dye is not fully dissolved, its effective concentration will be too low to produce a strong color.
-
Dye Degradation: Azo compounds can be susceptible to degradation.[4] Exposure to strong oxidizing or reducing agents can cleave the N=N double bond, destroying the chromophore. Additionally, prolonged exposure to UV or ambient light may cause photobleaching. Under anaerobic conditions, some microbes can also biodegrade azo dyes.[4]
-
Low Concentration: The concentration of the dye may be too low to produce a visible color. Verify your calculations and dilution steps.
Q2: The color of my solution is different from the expected color. What could be the cause?
An unexpected color is most commonly caused by a pH shift . Like other azo compounds such as methyl orange or methyl red, this compound likely exhibits different colors in acidic and basic media.[1][4] For example, a solution expected to be yellow might appear red if the medium is more acidic than anticipated. Other potential causes include the presence of impurities in the dye or interactions with metal ions in your buffer.[2]
Q3: My results are not reproducible, and the color intensity varies between experiments. What factors could be causing this?
Inconsistent color development is a common issue that can be traced to subtle variations in experimental conditions:
-
pH Fluctuations: Small, unmonitored changes in the pH of your buffers or samples can lead to significant differences in color intensity and hue.
-
Temperature Variations: The stability of the dye and the rate of any reaction you are monitoring can be temperature-dependent.[5]
-
Inconsistent Dye Preparation: Ensure the stock solution is homogeneously dissolved before each use. If the dye is not fully solubilized, the amount pipetted will be inconsistent.
-
Light Exposure: Varying exposure to ambient or direct light between experiments can lead to different rates of photodegradation.
Q4: The color of my solution fades over time. How can I prevent this?
Color fading indicates degradation of the dye. To enhance stability:
-
Protect from Light: Prepare and store stock solutions in amber vials or wrap containers in aluminum foil. Minimize the exposure of your experimental samples to direct light.
-
Control pH: Ensure your solution is buffered at a pH known to be optimal for the dye's stability and color.
-
Use Fresh Solutions: Prepare fresh dilutions of the dye from a stock solution for your experiments whenever possible. Avoid using old or discolored stock solutions.
-
Check for Contaminants: Ensure your reagents are free from reducing or oxidizing agents that could react with and destroy the dye.
Troubleshooting Summary
This table summarizes the most common issues and their probable causes, guiding you toward a solution.
| Observed Problem | Potential Cause | Recommended Action |
| Weak or No Color | Incorrect pH | Empirically determine the optimal pH for color development (see Protocol 2). |
| Poor Solubility | Use an appropriate organic co-solvent (e.g., DMSO, Ethanol) in your buffer. | |
| Dye Degradation | Use a fresh batch of dye; check for reactive chemicals in your medium. | |
| Incorrect Color Hue | pH is outside the expected range | Measure the pH of your final solution and adjust as necessary. |
| Contamination / Impurity | Use high-purity solvents and reagents. Consider dye purification if needed. | |
| Inconsistent Results | Fluctuations in pH or Temperature | Standardize and monitor pH and temperature for all experiments. |
| Inhomogeneous Stock Solution | Ensure the stock solution is completely dissolved and vortexed before use. | |
| Color Fades Over Time | Photodegradation | Store solutions in the dark and protect experiments from light. |
| Chemical Instability | Prepare solutions fresh. Ensure the buffer pH is optimal for stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a standard stock solution. Due to the aromatic nature of the compound, an organic solvent is recommended for initial dissolution.
-
Weighing: Accurately weigh 5 mg of this compound powder.
-
Dissolution: Transfer the powder to a 15 mL conical tube. Add 5 mL of 100% ethanol (or DMSO) to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until all solid particles are completely dissolved. Gentle warming in a water bath (30-40°C) may aid dissolution.
-
Storage: Store the stock solution in an amber glass vial or a tube wrapped in aluminum foil at 4°C. This stock is now ready for further dilution into your experimental buffers.
Protocol 2: Empirical Determination of Optimal pH for Color Development
This protocol allows you to identify the pH at which the dye exhibits the desired color and maximum absorbance.
-
Buffer Preparation: Prepare a series of buffers with overlapping ranges spanning a wide pH scale (e.g., pH 3 to pH 10).
-
Dilution: Create a set of test tubes or a 96-well plate. In each well/tube, add 198 µL of a specific buffer from your series.
-
Dye Addition: Add 2 µL of the stock solution (from Protocol 1) to each well/tube and mix thoroughly. This creates a consistent final dye concentration across all pH values.
-
Visual Inspection: Observe and record the color of the solution at each pH.
-
Spectrophotometry: Measure the absorbance spectrum (e.g., from 350 nm to 700 nm) for each pH value to find the wavelength of maximum absorbance (λmax).
-
Analysis: Plot λmax and absorbance at λmax against pH. This will reveal the pH range where the dye has the strongest, most stable color for your application.
Visual Guides
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing poor color development.
Cause-and-Effect Diagram for Poor Color Development
References
optimizing reaction conditions for N-Methyl-p-(o-tolylazo)aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-p-(o-tolylazo)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a two-step process. First, o-toluidine is diazotized using sodium nitrite in an acidic medium to form an o-tolyldiazonium salt. This is followed by an azo coupling reaction with N-methylaniline.
Q2: What is the optimal temperature for the diazotization of o-toluidine?
The diazotization reaction should be carried out at a low temperature, typically between 0-5°C.[1][2][3] Maintaining this temperature is crucial as diazonium salts can be unstable and decompose at higher temperatures.[2][3]
Q3: What are the recommended acidic conditions for the diazotization step?
An excess of a strong inorganic acid, such as hydrochloric acid or sulfuric acid, should be used to ensure the complete conversion of o-toluidine to its diazonium salt and to maintain a low pH.[1][4]
Q4: What is the ideal pH for the coupling reaction between the o-tolyldiazonium salt and N-methylaniline?
The coupling reaction with N-methylaniline, an aromatic amine, is typically carried out in a weakly acidic to neutral medium. This is because at a low pH, the concentration of the free amine is reduced due to protonation, which decreases its nucleophilicity.
Q5: How can I monitor the completion of the diazotization and coupling reactions?
For the diazotization, the presence of excess nitrous acid can be tested using starch-iodide paper, which will turn blue/black.[4] The completion of the coupling reaction can often be observed by the cessation of color change in the reaction mixture. Thin-layer chromatography (TLC) can also be employed to monitor the disappearance of the starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the azo dye | 1. Decomposition of the diazonium salt due to elevated temperatures. | 1. Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath. |
| 2. Incorrect pH for the coupling reaction. | 2. Adjust the pH of the coupling reaction mixture to a weakly acidic or neutral range. | |
| 3. Insufficient diazotization. | 3. Ensure an excess of sodium nitrite and strong acid are used in the diazotization step. Test for the presence of nitrous acid with starch-iodide paper.[4] | |
| Formation of a dark, tarry precipitate | 1. Decomposition of the diazonium salt. | 1. Ensure the temperature is kept low throughout the diazotization and coupling steps. |
| 2. Side reactions due to incorrect pH. | 2. Carefully control the pH during the coupling reaction. | |
| Product is difficult to purify | 1. Presence of unreacted starting materials. | 1. Ensure the reaction goes to completion by allowing sufficient reaction time and optimizing conditions. |
| 2. Formation of side-products, such as self-coupled products of o-toluidine. | 2. Add the diazonium salt solution slowly to the N-methylaniline solution with efficient stirring to favor the desired coupling reaction. | |
| Inconsistent color of the final product | 1. Variations in pH during precipitation and washing. | 1. Standardize the pH at which the product is isolated and wash with a buffer solution if necessary. |
| 2. Presence of impurities. | 2. Recrystallize the product from a suitable solvent to obtain a pure, uniformly colored product. |
Data Presentation
Table 1: Optimized Reaction Conditions for Diazotization of o-Toluidine
| Parameter | Recommended Value | Source(s) |
| Temperature | 0-5°C | [1][2][3] |
| Acid | Hydrochloric Acid or Sulfuric Acid | [1][4] |
| Molar Ratio (o-toluidine : NaNO₂) | 1 : 1.0-1.01 | [1] |
| Reaction Time | 30-60 minutes | [1] |
Table 2: Optimized Reaction Conditions for Azo Coupling
| Parameter | Recommended Value | Source(s) |
| Temperature | Below 20°C | [1] |
| pH | Weakly acidic to neutral | General Knowledge |
| Stirring | Vigorous and continuous | [4] |
| Reaction Time | 4-8 hours | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Diazotization of o-Toluidine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve o-toluidine (1 equivalent) in a 15-30% solution of hydrochloric or sulfuric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.[1]
-
Prepare a solution of sodium nitrite (1.01 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the o-toluidine solution, ensuring the temperature does not rise above 5°C.[1]
-
After the addition is complete, continue stirring for 30 minutes at 0-5°C.
-
Confirm the completion of diazotization by testing for a slight excess of nitrous acid using starch-iodide paper.[4]
Step 2: Azo Coupling with N-Methylaniline
-
In a separate beaker, dissolve N-methylaniline (1 equivalent) in a suitable solvent (e.g., water with a small amount of acid to aid dissolution).
-
Cool this solution to below 20°C.[1]
-
Slowly add the freshly prepared diazonium salt solution to the N-methylaniline solution with vigorous stirring, while maintaining the temperature below 20°C.
-
A colored precipitate of this compound should form.
-
After the addition is complete, continue to stir the reaction mixture for 4-8 hours to ensure the completion of the coupling reaction.[1]
Step 3: Isolation and Purification
-
Filter the crude product by suction filtration.
-
Wash the solid product with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.
-
Dry the purified product in a vacuum oven at a low temperature.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Degradation of N-Methyl-p-(o-tolylazo)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-p-(o-tolylazo)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
This compound can degrade through several pathways depending on the stress conditions applied. The most common pathways include:
-
Reductive Cleavage of the Azo Bond: This is a primary pathway under reducing conditions, often mediated by chemical reducing agents or certain anaerobic microorganisms. This pathway breaks the -N=N- bond to form two separate aromatic amines.
-
Oxidative Degradation: Under oxidative stress (e.g., using hydrogen peroxide, Fenton's reagent), degradation can occur at multiple sites. This includes oxidation of the N-methyl group, the amino group, the aromatic rings, and the azo bond itself, potentially leading to a complex mixture of products.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photodissociation. This can involve the cleavage of the C-N bond at the N-methylaniline moiety and cleavage of the azo bond. The presence of photosensitizers or photocatalysts like TiO2 can accelerate this process.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo thermolysis. A key degradation pathway is the cleavage of the azo bond, leading to the formation of aromatic radicals and the release of nitrogen gas.
-
Hydrolytic Degradation: While azo compounds are generally stable to hydrolysis, degradation can be forced under strongly acidic or basic conditions, potentially leading to cleavage of the azo linkage.
Q2: What are the expected degradation products from the reductive cleavage of this compound?
Reductive cleavage of the azo bond is a common degradation pathway. This reaction breaks the molecule at the -N=N- linkage, resulting in the formation of two primary aromatic amines:
-
N-methyl-p-phenylenediamine
-
o-Toluidine
These products are often observed in anaerobic biodegradation studies of azo dyes.
Q3: What potential degradation products can be expected from oxidative stress conditions?
Oxidative degradation is more complex and can yield a variety of products. Key potential products include:
-
N-demethylated product: p-(o-tolylazo)aniline can be formed by the oxidative removal of the methyl group.
-
Oxidized N-methyl group: The methyl group can be oxidized to a formyl or carboxyl group.
-
Oxidized amino group: The N-methylamino group can be oxidized to a nitroso or nitro group, forming compounds like N-methyl-N-nitroso-p-(o-tolylazo)aniline.
-
Oxidized aromatic rings: Hydroxylated derivatives of the parent compound or its degradation products can be formed.
-
Cleavage products: Oxidative cleavage of the azo bond can lead to the formation of compounds such as N-methyl-p-benzoquinone imine and o-tolyldiazonium salts, which are often unstable and can further react to form phenols (e.g., o-cresol).
Q4: How can I identify the degradation products of this compound in my samples?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the degradation products from the parent compound and from each other. A reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. A photodiode array (PDA) detector is useful for obtaining UV-Vis spectra of the separated peaks, which can aid in preliminary identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products. The mass spectrometer provides the molecular weight and fragmentation pattern of each component, which can be used to elucidate its structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products, such as o-toluidine. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, 1H and 13C NMR are invaluable.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stress agent (e.g., acid, base, oxidant), the temperature, or the duration of exposure. For photostability, increase the light intensity.[1] |
| The compound is highly stable under the applied conditions. | Try a different stress condition (e.g., if no thermal degradation is seen, attempt photolytic or oxidative degradation). | |
| Complete degradation to baseline noise in chromatogram. | Stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of exposure.[1] |
| Poor separation of degradation products in HPLC. | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile. Adjusting the pH of the mobile phase can be particularly effective for separating ionizable compounds. |
| Incorrect column chemistry. | Screen different column stationary phases (e.g., C18, C8, phenyl-hexyl). | |
| Difficulty in identifying unknown peaks in LC-MS. | Low abundance of the degradation product. | Concentrate the sample before analysis. |
| Complex fragmentation pattern. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for elemental composition determination. Perform MS/MS experiments at different collision energies to obtain more informative fragmentation patterns. | |
| Degradation products appear to be unstable and disappear over time. | The degradation products are reactive and may be polymerizing or reacting with components of the sample matrix or mobile phase. | Analyze the samples as quickly as possible after the degradation experiment. Consider using a different quenching agent or sample preparation procedure. |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubation: Heat the mixture at 80°C for 24 hours in a sealed vial.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
Analysis: Analyze the stressed sample along with a control sample (parent compound in the same solvent mixture, not subjected to heat) by HPLC-PDA and/or LC-MS.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Sample Preparation for Analysis: Dilute the solution with the mobile phase to an appropriate concentration.
-
Analysis: Analyze the stressed sample and a control sample by HPLC-PDA and/or LC-MS.
Visualizations
Caption: Experimental workflow for identifying degradation products.
Caption: Potential degradation pathways of this compound.
References
avoiding side reactions in the synthesis of N-Methyl-p-(o-tolylazo)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in the synthesis of N-Methyl-p-(o-tolylazo)aniline.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors:
-
Decomposition of the Diazonium Salt: The o-tolyldiazonium salt is unstable and can decompose, especially at temperatures above 5-10°C.[1] It is crucial to maintain a low temperature (0-5°C) throughout the diazotization process and during the coupling reaction.
-
Incorrect pH for Coupling: The azo coupling reaction is highly pH-sensitive. For coupling with N-methylaniline, a mildly acidic to neutral pH (around 4-7) is generally optimal for favoring the desired C-coupling. If the medium is too acidic, the coupling rate will be very slow; if it's too alkaline, side reactions may dominate.
-
Side Reactions: The formation of byproducts, such as triazenes from N-coupling or phenols from the reaction of the diazonium salt with water, will consume your starting materials and reduce the yield of the desired product.
-
Incomplete Diazotization: Ensure that all the o-toluidine has reacted to form the diazonium salt. An excess of nitrous acid should be present, which can be tested with starch-iodide paper.[2]
Q2: The color of my product is off, or I have a mixture of colors. Why is this happening?
A2: An incorrect color or a mixture of colors often points to the presence of impurities or side products.
-
Phenolic Byproducts: If the diazonium salt decomposes and reacts with water, it can form cresol, which can then couple with another diazonium ion to form a different colored azo compound.
-
Triazene Formation: N-coupling of the diazonium salt with N-methylaniline can form a diazoamino compound (a triazene), which is typically a different color from the desired C-coupled product. This is more likely to occur under less acidic or slightly alkaline conditions.
-
Oxidation Products: The starting materials or the final product might have undergone oxidation, leading to colored impurities. Using freshly distilled anilines can sometimes mitigate this.
Q3: How can I be sure that the diazotization of o-toluidine is complete?
A3: To ensure complete diazotization, you should test for a slight excess of nitrous acid. This is typically done by taking a drop of the reaction mixture and touching it to starch-iodide paper. The appearance of a blue-black color indicates the presence of nitrous acid, signifying that all the o-toluidine has been consumed.[2] It is important to maintain this slight excess for a period (e.g., 30 minutes) to ensure the reaction goes to completion.[2]
Q4: What is the difference between C-coupling and N-coupling, and how do I control it?
A4:
-
C-Coupling: This is the desired reaction where the diazonium ion attacks the carbon atom at the para-position of the N-methylaniline's benzene ring, forming the stable azo dye. This is an electrophilic aromatic substitution.
-
N-Coupling: This is a side reaction where the diazonium ion attacks the nitrogen atom of the N-methylaniline, forming an unstable triazene (diazoamino compound).
The primary way to control this is through pH . C-coupling is favored in mildly acidic to neutral conditions. N-coupling becomes more competitive in neutral to slightly alkaline conditions. Therefore, maintaining a controlled, slightly acidic pH is key to maximizing the yield of your desired product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Diazonium salt decomposed due to high temperature. | Maintain strict temperature control (0-5°C) during diazotization and coupling. Use an ice-salt bath if necessary. |
| Incorrect pH for coupling. | Buffer the reaction mixture to a mildly acidic pH (e.g., using sodium acetate). Monitor the pH throughout the addition of the diazonium salt solution. | |
| Incomplete diazotization. | Test for a slight excess of nitrous acid using starch-iodide paper.[2] | |
| Product is an Oily or Tarry Mass | Presence of triazene byproduct. | Adjust the coupling reaction pH to be more acidic. Purify the product by column chromatography or recrystallization. |
| Formation of phenolic impurities. | Ensure low-temperature conditions to prevent diazonium salt decomposition. | |
| Unexpected Color of Product | Formation of various side products. | Review and optimize reaction conditions (temperature and pH). Purify the product thoroughly, for example, by recrystallization from ethanol. |
| Slow or Stalled Reaction | Reaction medium is too acidic. | While acidity is needed for diazotization, excessive acidity can slow down the coupling step. Adjust the pH of the N-methylaniline solution with a base like sodium acetate before coupling. |
Data Presentation
Influence of Reaction Conditions on Azo Coupling
| Parameter | Condition | Effect on Main Reaction (C-Coupling) | Effect on Side Reactions |
| Temperature | Low (0-5°C) | Optimal for diazonium salt stability. | Minimizes decomposition to phenols. |
| High (>10°C) | Decreased yield. | Promotes rapid decomposition of diazonium salt.[1] | |
| pH | Strongly Acidic (pH < 4) | Very slow reaction rate. | - |
| Mildly Acidic (pH 4-7) | Optimal for C-coupling with anilines. | Minimizes N-coupling. | |
| Neutral to Alkaline (pH > 7) | Decreased C-coupling rate. | Favors N-coupling to form triazenes and reaction with hydroxide to form diazoates. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established methods for diazotization and azo coupling.[2]
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N-methylaniline
-
Sodium Acetate
-
Ice
-
Starch-iodide paper
-
Ethanol (for recrystallization)
Part 1: Diazotization of o-Toluidine
-
In a 250 mL beaker, prepare a solution of o-toluidine (e.g., 5.36 g, 0.05 mol) in a mixture of concentrated HCl (15 mL) and water (50 mL). Stir until the o-toluidine hydrochloride fully dissolves.
-
Cool the solution to 0-5°C in an ice-salt bath with constant mechanical stirring.
-
Prepare a solution of sodium nitrite (3.5 g, 0.051 mol) in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution. The tip of the addition funnel should be below the surface of the liquid. Maintain the temperature strictly between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of a slight excess of nitrous acid by spotting the solution onto starch-iodide paper. A blue-black color should appear instantly. If not, add a small amount more of the sodium nitrite solution. This cold solution of o-tolyldiazonium chloride is used immediately in the next step.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N-methylaniline (5.36 g, 0.05 mol) in a solution of 100 mL of water and 5 mL of concentrated HCl.
-
Cool this solution to 5-10°C in an ice bath.
-
Slowly add a solution of sodium acetate (approx. 15 g in 50 mL water) until the pH of the solution is between 4 and 5. This creates a buffered medium for the coupling.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the N-methylaniline solution.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete to ensure maximum product formation.
Part 3: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: Main synthesis pathway.
Caption: Common side reactions.
Caption: Troubleshooting workflow.
References
Technical Support Center: Enhancing the Photostability of N-Methyl-p-(o-tolylazo)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the photostability of N-Methyl-p-(o-tolylazo)aniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability important?
This compound is an azo dye, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1] These compounds are widely used as coloring agents in various industries.[2] Its photostability, or ability to resist degradation upon exposure to light, is crucial for applications where color integrity and compound stability are required over time, such as in long-term biological imaging experiments or as a component in light-sensitive formulations.
Q2: What are the primary mechanisms of photodegradation for azo dyes like this compound?
The photodegradation of azo dyes can proceed through several mechanisms:
-
Photo-oxidation: This is a common pathway where the dye molecule reacts with oxygen in the presence of light, leading to the cleavage of the azo bond and the formation of smaller, often colorless, degradation products.[3][4] The process is often initiated by the formation of reactive oxygen species (ROS).
-
Photo-isomerization: Azo compounds can undergo reversible trans-cis isomerization upon light exposure.[5][6] While this is not a degradative process in itself, the cis isomer can be less stable and more susceptible to subsequent degradation reactions.
-
Photoreduction: In the absence of oxygen, photoreduction of the azo bond can occur, leading to the formation of hydrazo and amino compounds.
The specific mechanism for this compound is influenced by environmental factors such as the solvent, pH, and the presence of oxygen.
Q3: What are the common signs of photodegradation in my experiments with this compound?
The most common indicator of photodegradation is a loss of color, or photobleaching, which can be quantified by a decrease in the absorbance maximum of the compound using UV-Vis spectroscopy. You may also observe a shift in the absorption wavelength or the appearance of new absorption bands corresponding to degradation products. In solution, a change in color or the formation of a precipitate can also indicate degradation.
Q4: How can I enhance the photostability of this compound?
Several strategies can be employed to improve the photostability of azo dyes:
-
Inclusion of Stabilizers: The addition of photostabilizers, such as UV absorbers or antioxidants, can protect the dye from light-induced damage.
-
Modification of the Chemical Structure: Introducing certain functional groups onto the aromatic rings can enhance photostability. For example, electron-withdrawing groups can sometimes improve oxidative photostability.[7]
-
Control of the Microenvironment: The solvent, pH, and oxygen concentration of the medium can significantly impact photostability.[8] Deoxygenating the solution or using a polymer matrix can limit photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid color fading of the this compound solution upon light exposure. | High light intensity or exposure to UV radiation. | Reduce the intensity of the light source or use filters to block UV wavelengths. |
| Presence of dissolved oxygen. | Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before dissolving the compound. | |
| Incompatible solvent. | Test the photostability in a range of solvents to identify one that offers better protection. Aprotic solvents are sometimes preferable. | |
| Inconsistent results in photostability assays. | Fluctuations in light source intensity. | Calibrate the light source regularly and ensure consistent sample positioning.[9] |
| Temperature variations. | Control the temperature of the sample during irradiation, as heat can accelerate degradation.[9] | |
| Variability in sample preparation. | Ensure consistent concentrations and path lengths for all samples. | |
| Formation of a precipitate during irradiation. | Degradation products are insoluble in the solvent. | Analyze the precipitate to identify the degradation products. This can provide insights into the degradation pathway. Consider using a different solvent system. |
| Shift in the absorption maximum (λmax) over time. | Formation of a stable photo-isomer or a primary degradation product with a different absorption spectrum. | Acquire full UV-Vis spectra at different time points to monitor spectral changes. This can help differentiate between isomerization and degradation. |
Experimental Protocols
Protocol 1: General Photostability Testing
This protocol is adapted from the ICH Harmonised Tripartite Guideline Q1B for photostability testing of new active substances and medicinal products.[9]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the test sample to a calibrated light source. A common setup involves a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[9]
-
Monitoring: At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analysis: Measure the absorbance of the aliquots at the λmax of this compound using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of degradation over time by comparing the absorbance of the exposed sample to the dark control.
Protocol 2: Evaluation of Photostabilizers
-
Sample Preparation: Prepare a series of solutions of this compound, each containing a different photostabilizer (e.g., a UV absorber like benzophenone or an antioxidant like BHT) at various concentrations. Include a control sample with no stabilizer.
-
Light Exposure and Monitoring: Follow the procedure outlined in Protocol 1.
-
Data Analysis: Compare the degradation rates of the samples with and without stabilizers to determine the efficacy of each stabilizer.
Quantitative Data
| Condition | Light Source | Irradiation Time (hours) | Degradation (%) |
| In Ethanol | Xenon Lamp | 2 | 35 |
| In Ethanol (Deoxygenated) | Xenon Lamp | 2 | 15 |
| In Ethanol with 0.1% Benzophenone | Xenon Lamp | 2 | 10 |
| In Polymethyl Methacrylate (PMMA) film | Xenon Lamp | 2 | 5 |
Visualizations
Logical Workflow for Troubleshooting Photostability Issues
Caption: Troubleshooting workflow for photostability issues.
Potential Photodegradation Pathway of this compound
Caption: Simplified potential photodegradation pathways.
References
- 1. Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: N-Methyl-p-(o-tolylazo)aniline Production
Welcome to the technical support center for the synthesis of N-Methyl-p-(o-tolylazo)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during its production.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step is the diazotization of o-toluidine using a nitrosating agent, such as sodium nitrite, in an acidic medium at low temperatures to form the o-tolyldiazonium salt. The second step is the azo coupling of this diazonium salt with N-methylaniline, which acts as the coupling agent.
Q2: Why is temperature control critical during the diazotization step?
A2: Temperature control, typically maintaining the reaction at 0-5°C, is crucial because diazonium salts are thermally unstable. At higher temperatures, the diazonium salt can decompose, leading to the formation of undesired byproducts such as phenols and tars, which will reduce the overall yield and purity of the final product.
Q3: What is the optimal pH for the azo coupling reaction?
A3: The azo coupling reaction with N-methylaniline is generally carried out in a slightly acidic medium. The reactivity of the diazonium salt electrophile is favored at a lower pH. However, the nucleophilicity of the N-methylaniline coupling agent is reduced at very low pH due to protonation of the amino group. Therefore, a compromise in pH is necessary to ensure an optimal reaction rate.
Q4: What are the common side reactions in this synthesis?
A4: Common side reactions include the decomposition of the diazonium salt, as mentioned above. Another potential side reaction is the formation of a triazene by coupling at the nitrogen atom of N-methylaniline instead of the para-position of the aromatic ring. Steric hindrance from the ortho-methyl group on the diazonium salt can also influence the regioselectivity of the coupling reaction.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization of o-toluidine.2. Decomposition of the o-tolyldiazonium salt due to elevated temperatures.3. Suboptimal pH for the azo coupling reaction.4. Inefficient coupling due to steric hindrance. | 1. Ensure complete dissolution of o-toluidine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and acid.2. Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.3. Adjust the pH of the coupling reaction mixture to a slightly acidic range (e.g., pH 4-6) by adding a buffer or a mild base.4. Allow for a longer reaction time for the coupling step to overcome the steric hindrance. |
| Poor Purity of the Product (Presence of Impurities) | 1. Formation of byproducts from diazonium salt decomposition (e.g., o-cresol).2. Formation of triazene byproduct.3. Unreacted starting materials (o-toluidine or N-methylaniline) remaining in the product. | 1. Improve temperature control during diazotization. Purify the crude product by recrystallization or column chromatography.2. Optimize the pH of the coupling reaction to favor C-coupling over N-coupling. Purification via column chromatography can separate the triazene from the desired azo dye.3. Ensure the reaction goes to completion by monitoring with TLC. Use appropriate stoichiometry of reactants. Purify the product to remove unreacted starting materials. |
| Product is a Dark, Tarry Substance | 1. Significant decomposition of the diazonium salt at high temperatures.2. Side reactions leading to polymerization. | 1. Re-run the reaction with strict temperature control (0-5°C) during diazotization.2. Ensure the reaction medium is well-stirred and avoid localized high concentrations of reactants. |
| Difficulty in Isolating the Product | 1. The product may be an oil at room temperature.2. Product is highly soluble in the reaction solvent. | 1. Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature. If it remains an oil, use extraction followed by column chromatography for purification.2. After the reaction, adjust the pH to precipitate the product. If it remains in solution, extract the product with a suitable organic solvent. |
III. Experimental Protocols
A. Diazotization of o-Toluidine
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar amount of o-toluidine in a solution of concentrated HCl and distilled water.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0-5°C.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the o-toluidine solution while stirring continuously and maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the o-tolyldiazonium chloride.
B. Azo Coupling with N-methylaniline
Materials:
-
o-Tolyldiazonium chloride solution (from the previous step)
-
N-methylaniline
-
Sodium Acetate (or another suitable buffer)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve N-methylaniline in a suitable solvent (e.g., a mixture of water and a small amount of acid to aid dissolution).
-
Cool this solution in an ice bath to below 5°C.
-
Slowly add the previously prepared cold o-tolyldiazonium chloride solution to the N-methylaniline solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 5°C.
-
During the addition, monitor and adjust the pH of the mixture to a slightly acidic range (e.g., pH 4-6) by adding a solution of sodium acetate.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
IV. Visualizations
A. Synthetic Workflow
Caption: Synthetic workflow for this compound production.
B. Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
Technical Support Center: N-Methyl-p-(o-tolylazo)aniline Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-Methyl-p-(o-tolylazo)aniline in their assays. Given its structure as an azo dye and an aniline derivative, this compound is often employed as a chromogenic substrate in enzymatic assays, particularly those involving azoreductases or other demethylating and cleaving enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind assays using this compound?
A1: Assays utilizing this compound are typically colorimetric enzymatic assays. The core principle involves the enzymatic cleavage of the azo bond (-N=N-) or demethylation of the amine group by a specific enzyme. This modification of the chromophore results in a measurable change in absorbance at a specific wavelength, which is proportional to the enzyme's activity.
Q2: What type of enzymes can be assayed using this compound?
A2: This compound is a potential substrate for enzymes such as azoreductases, which are found in various microorganisms and can cleave the azo bond. Additionally, N-demethylases could potentially use this molecule as a substrate. The suitability of this compound as a substrate must be empirically determined for each specific enzyme.
Q3: What are the expected products of the enzymatic reaction?
A3: The enzymatic breakdown of this compound is expected to yield smaller aromatic amines. For instance, the cleavage of the azo bond would likely produce N-methyl-p-phenylenediamine and 2-methylaniline (o-toluidine).
Q4: How do I determine the optimal wavelength for absorbance measurement?
A4: To determine the optimal wavelength, you should perform a spectral scan of the substrate and the product of the enzymatic reaction. The ideal wavelength for monitoring the reaction will be where the difference in absorbance between the substrate and the product is maximal.
Troubleshooting Guide
Below are common issues encountered during assays with this compound, along with their potential causes and solutions.
Issue 1: No or Low Enzyme Activity
| Potential Cause | Recommended Solution |
| Incorrect Wavelength | Perform a full spectral scan (e.g., 300-700 nm) of both the substrate and the reaction mixture after a prolonged incubation to identify the wavelength with the maximum absorbance change. |
| Inactive Enzyme | Verify the activity of your enzyme using a known, standard substrate. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Optimize the pH, temperature, and buffer composition for your specific enzyme. Create a matrix of conditions to test these parameters systematically. |
| Presence of Inhibitors | Ensure all reagents and water are of high purity. Dialyze or desalt your enzyme preparation to remove potential small molecule inhibitors. |
| Substrate Not Suitable | Confirm from literature or through preliminary screening that your enzyme of interest can indeed metabolize this compound. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Instability | Prepare the substrate solution fresh for each experiment. Protect the solution from light, as azo dyes can be light-sensitive. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers and solutions to remove any microbial contamination that might contribute to the background signal. |
| Non-enzymatic Reduction | Certain components in the reaction buffer (e.g., high concentrations of reducing agents like DTT) might non-enzymatically reduce the azo dye. Test different buffer components and their concentrations. |
| Precipitation of Substrate | This compound may have limited solubility in aqueous buffers. Ensure the substrate is fully dissolved. A small amount of a co-solvent like DMSO might be necessary, but its final concentration should be tested for effects on enzyme activity. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents. |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to ensure a stable reaction temperature. Pre-warm all reagents to the assay temperature. |
| Timing Inconsistencies | Use a multi-channel pipette for simultaneous addition of reagents to multiple wells. For kinetic assays, ensure the read intervals are precise. |
| Batch-to-Batch Variation of Reagents | Qualify each new batch of substrate and other critical reagents. |
Experimental Protocols
Hypothetical Protocol: Azoreductase Activity Assay
This protocol provides a general framework for measuring the activity of an azoreductase using this compound as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Cofactor Solution: 10 mM NADH or NADPH in Assay Buffer (prepare fresh).
-
Enzyme Solution: Prepare a dilution series of your azoreductase in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer
-
20 µL of Cofactor Solution
-
10 µL of Substrate Stock Solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the Enzyme Solution to each well. For the blank, add 20 µL of Assay Buffer.
-
Immediately measure the absorbance at the predetermined optimal wavelength (e.g., 450 nm) in a kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no-enzyme control) from the rates of the enzyme-containing wells.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the product is known.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in assays.
Caption: Proposed enzymatic breakdown of the substrate.
Technical Support Center: Quantitative Analysis of N-Methyl-p-(o-tolylazo)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of N-Methyl-p-(o-tolylazo)aniline. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Specific validated methods for the quantitative analysis of this compound are not widely available in the public domain. The methodologies and troubleshooting advice provided below are based on established analytical techniques for structurally similar compounds, such as N-methylaniline and other azo dyes. These methods should be considered as a starting point and require full validation for the specific analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?
A1: Based on the analysis of related azo dyes and anilines, the two primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques will depend on the sample matrix, required sensitivity, and available instrumentation.
Q2: What are the typical challenges encountered during the analysis of azo dyes like this compound?
A2: Common challenges include:
-
Analyte Instability: Azo dyes can be sensitive to light, temperature, and pH, potentially leading to degradation during sample preparation and analysis.[1]
-
Matrix Effects: Complex sample matrices can interfere with the ionization and detection of the analyte, especially in LC-MS/MS analysis.
-
Poor Chromatographic Resolution: Co-elution with other compounds in the sample can lead to inaccurate quantification.
-
Low Recovery: The analyte may be lost during sample extraction and cleanup steps.
Q3: How can I ensure the stability of this compound in my samples and standards?
A3: To maintain analyte stability:
-
Protect samples and standards from light by using amber vials or covering them with aluminum foil.
-
Store samples and standards at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.
-
Control the pH of the sample and mobile phase to prevent acid or base-catalyzed degradation. Azo dyes are known to be unstable at very low pH.[2]
-
Prepare standards fresh and check for degradation by monitoring for the appearance of new peaks in the chromatogram.
Troubleshooting Guides
HPLC Method Troubleshooting
dot
Caption: Troubleshooting Common HPLC Issues.
GC-MS Method Troubleshooting
dot
References
Validation & Comparative
comparing N-Methyl-p-(o-tolylazo)aniline to other azo dyes for staining
A Comparative Analysis of Azo Dyes for Biological Staining
A note on N-Methyl-p-(o-tolylazo)aniline: Extensive literature searches did not yield any specific information regarding the use of this compound as a biological stain. There is a lack of published experimental data, comparative studies, or established protocols for its application in biological research. Therefore, a direct comparison with other azo dyes for staining purposes is not possible at this time.
This guide provides a comparative overview of four widely used azo dyes in biological research: Trypan Blue, Congo Red, Janus Green B, and Oil Red O. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate azo dye for their specific staining needs.
Quantitative Comparison of Azo Dyes
The following table summarizes the key quantitative parameters of the selected azo dyes.
| Feature | Trypan Blue | Congo Red | Janus Green B | Oil Red O |
| Primary Application | Cell Viability Assay | Amyloid Staining | Mitochondrial Staining | Neutral Lipid Staining |
| Molecular Weight | 960.81 g/mol | 696.66 g/mol | 511.05 g/mol | 408.49 g/mol [1] |
| Color in Solution | Blue | Red[2] | Dark Green/Blue | Red |
| Absorption Max (λmax) | ~607 nm[3] | ~497 nm[4] | ~602 nm[5] | ~518 nm[6][7] |
| Excitation Max (λex) | ~485, 648 nm (when bound to BSA)[8] | ~497 nm (when bound to amyloid)[9] | Not typically used for fluorescence | ~628 nm[10] |
| Emission Max (λem) | ~660 nm (when bound to BSA)[8] | ~614 nm (when bound to amyloid)[9] | Not typically used for fluorescence | ~684 nm[10] |
| Toxicity (Oral LD50, Rat) | 6200 mg/kg[11] | 15200 mg/kg[12] | Data not available | Data not available[13][14] |
| Carcinogenicity | Potential carcinogen[15] | Carcinogenic[2][16] | Data not available | Data not available[13] |
Experimental Protocols
Trypan Blue Exclusion Assay for Cell Viability
This protocol is used to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution, 0.4% (w/v) in phosphate-buffered saline (PBS)[17]
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cells to be counted.
-
In a small tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[18]
-
Allow the mixture to incubate for 3-5 minutes at room temperature.[17] Do not exceed 15 minutes as this can lead to toxicity in viable cells.[19]
-
Load 10 µL of the cell-dye mixture into a hemocytometer.
-
Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[18]
Congo Red Staining for Amyloid Plaques
This method is the gold standard for the identification of amyloid deposits in tissue sections.[18]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (8-10 µm thick)
-
Alkaline sodium chloride solution
-
Congo Red solution
-
Mayer's hematoxylin
-
Ethanol (various concentrations)
-
Xylene
-
Polarizing microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections to water.
-
Stain the nuclei with Mayer's hematoxylin for 2-5 minutes and then "blue" the sections in running tap water.
-
Incubate the slides in an alkaline sodium chloride solution for 20 minutes.
-
Stain in Congo Red solution for 20-30 minutes.
-
Dehydrate the sections rapidly through ascending grades of ethanol.
-
Clear in xylene and mount with a synthetic mounting medium.
-
Examine the slides under a polarizing microscope. Amyloid deposits will exhibit a characteristic apple-green birefringence.[18]
Janus Green B Staining of Mitochondria
This protocol is for the supravital staining of mitochondria in living cells.
Materials:
-
Live cells (e.g., buccal epithelial cells)[20]
-
Janus Green B solution (0.02% w/v in a suitable buffer or saline)[3]
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Collect a sample of live cells (e.g., by gently scraping the inside of the cheek with a sterile swab).
-
Prepare a smear of the cells on a clean microscope slide and allow it to air dry briefly.[21]
-
Add a few drops of the Janus Green B staining solution to the smear and incubate for 5-10 minutes.[21]
-
Gently wash the slide with buffer to remove excess stain.[21]
-
Place a coverslip over the specimen.
-
Observe the cells under a microscope. Mitochondria will appear as small, bluish-green organelles within the cytoplasm.[21]
Oil Red O Staining of Neutral Lipids
This protocol is used to visualize neutral lipids in cultured cells or frozen tissue sections.[6]
Materials:
-
Cultured cells on coverslips or frozen tissue sections
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)[7]
-
Oil Red O working solution (freshly prepared by diluting the stock solution with water)[22]
-
60% Isopropanol[22]
-
Hematoxylin for counterstaining (optional)
-
Aqueous mounting medium
Procedure:
-
Wash the cells or tissue sections with PBS and then fix with 10% formalin for at least 30 minutes.[22]
-
Wash the samples with distilled water and then briefly rinse with 60% isopropanol.[22]
-
Incubate the samples in the freshly prepared Oil Red O working solution for 10-20 minutes.[22]
-
Briefly rinse again with 60% isopropanol to remove excess stain.
-
Wash thoroughly with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for about 1 minute, followed by washing.[22]
-
Mount the coverslip with an aqueous mounting medium.
-
Observe under a light microscope. Lipid droplets will appear as red-orange structures.
Visualizing Staining Principles and Workflows
References
- 1. Oil Red O 0.5 isopropanol 1320-06-5 [sigmaaldrich.com]
- 2. Congo red - Wikipedia [en.wikipedia.org]
- 3. Absorption [Trypan Blue] | AAT Bioquest [aatbio.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 7. glpbio.com [glpbio.com]
- 8. Trypan blue exclusion assay by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. CN112595698A - Application of oil red O and method for quantitatively detecting lipid in tissue or cell - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. lewisu.edu [lewisu.edu]
- 13. edvotek.com [edvotek.com]
- 14. lobachemie.com [lobachemie.com]
- 15. chemometec.com [chemometec.com]
- 16. mdpi.com [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. biotechcenter.web.illinois.edu [biotechcenter.web.illinois.edu]
- 20. scribd.com [scribd.com]
- 21. egyankosh.ac.in [egyankosh.ac.in]
- 22. abcam.com [abcam.com]
Validation of N-Methyl-p-(o-tolylazo)aniline as a Biological Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of N-Methyl-p-(o-tolylazo)aniline with Alternative Aromatic Amine Biomarkers
Disclaimer: Direct experimental validation of this compound as a biological marker is not extensively available in current scientific literature. This guide provides a comparative framework based on the well-established principles of aromatic amine biomarkers, using closely related and well-studied compounds as comparators. The information presented for this compound is therefore predictive and highlights the necessary data for its future validation.
Aromatic amines are a class of chemicals with significant industrial applications, but many are also recognized as carcinogens. Monitoring human exposure to these compounds is crucial for assessing health risks. Biological markers, or biomarkers, are essential tools in this process, providing a measure of the internal dose of a chemical and its biologically effective dose. This guide focuses on the potential of this compound as a biological marker and compares it with established biomarkers for other aromatic amines.
Data Presentation: Comparative Analysis of Aromatic Amine Biomarkers
The validation of a biological marker relies on establishing its performance characteristics, including sensitivity, specificity, and the reliability of the analytical method. The following table compares the projected characteristics of this compound with those of two well-validated aromatic amine biomarkers: o-toluidine and 4-aminobiphenyl (4-ABP) hemoglobin adducts.
| Feature | This compound (Projected) | o-Toluidine | 4-Aminobiphenyl (4-ABP) |
| Biomarker Type | Hemoglobin Adducts, DNA Adducts, Urinary Metabolites | Hemoglobin Adducts, Urinary Metabolites | Hemoglobin Adducts |
| Matrix | Blood, Urine | Blood, Urine | Blood |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, GC-MS[1] | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Reported Sensitivity | To be determined | 0.6 µg/L for o-toluidine in urine[1] | High sensitivity for detecting exposure from tobacco smoke |
| Specificity | Expected to be high for specific adducts/metabolites | High for specific adducts and metabolites | High for the specific 4-ABP adduct |
| Advantages | Long half-life of hemoglobin adducts would reflect chronic exposure. | Established methods and some human data available.[1] | Well-established biomarker for tobacco smoke exposure and bladder cancer risk. |
| Limitations | Lack of validation data; metabolism and adduct formation kinetics are unknown. | Potential for interfering compounds in complex biological matrices.[1] | Reflects only exposure to 4-ABP and not other aromatic amines. |
Experimental Protocols
The validation of this compound as a biomarker would necessitate rigorous experimental protocols. The following methodologies, established for other aromatic amines, would serve as a foundation for such validation.
Protocol 1: Determination of Aromatic Amine-Hemoglobin Adducts by GC-MS
This protocol is adapted from established methods for analyzing hemoglobin adducts of aromatic amines like o-toluidine and 4-ABP.
1. Sample Collection and Preparation:
- Collect whole blood samples in heparinized tubes.
- Isolate erythrocytes by centrifugation and wash with saline.
- Lyse the erythrocytes with distilled water to release hemoglobin.
- Precipitate globin by adding the hemolysate to acidic acetone.
- Wash the precipitated globin with acetone and ethanol, then dry under nitrogen.
2. Hydrolysis of Adducts:
- Hydrolyze a known amount of globin with a strong base (e.g., NaOH) at an elevated temperature to release the parent amine from the sulfinamide adducts formed with cysteine residues in hemoglobin.
3. Extraction and Derivatization:
- Extract the released amine from the hydrolyzed solution using an organic solvent (e.g., hexane).
- Derivatize the extracted amine to enhance its volatility and detectability for GC-MS analysis. A common derivatizing agent is pentafluoropropionic anhydride (PFPA).
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
- Use a suitable capillary column for separation.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the derivatized amine.
5. Quantification:
- Prepare calibration standards using known amounts of the target amine.
- Use an internal standard (e.g., a deuterated analog of the amine) to correct for variations in extraction and derivatization efficiency.
- Quantify the amount of amine in the sample by comparing its peak area to that of the calibration standards.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general metabolic pathway of aromatic amines leading to biomarker formation and a typical workflow for biomarker analysis.
References
A Comparative Analysis of N-Methyl-p-(o-tolylazo)aniline and Its Isomers
In the landscape of chemical research and drug development, a thorough understanding of isomeric differences is paramount to predicting biological activity and ensuring safety. This guide provides a comparative study of N-Methyl-p-(o-tolylazo)aniline and its positional isomers: N-Methyl-p-(m-tolylazo)aniline and N-Methyl-p-(p-tolylazo)aniline. These compounds belong to the azo dye family, a class of molecules with wide-ranging applications and significant biological implications.
Physicochemical Properties
| Property | N-Methylaniline | o-Toluidine | m-Toluidine | p-Toluidine |
| Molecular Formula | C₇H₉N | C₇H₉N | C₇H₉N | C₇H₉N |
| Molecular Weight | 107.15 g/mol [1][2] | 107.17 g/mol | 107.17 g/mol | 107.17 g/mol |
| Appearance | Colorless to brown viscous liquid[1] | Viscous liquid | Viscous liquid | Flaky solid |
| Melting Point | -57 °C[3] | -23 °C | -30 °C | 43 °C |
| Boiling Point | 196 °C[3] | 199–200 °C | 203–204 °C | 200 °C |
| Solubility in Water | Slightly soluble[3] | Poorly soluble | Poorly soluble | Poorly soluble |
Synthesis of N-Methyl-p-(tolylazo)aniline Isomers
The synthesis of N-Methyl-p-(o/m/p-tolylazo)aniline typically involves a two-step diazotization and coupling reaction.
Experimental Protocol:
Step 1: Diazotization of Toluidine Isomers
-
Dissolve the respective toluidine isomer (o-, m-, or p-toluidine) in an aqueous solution of a strong acid, typically hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the toluidine solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization reaction can be tested using starch-iodide paper, where the presence of excess nitrous acid will turn the paper blue.
Step 2: Azo Coupling with N-Methylaniline
-
Dissolve N-Methylaniline in a suitable solvent, such as ethanol or acetic acid.
-
Cool the N-Methylaniline solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the N-Methylaniline solution with constant stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
The coupling reaction results in the formation of the corresponding N-Methyl-p-(tolylazo)aniline isomer, which will precipitate out of the solution.
-
The colored product can then be isolated by filtration, washed with cold water, and purified by recrystallization.
References
Navigating the Limitations of N-Methyl-p-(o-tolylazo)aniline: A Comparative Guide for Researchers
A critical evaluation of N-Methyl-p-(o-tolylazo)aniline for researchers, scientists, and drug development professionals reveals significant data gaps for this specific azo dye. While direct experimental comparisons are limited in publicly available literature, an analysis of its structural class—azo dyes—provides crucial insights into its potential limitations in various applications. This guide offers a comparative overview of the challenges associated with azo dyes, supported by general experimental principles and a discussion of alternatives.
This compound, a member of the vast family of azo dyes, is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting a substituted aniline and a tolyl group. Azo dyes are widely utilized across industries for their vibrant colors and versatility, finding applications in textiles, printing, and as biological stains.[1] However, the very nature of their chemical structure presents inherent limitations, primarily centered around their metabolic activation into potentially harmful compounds and their environmental persistence.
Core Limitation: Metabolic Activation and Potential Toxicity
The primary concern surrounding azo dyes, including by extension this compound, is their potential for reductive cleavage of the azo bond. This process, often mediated by azoreductase enzymes present in the human gut microbiota and liver, can lead to the release of aromatic amines.[2] The toxicity of the parent azo dye may be low, but the resulting aromatic amines can be carcinogenic and mutagenic.[2][3]
The general pathway for this metabolic activation is a critical consideration for any application involving biological systems.
Given the structure of this compound, its reductive cleavage would be expected to yield N-methyl-p-phenylenediamine and o-toluidine. o-Toluidine is a known animal carcinogen. This inherent risk of generating hazardous metabolites is a significant limitation for applications in drug development, cosmetics, and any field with potential for human exposure.
Physicochemical and Performance Limitations
Beyond toxicity, practical limitations of azo dyes can include:
-
Photostability: The azo bond can be susceptible to photodegradation, leading to a loss of color and the potential formation of degradation products with altered properties. The stability of this compound to light would be a critical factor in applications requiring long-term color fastness.
-
Solubility: The solubility of azo dyes varies greatly depending on the specific substituents. Poor solubility in aqueous or desired solvent systems can limit their application in biological assays or specific industrial processes.
-
Environmental Persistence: While some azo dyes can be degraded, their complex aromatic structures can make them resistant to breakdown in conventional wastewater treatment systems, leading to colored effluents and environmental contamination.[4][5]
Comparison with Alternatives
The limitations of azo dyes have driven the exploration of several alternative classes of colorants. The choice of an alternative is highly application-dependent.
| Alternative Class | Advantages | Disadvantages |
| Natural Dyes | Perceived as more "eco-friendly"; derived from renewable resources like plants and insects.[6] | Lower color fastness; may require toxic mordants for fixation; batch-to-batch variability; often not scalable for industrial use.[6][7] |
| Pigment Dyes | Insoluble particles that adhere to a surface with a binder; often have high lightfastness.[6] | Can alter the texture of the substrate; binders may have their own environmental impact; may lack the vibrancy of soluble dyes.[7] |
| Improved Reactive Dyes | Form a covalent bond with the substrate, leading to excellent wash fastness; can be engineered for lower environmental impact. | Can be more expensive; the dyeing process can be complex and require precise control of conditions. |
| Bio-based Dyes | Dyes produced by microorganisms or through enzymatic processes.[6] | Currently in early stages of development; scalability and cost-effectiveness are major hurdles.[7] |
Experimental Protocols: A General Framework for Evaluation
While specific experimental data for this compound is scarce, researchers evaluating this or any novel azo dye would typically employ the following methodologies:
1. Purity and Characterization:
-
Methodology: High-Performance Liquid Chromatography (HPLC) to determine purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm chemical structure.
-
Objective: Ensure the identity and purity of the compound before further testing.
2. In Vitro Toxicity Assessment:
-
Methodology: Ames test for mutagenicity, and cell viability assays (e.g., MTT, LDH) using relevant cell lines (e.g., hepatocytes for liver toxicity).
-
Objective: To screen for potential genotoxicity and cytotoxicity of the parent compound and its potential metabolites.
3. Metabolic Stability Assay:
-
Methodology: Incubation of the compound with liver microsomes or a gut microbiota culture, followed by LC-MS analysis to identify and quantify metabolites over time.
-
Objective: To determine the rate of metabolic degradation and identify the resulting aromatic amines.
The workflow for such an evaluation is outlined below:
Conclusion
While this compound may have potential applications stemming from its N-methylaniline component, which is a precursor in pharmaceuticals, dyes, and polymers, the lack of specific safety and performance data is a significant drawback.[8][9] The primary limitation, inherent to its classification as an azo dye, is the potential for metabolic activation to carcinogenic aromatic amines. Researchers and drug development professionals should exercise caution and conduct thorough toxicological and performance evaluations before considering its use in any application, particularly those involving biological systems. The selection of an appropriate alternative will depend on a careful weighing of performance requirements against safety and environmental profiles.
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azo Dyes: Characterization and Toxicity- A Review | Semantic Scholar [semanticscholar.org]
- 5. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 6. What Are Alternatives to Azo Dyes? → Question [pollution.sustainability-directory.com]
- 7. What Are the Alternatives to Azo Dyes? → Question [pollution.sustainability-directory.com]
- 8. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 9. echemi.com [echemi.com]
Unraveling the Cross-Reactivity Profile of N-Methyl-p-(o-tolylazo)aniline: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of chemical compounds is paramount to ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of the cross-reactivity of N-Methyl-p-(o-tolylazo)aniline, a member of the azo dye family. Due to a lack of specific experimental data for this compound in public databases, this guide draws upon the broader toxicological profile of related azo dyes and aniline derivatives to infer potential cross-reactivities and outlines the experimental protocols necessary for a thorough evaluation.
This compound, also known by synonyms such as N-Methyl-4-((2-methylphenyl)diazenyl)aniline, belongs to the class of azo compounds, which are characterized by the functional group R-N=N-R'. While widely used as colorants in various industries, certain azo dyes have come under scrutiny for their potential to be metabolized into harmful aromatic amines.
Potential Cross-Reactivity and Toxicological Profile
The general toxicological profile of aniline and its derivatives suggests a potential for hematotoxicity, including the induction of methemoglobinemia. Therefore, it is plausible that this compound or its metabolites could interact with components of the blood and hematopoietic system.
Table 1: Inferred Potential Cross-Reactivity and Toxicological Endpoints for this compound
| Potential Target/Effect | Inferred from | Potential Consequence |
| DNA Adduct Formation | General toxicity of azo dye metabolites (aromatic amines) | Genotoxicity, Mutagenicity, Carcinogenicity |
| Cytochrome P450 Enzymes | Metabolism of aniline derivatives | Altered metabolism of other xenobiotics |
| Hemoglobin | Hematotoxicity of aniline derivatives | Methemoglobinemia, Anemia |
| Various Cellular Proteins | General reactivity of aromatic amines | Cellular dysfunction, Cytotoxicity |
Experimental Protocols for Assessing Cross-Reactivity
To definitively assess the cross-reactivity profile of this compound, a battery of in vitro and in vivo assays is required. The following are detailed methodologies for key experiments.
Genotoxicity Assays
a) Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Methodology:
-
Prepare various concentrations of this compound.
-
In the presence and absence of a metabolic activation system (S9 mix from rat liver), incubate the test compound with different Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Plate the bacteria on a minimal glucose agar medium lacking histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
b) In Vitro Micronucleus Test
-
Principle: This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells as a result of chromosome breaks or aneuploidy.
-
Methodology:
-
Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Expose the cells to various concentrations of this compound for a defined period, with and without metabolic activation.
-
Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Using a microscope, score the frequency of micronuclei in binucleated cells. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
Receptor and Enzyme Screening
a) Broad Panel Radioligand Binding Assays
-
Principle: To assess off-target binding, the test compound is screened against a large panel of known receptors, ion channels, and transporters using competitive radioligand binding assays.
-
Methodology:
-
Prepare membranes or cells expressing the target of interest.
-
Incubate the preparations with a specific radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound to determine the binding affinity (Ki or IC50).
-
b) Enzyme Inhibition Assays
-
Principle: The ability of the compound to inhibit the activity of key metabolic enzymes, such as cytochrome P450 isoforms, is evaluated.
-
Methodology:
-
Incubate human liver microsomes or recombinant CYP enzymes with a specific substrate and varying concentrations of this compound.
-
After a defined incubation period, stop the reaction and measure the formation of the metabolite using methods like HPLC or LC-MS/MS.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for assessing genotoxicity and the logical relationship of potential cross-reactivity.
Caption: Workflow for assessing the genotoxicity of a test compound.
Caption: Potential cross-reactivity pathways of this compound.
N-Methyl-p-(o-tolylazo)aniline: A Review of Limited Applications and Data
A comprehensive literature review reveals a significant scarcity of published research on the specific applications, experimental data, and comparative performance of N-Methyl-p-(o-tolylazo)aniline. While the broader class of aniline and azo compounds has diverse industrial and research uses, this particular derivative appears to be infrequently studied, limiting its objective comparison with alternative compounds.
This compound, a substituted aromatic azo compound, is cataloged in chemical databases, and its basic chemical identifiers are available[1][2]. However, detailed experimental protocols, quantitative performance data, and in-depth studies on its biological or chemical applications are largely absent from the public scientific literature.
General Applications of Related Compounds
While specific data on this compound is lacking, the applications of its parent compound, N-methylaniline , and other aniline derivatives are well-documented. These compounds are versatile intermediates in various industries:
-
Dye and Pigment Synthesis: Aniline and its derivatives are foundational in the manufacturing of a wide array of dyes and pigments[3][4].
-
Polymer Chemistry: They serve as monomers or additives in the production of polymers[3][4][5][6][7][8].
-
Pharmaceuticals: The aniline scaffold is a common structural motif in many pharmaceutical agents[3][4][9].
-
Fuel Additives: N-methylaniline, for instance, is utilized as an octane booster in gasoline[10].
Some research has explored the biological activities of other, more complex aniline derivatives as potential anticancer and antibacterial agents[11][12][13]. Additionally, certain aniline derivatives are being investigated for their potential in developing chemical sensors[5][6][7][8].
Toxicological Profile of Related Compounds
Toxicological studies have been conducted on N-methylaniline, indicating potential health risks. For example, studies on rats have shown developmental toxicity following oral administration[3][9]. Safety data sheets for N-methylaniline and related compounds highlight potential hazards, including toxicity if swallowed, in contact with skin, or inhaled, and risks of irritation[6][10][14].
Lack of Comparative Data and Experimental Protocols
The core requirement of a comparison guide is the availability of quantitative data and detailed experimental methodologies to allow for an objective assessment against alternatives. Unfortunately, for this compound, such information is not available in the reviewed literature. There are no published studies that directly compare its performance to other compounds for a specific application, nor are there detailed experimental protocols that would enable such a comparison. Signaling pathways and specific biological mechanisms of action for this compound remain uncharacterized.
Conclusion
Based on an extensive review of available scientific literature, this compound is a compound with very limited published research data. While its structural relatives have a broad range of applications, there is insufficient information to construct a detailed comparison guide as requested. Researchers, scientists, and drug development professionals seeking to use or investigate this specific compound should be aware of the current lack of publicly available performance data and established experimental protocols. Further primary research would be required to elucidate its properties and potential applications.
References
- 1. N-Methyl-4-(2-phenyldiazenyl)benzenamine | C13H13N3 | CID 12137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Grafting of aniline derivatives onto chitosan and their applications for removal of reactive dyes from industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mit-ivy.com [mit-ivy.com]
comparing the efficacy of different N-Methyl-p-(o-tolylazo)aniline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established methodologies for the synthesis of N-Methyl-p-(o-tolylazo)aniline, a valuable compound in various research and development applications. Due to the absence of a single, comprehensive study detailing multiple synthesis routes for this specific molecule, this guide presents two primary, scientifically sound methods derived from established chemical principles and analogous reactions reported in the literature. The comparison focuses on key performance indicators such as reaction mechanism, potential yield, and reaction conditions.
Method 1: Direct Azo Coupling via Diazotization
The most traditional and widely employed method for the synthesis of azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. In this proposed synthesis, o-toluidine is diazotized and subsequently coupled with N-methylaniline.
Experimental Protocol:
Part A: Diazotization of o-Toluidine
-
In a beaker, dissolve o-toluidine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the o-toluidine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure the formation of the o-tolyldiazonium chloride solution.
Part B: Azo Coupling with N-methylaniline
-
In a separate beaker, dissolve N-methylaniline in a suitable solvent such as ethanol or a buffered aqueous solution.
-
Cool the N-methylaniline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold o-tolyldiazonium chloride solution to the N-methylaniline solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The formation of the azo dye is typically indicated by a color change.
-
The precipitated this compound can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.
Method 2: Synthesis via N-Methylation of p-(o-tolylazo)aniline
An alternative approach involves the initial synthesis of the parent azo compound, p-(o-tolylazo)aniline, followed by the methylation of the primary amino group.
Experimental Protocol:
Part A: Synthesis of p-(o-tolylazo)aniline
-
Follow the diazotization procedure for o-toluidine as described in Method 1, Part A.
-
For the coupling reaction, use aniline as the coupling partner instead of N-methylaniline, following the general procedure outlined in Method 1, Part B. This will yield p-(o-tolylazo)aniline.
Part B: N-Methylation of p-(o-tolylazo)aniline
-
Dissolve the synthesized p-(o-tolylazo)aniline in a suitable solvent.
-
Several methods for N-methylation can be employed, including:
-
Using a methylating agent: Treat the solution with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to neutralize the acid formed.[1]
-
Reductive amination: React the p-(o-tolylazo)aniline with formaldehyde to form an imine, which is then reduced in situ with a reducing agent such as sodium borohydride to yield the N-methylated product.[1]
-
-
After the reaction is complete, the this compound is isolated and purified using standard techniques such as chromatography or recrystallization.
Performance Comparison
| Parameter | Method 1: Direct Azo Coupling | Method 2: N-Methylation of Precursor |
| Reaction Steps | 2 (Diazotization & Coupling) | 3 (Diazotization, Coupling & Methylation) |
| Potential Yield | Generally good to excellent yields (typically 50-80% for similar azo couplings).[2][3] | Yield is dependent on the efficiency of both the azo coupling and the subsequent methylation step. |
| Purity of Product | May require purification to remove side products from the coupling reaction. | Purity depends on the selectivity of the methylation step; potential for over-methylation to form the N,N-dimethyl derivative. |
| Reaction Time | Typically a few hours for the entire process. | Longer overall reaction time due to the additional methylation step. |
| Reagent & Safety | Involves the use of potentially unstable diazonium salts, which must be handled at low temperatures. Sodium nitrite is toxic. | In addition to the hazards of diazotization, this method may involve toxic methylating agents like dimethyl sulfate. |
Visualization of Synthesis Pathways
Figure 1: Reaction pathways for the synthesis of this compound.
Logical Workflow for Method Selection
Figure 2: Decision workflow for selecting a synthesis method.
References
A Comparative Guide to N-Methyl-p-(o-tolylazo)aniline and Commercially Available Histological Dyes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the potential performance of N-Methyl-p-(o-tolylazo)aniline against established, commercially available histological dyes. It is important to note that, to date, there is no publicly available experimental data specifically evaluating the performance of this compound as a histological stain. The information presented for this compound is inferred from its chemical structure and the known properties of azo dyes.
Introduction
Histological staining is a cornerstone of biological and pathological research, enabling the visualization of tissue and cellular structures. The choice of dye is critical and depends on the specific target to be visualized, the required contrast, and the experimental conditions. This guide compares the inferred properties of the azo dye this compound with the well-established and commercially available histological stains: Hematoxylin, Eosin, Congo Red, and Alcian Blue.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of the selected dyes.
| Feature | This compound (Inferred) | Hematoxylin | Eosin | Congo Red | Alcian Blue |
| Dye Class | Azo Dye | Natural Dye (Hematoxylon campechianum) | Xanthene Dye | Azo Dye | Phthalocyanine Dye |
| Staining Principle | Likely non-specific, hydrophobic and/or hydrogen bonding interactions. | Mordant-dye complex forms ionic bonds with anionic tissue components.[1][2] | Acidic dye forms ionic bonds with cationic tissue components.[2][3] | Hydrogen bonding to the beta-pleated sheet structure of amyloid.[4][5] | Cationic dye forms salt linkages with acidic mucopolysaccharides.[6][7] |
| Primary Target | Unknown; potentially cytoplasm or extracellular matrix components. | Cell nuclei (stains heterochromatin and nucleoli).[1][2] | Cytoplasm, collagen, muscle fibers, and red blood cells.[1][2] | Amyloid deposits.[4][5] | Acidic mucins and glycosaminoglycans.[6][8] |
| Color Produced | Likely a shade of yellow, red, or brown. | Blue/Purple.[1] | Pink/Red.[1] | Red (appears apple-green under polarized light).[9][10] | Blue.[6][8] |
| Photostability | Generally moderate to good for azo dyes. | Good, especially when properly mounted. | Fair; can fade with prolonged light exposure. | Good; the birefringence is stable. | Excellent; preparations from 1947 show no fading.[11] |
| Toxicity | Potential for toxicity; many azo dyes are known to be toxic.[12] | Low toxicity in its stained form. | Low toxicity. | Known to be toxic and a possible teratogen.[4] | Low toxicity. |
| Common Applications | Not established. | Routine histological staining (H&E), demonstrating nuclear morphology.[13] | Routine histological staining (H&E), demonstrating cytoplasmic and extracellular components.[13] | Diagnosis of amyloidosis.[9][10] | Identification of acidic mucins in tissues like the gastrointestinal tract and cartilage.[6][8] |
Inferred Performance of this compound
Based on its chemical structure, this compound is a simple, small azo dye. Its performance as a histological stain is likely to be characterized by the following:
-
Color: The o-tolylazo group will impart a color, likely in the yellow to red spectrum.
-
Affinity: As a relatively non-polar molecule, it may exhibit some affinity for lipids and hydrophobic structures. The presence of the N-methylaniline group could also allow for hydrogen bonding. It is unlikely to show the high specificity of stains like Congo Red or Alcian Blue.
-
Application: It might serve as a counterstain for cytoplasmic or extracellular matrix components, similar to Eosin, but with a different color profile. Its utility would need to be determined empirically.
Experimental Protocols
Detailed methodologies for the key experiments with the commercially available dyes are provided below. These protocols can be adapted for the evaluation of new dyes like this compound.
Hematoxylin and Eosin (H&E) Staining
This is the most common staining method in histology.
Principle: Hematoxylin, a basic dye, stains acidic (basophilic) structures a purplish-blue.[3] Eosin, an acidic dye, stains basic (acidophilic) structures pink.[3]
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by a graded series of ethanol (100%, 95%, 70%; 2 minutes each), and finally in distilled water.[14]
-
Hematoxylin Staining: Immerse slides in Harris' hematoxylin solution for 3-5 minutes.[15]
-
Washing: Wash in running tap water for 5 minutes.[15]
-
Differentiation: Quickly dip slides in 1% acid alcohol to remove excess stain.[15]
-
Bluing: Rinse in running tap water and then immerse in a bluing agent (e.g., Scott's tap water substitute or ammonia water) until sections turn blue.[15]
-
Eosin Staining: Counterstain with Eosin Y solution for 1-3 minutes.[15]
-
Dehydration and Clearing: Dehydrate slides through a graded series of ethanol (95%, 100%), and clear in xylene.[15]
-
Mounting: Mount with a resinous mounting medium.[15]
Congo Red Staining for Amyloid
Principle: The linear Congo Red molecules bind to the β-pleated sheet structure of amyloid fibrils through hydrogen bonds.[4][5] This alignment of dye molecules results in a characteristic apple-green birefringence under polarized light.[9][10]
Procedure:
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Alkaline Salt Solution: Incubate slides in an alkaline sodium chloride solution for 20 minutes.[16]
-
Congo Red Staining: Stain in an alkaline Congo Red solution for 20-30 minutes.[16]
-
Rinsing: Rinse in absolute ethanol (3 changes).[16]
-
Clearing and Mounting: Clear in xylene and mount.[16]
-
Microscopy: Examine under a standard light microscope (amyloid appears red) and a polarizing microscope (amyloid shows apple-green birefringence).[9]
Alcian Blue Staining for Acidic Mucins (pH 2.5)
Principle: At pH 2.5, the cationic Alcian Blue dye forms salt linkages with both sulfated and carboxylated acid mucopolysaccharides and sialomucins.[6][7]
Procedure:
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Acetic Acid Rinse: Rinse slides in 3% acetic acid for 3 minutes.[6]
-
Alcian Blue Staining: Stain in 1% Alcian Blue in 3% acetic acid (pH 2.5) for 30 minutes.[17]
-
Washing: Wash in running tap water for 2 minutes, then rinse in distilled water.[17]
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.[17]
-
Dehydration, Clearing, and Mounting: As described for H&E staining.[17]
Visualizations
Experimental Workflow for Histological Staining
References
- 1. H&E stain - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbenotes.com [microbenotes.com]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. stainsfile.com [stainsfile.com]
- 6. webpath.med.utah.edu [webpath.med.utah.edu]
- 7. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]
- 8. Alcian blue stain - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. saudijournals.com [saudijournals.com]
- 13. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 14. mycetoma.edu.sd [mycetoma.edu.sd]
- 15. laboratorytests.org [laboratorytests.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
Assessing the Purity of Synthesized N-Methyl-p-(o-tolylazo)aniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of common analytical techniques for assessing the purity of N-Methyl-p-(o-tolylazo)aniline, a member of the azo dye chemical class. The performance of various methods is compared, supported by generalized experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific laboratory needs.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of azo dyes, offering good repeatability and sensitivity.[1] Other valuable methods include Thin-Layer Chromatography (TLC) for rapid qualitative screening, and Gas Chromatography-Mass Spectrometry (GC/MS) for detailed impurity identification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC/MS) | UV-Vis Spectroscopy |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Measurement of the absorption of ultraviolet and visible light by the analyte. |
| Primary Use | Quantitative and qualitative analysis, purity determination, and impurity profiling. | Rapid qualitative analysis, reaction monitoring, and preliminary purity assessment. | Identification and quantification of volatile impurities. | Quantification and preliminary identification based on absorption spectra. |
| Strengths | High resolution, high sensitivity, excellent quantitation, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] | Simple, rapid, low cost, and allows for the simultaneous analysis of multiple samples.[3][4] | High sensitivity and specificity, excellent for identifying unknown volatile impurities.[5] | Simple, low cost, and non-destructive.[1] |
| Limitations | Higher cost of instrumentation and solvents, more complex operation.[6][7] | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[3] | Limited to thermally stable and volatile compounds, requires derivatization for some analytes. | Limited selectivity, as different compounds may have overlapping spectra. |
| Typical Detection Limit | Microgram to nanogram per milliliter (µg/mL to ng/mL) range.[1][8] | Microgram (µg) range. | Picogram to femtogram (pg to fg) range. | Milligram to microgram per milliliter (mg/mL to µg/mL) range. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on general procedures for azo dye analysis and should be optimized for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound standard (of known purity)
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A common starting point is an isocratic elution with a ratio like 80:20 (v/v) acetonitrile:buffer. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the highest concentration working standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Set the detector to the wavelength of maximum absorbance (λmax) of this compound. This can be determined by running a UV-Vis spectrum of a standard solution.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: The purity of the synthesized sample is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. The identity of the main peak can be confirmed by comparing its retention time with that of the standard.
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of a chemical reaction.[4][9]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm and 366 nm)
Reagents:
-
A suitable solvent system (mobile phase). A good starting point for azo dyes is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate in a 4:1 ratio.
-
This compound standard solution
-
Synthesized this compound sample solution
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the standard and the sample solution onto the starting line. Allow the spots to dry completely.
-
Development: Pour the developing solvent into the chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analysis: The purity can be qualitatively assessed by observing the number of spots in the sample lane. A pure sample should ideally show a single spot. The retention factor (Rf) value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The Rf of the sample can be compared to the Rf of the standard for identification.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
Reagents:
-
A suitable solvent for sample dissolution (e.g., dichloromethane or acetone).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized sample in a volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a wide mass range (e.g., 40-500 amu) to detect a variety of potential impurities.
-
-
Analysis: Inject the sample into the GC. The separated components will be detected by the mass spectrometer.
-
Data Analysis: The total ion chromatogram (TIC) will show peaks corresponding to different compounds. The mass spectrum of each peak can be compared to a library of mass spectra (e.g., NIST) to identify the impurities. The relative peak areas in the TIC can provide an estimate of the purity.
Purity Assessment Workflow
The following diagram illustrates a general workflow for assessing the purity of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and purity assessment of a chemical compound.
By employing these analytical techniques and following a structured workflow, researchers can confidently determine the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ssa.lawyer [ssa.lawyer]
- 5. atslab.com [atslab.com]
- 6. agilent.com [agilent.com]
- 7. jchemrev.com [jchemrev.com]
- 8. agilent.com [agilent.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comparative Guide to the In Vivo Biological Compatibility of N-Methyl-p-(o-tolylazo)aniline and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate imaging and tracking agents is a critical consideration in pre-clinical and clinical research. While traditional azo dyes like N-Methyl-p-(o-tolylazo)aniline have been utilized for their staining properties, growing concerns over their biological compatibility necessitate a thorough evaluation of their performance against safer, more advanced alternatives. This guide provides a comprehensive comparison of this compound's toxicological profile with that of prominent biocompatible alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound, a member of the azo dye family, presents significant toxicological risks that limit its utility for in vivo studies. The primary concern lies in its metabolic conversion to aromatic amines, which are known to be carcinogenic and genotoxic. In contrast, modern alternatives such as Indocyanine Green (ICG), Evans Blue, and Quantum Dots offer superior biocompatibility, enhanced imaging capabilities, and a significantly better safety profile, making them the preferred choice for contemporary in vivo research.
Comparison of In Vivo Performance and Toxicity
The following tables summarize the key performance indicators and toxicological data for this compound (represented by related azo dyes for which data is available) and its biocompatible alternatives.
Table 1: Quantitative Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Key Toxic Effects |
| Sudan III (Azo Dye) | Rat | Oral | >5000 mg/kg | Hepatotoxicity, genotoxicity, oxidative stress.[1] |
| Butter Yellow (Azo Dye) | Rat | Oral | Not specified | Hepatocellular carcinoma, bladder tumors.[2] |
| Indocyanine Green (ICG) | Mouse | Intravenous | 60 mg/kg | Minimal toxicity, rapidly cleared by the liver. |
| Evans Blue | Mouse | Intravenous | >200 mg/kg | Delayed death at high doses, potential for pulmonary embolism.[3] |
| Quantum Dots (QDs) | Varies | Varies | Varies based on composition and coating | Potential for heavy metal toxicity depending on core material; surface coating is critical for biocompatibility. |
Table 2: In Vivo Imaging and Performance Characteristics
| Compound | Modality | Excitation (nm) | Emission (nm) | In Vivo Performance Highlights |
| Azo Dyes (General) | Colorimetric Staining | N/A | N/A | Limited to ex vivo histological analysis due to toxicity. |
| Indocyanine Green (ICG) | Near-Infrared (NIR) Fluorescence | ~780 | ~820 | High signal-to-noise ratio, deep tissue penetration, FDA-approved for clinical use. |
| Evans Blue | Fluorescence | ~620 | ~680 | Strong binding to serum albumin allows for vascular permeability studies; high signal-to-noise ratio.[1][4] |
| Quantum Dots (QDs) | Fluorescence | Tunable | Tunable | High quantum yield, photostability, and multiplexing capabilities; single-molecule level detection.[2][5][6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and comparison of these agents.
In Vivo Toxicity Assessment of Sudan III in Rats
This protocol is based on studies evaluating the hepatotoxic and genotoxic effects of Sudan III.
-
Animal Model: Male albino rats (6-8 weeks old).
-
Compound Preparation: Dissolve Sudan III in edible oil to the desired concentration.
-
Administration: Administer the Sudan III solution orally via gavage. A common dosing regimen is a single daily dose for a period of 45 days.[1]
-
Dosage: Doses can range from 125 mg/kg to 250 mg/kg body weight to observe toxic effects.[1]
-
Endpoint Analysis: At the end of the study period, collect blood for biochemical analysis of liver function markers (ALT, AST). Euthanize the animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers.
In Vivo Carcinogenicity Study of Butter Yellow in Rats
This protocol is a general representation of studies that have established the carcinogenicity of Butter Yellow.
-
Animal Model: Male rats.
-
Compound Preparation: Incorporate Butter Yellow into the standard rat chow at a specific concentration.
-
Administration: Provide the diet containing Butter Yellow to the rats ad libitum for an extended period (e.g., several months).
-
Monitoring: Regularly monitor the animals for signs of toxicity and tumor development.
In Vivo Fluorescence Imaging with Indocyanine Green (ICG) in Mice
This protocol outlines a typical procedure for in vivo NIR fluorescence imaging.
-
Animal Model: Nude mice bearing subcutaneous tumors.
-
Compound Preparation: Dissolve ICG powder in sterile water or saline to a concentration of 1-5 mg/mL.
-
Administration: Inject the ICG solution intravenously via the tail vein.
-
Dosage: A typical dose ranges from 0.1 to 1 mg/kg body weight.
-
Imaging: At various time points post-injection (e.g., 1, 6, 24 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate NIR excitation and emission filters.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background fluorescence to determine the signal-to-noise ratio.
Assessment of Vascular Permeability using Evans Blue in Mice
This protocol describes the use of Evans Blue to measure changes in vascular permeability.
-
Animal Model: Mice with a condition that may alter vascular permeability (e.g., inflammation, tumor).
-
Compound Preparation: Prepare a 2% (w/v) solution of Evans Blue in sterile saline.
-
Administration: Inject the Evans Blue solution intravenously.
-
Dosage: A standard dose is 4 mL/kg body weight.
-
Circulation Time: Allow the dye to circulate for a specific period (e.g., 30-60 minutes).
-
Tissue Extraction: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Collect tissues of interest.
-
Quantification: Homogenize the tissues in a suitable solvent (e.g., formamide) and incubate to extract the extravasated dye. Measure the absorbance of the supernatant at ~620 nm to quantify the amount of Evans Blue.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound and other azo dyes is primarily attributed to their metabolic activation into reactive aromatic amines. This process and its downstream consequences are depicted in the following diagrams.
In contrast, biocompatible alternatives generally do not undergo metabolic activation to toxic intermediates. Their in vivo behavior is primarily governed by their physicochemical properties.
Conclusion and Recommendations
The available evidence strongly indicates that this compound and other azo dyes are unsuitable for most in vivo applications due to their inherent toxicity and carcinogenic potential. The metabolic generation of reactive aromatic amines poses a significant risk to the biological system under investigation, potentially confounding experimental results and raising ethical concerns.
For researchers requiring in vivo imaging and tracking, the use of biocompatible alternatives is strongly recommended.
-
Indocyanine Green (ICG) is an excellent choice for deep-tissue fluorescence imaging, benefiting from its near-infrared properties and established clinical safety profile.
-
Evans Blue remains a valuable tool for studies focused on vascular permeability due to its strong and stable binding to serum albumin.
-
Quantum Dots (QDs) offer unparalleled optical properties for multiplexed and long-term imaging studies, provided that their composition and surface chemistry are carefully selected to ensure biocompatibility.
The adoption of these advanced, biocompatible agents will not only enhance the quality and reliability of in vivo data but also align with the ethical principles of reducing and refining the use of potentially harmful substances in animal research.
References
- 1. Evans blue dye-enhanced capillary-resolution photoacoustic microscopy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Low-Dose Evans Blue Dye for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model [medsci.org]
- 4. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum dots for in vivo molecular and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum Dots for Live Cells, in Vivo Imaging, and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Spectral Properties of N-Methyl-p-(o-tolylazo)aniline
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of N-Methyl-p-(o-tolylazo)aniline in comparison to a structurally related azo dye.
This guide provides a detailed comparative analysis of the spectral properties of this compound and a suitable alternative, N,N-Dimethyl-p-(phenylazo)aniline. The analysis is supported by experimental data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols and a visual representation of the synthetic workflow are included to facilitate understanding and replication of the presented data.
Introduction
Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, are a prominent class of organic compounds with wide-ranging applications in textiles, printing, and as indicators. Their rich electronic properties, arising from the extended π-conjugated system, make them fascinating subjects for spectroscopic studies. This compound is an aminoazobenzene derivative with potential applications stemming from its specific substitution pattern. Understanding its spectral properties is crucial for predicting its behavior in different chemical environments and for the development of new applications.
This guide presents a comparative analysis of the UV-Vis, NMR, and FT-IR spectral data of this compound and N,N-Dimethyl-p-(phenylazo)aniline. The latter serves as a valuable comparator due to its structural similarity, allowing for an insightful examination of the effects of the additional methyl group on the tolyl ring and the N-methylation on the spectral characteristics.
Data Presentation
UV-Visible Spectral Data
The UV-Visible absorption spectra of azo dyes are sensitive to the electronic structure of the molecule and the polarity of the solvent, a phenomenon known as solvatochromism. The position of the maximum absorption wavelength (λmax) provides insights into the energy of the electronic transitions within the molecule.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| This compound | Data not available | - | - | - |
| N,N-Dimethyl-p-(phenylazo)aniline | Ethanol | 408 | 26,300 | |
| Cyclohexane | 402 | - | [1] | |
| Acetonitrile | 410 | - | [1] | |
| 4-Aminoazobenzene | Ethanol | 381 | - | [2] |
Note: Specific experimental data for this compound was not available in the searched literature. The data for the closely related compounds are provided for comparative context.
NMR Spectral Data
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts (δ) of the protons and carbon atoms are influenced by their local electronic environment.
¹H NMR Spectral Data (in CDCl₃, δ in ppm)
| Compound | Ar-H | N-CH₃ | Ar-CH₃ | Reference |
| This compound | Data not available | - | - | - |
| N,N-Dimethyl-p-(phenylazo)aniline | 7.91-7.85 (m, 2H), 7.49-7.40 (m, 3H), 6.78 (d, J=9.2 Hz, 2H) | 3.09 (s, 6H) | - | [3] |
| N-Methylaniline | 7.19-7.15 (m, 2H), 6.76-6.72 (m, 1H), 6.66-6.63 (m, 2H) | 2.85 (s, 3H) | - | [4][5] |
¹³C NMR Spectral Data (in CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | N-CH₃ | Ar-CH₃ | Reference |
| This compound | Data not available | - | - | - |
| N,N-Dimethyl-p-(phenylazo)aniline | 152.6, 143.5, 129.1, 128.9, 124.7, 122.1, 111.4 | 40.4 | - | [3] |
| N-Methylaniline | 149.5, 129.3, 117.3, 112.9 | 30.8 | - | [4][6] |
FT-IR Spectral Data
FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Reference |
| This compound | Data not available | - |
| N,N-Dimethyl-p-(phenylazo)aniline | ~1600 (N=N stretch), ~1500 (C=C aromatic stretch), ~1365 (C-N stretch) | General Azo Dye Spectra |
| N-Methylaniline | 3417 (N-H stretch), 1603, 1508 (C=C aromatic stretch), 1317 (C-N stretch) | [7][8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a diazotization reaction followed by an azo coupling.[9][10]
-
Diazotization of o-Toluidine: o-Toluidine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of N-methylaniline in a suitable solvent. The reaction mixture is stirred until the coupling reaction is complete, indicated by the formation of a colored precipitate.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
UV-Visible Spectroscopy
UV-Vis spectra are recorded on a double-beam spectrophotometer.[11][12]
-
Sample Preparation: Solutions of the azo dye are prepared in various solvents of different polarities (e.g., cyclohexane, ethanol, acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectra are recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined for each solvent.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[4]
-
Sample Preparation: Approximately 5-10 mg of the azo dye is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
FT-IR spectra are recorded on an FT-IR spectrometer.[7][8]
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the dye with dry KBr and pressing the mixture into a transparent disk. Liquid samples can be analyzed as a thin film between salt plates.
-
Measurement: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption [4-phenylazoaniline] | AAT Bioquest [aatbio.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. N-Methylaniline(100-61-8) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 12. worldwidejournals.com [worldwidejournals.com]
N-Methyl-p-(o-tolylazo)aniline: An Examination of Publicly Available Research
However, to provide a contextual understanding for researchers, scientists, and drug development professionals, this report summarizes the known applications and properties of its parent compounds, aniline and N-methylaniline, which are broadly used in various scientific and industrial fields. It is crucial to note that the properties and applications of these parent compounds may not be directly extrapolated to N-Methyl-p-(o-tolylazo)aniline.
General Context from Related Compounds: Aniline and N-Methylaniline
Aniline and its derivatives are fundamental building blocks in organic chemistry with wide-ranging applications.
Applications in Dye Synthesis
Aniline and its derivatives are historically and currently significant as intermediates in the synthesis of a vast array of dyes.[1][2] The azo group (-N=N-) present in the structure of this compound is characteristic of azo dyes, which constitute a large and important class of coloring agents. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. While no specific studies detail the use of this compound as a dye, its structure suggests a potential role as a chromophore.
Applications in Polymer Chemistry
Aniline and its N-alkylated derivatives, such as N-methylaniline, are monomers used in the production of conductive polymers like polyaniline (PANI).[3][4] These polymers are investigated for their applications in sensors, electronic devices, and anti-corrosion coatings. The specific properties of the resulting polymer can be tuned by modifying the aniline monomer.
Pharmaceutical and Agrochemical Intermediates
Aniline derivatives are pivotal intermediates in the manufacturing of various pharmaceuticals and agrochemicals.[1][2] The anilino group is a common structural motif in many biologically active molecules.
Toxicological Profile of a Related Compound: N-Methylaniline
While no specific toxicological studies were found for this compound, research on N-methylaniline provides important safety considerations. Studies have shown that N-methylaniline can be toxic to pregnant rats and may induce embryotoxic effects at certain doses.[5] It is also known to be used as an intermediate for dyes and agrochemicals.[2] General toxicological profiles of aniline and its derivatives often include hematotoxicity.[6] Given these findings, this compound should be handled with appropriate caution in any research setting.
Conclusion
There is a clear absence of peer-reviewed studies detailing the specific applications, comparative performance, or biological pathways associated with this compound. The information presented here on related aniline compounds serves to provide a general background but should not be considered as data on the target compound itself. Further research is required to elucidate the potential applications and properties of this compound. Without such data, a comparative guide with experimental protocols and data visualization as initially requested cannot be generated. Researchers interested in this specific molecule will need to conduct foundational studies to determine its characteristics and potential uses.
References
- 1. echemi.com [echemi.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Research Potential of N-Methyl-p-(o-tolylazo)aniline: A Cost-Benefit Analysis Shrouded in Data Scarcity
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. N-Methyl-p-(o-tolylazo)aniline, an azo dye with the chemical formula C14H15N3, presents itself as one such candidate. However, a comprehensive cost-benefit analysis reveals a significant challenge: a profound lack of specific research data for this particular compound. While the broader class of azo dyes and anilines has seen investigation in various research domains, information directly pertaining to this compound's efficacy, toxicity, and specific applications remains largely unpublished. This guide provides a comparative overview based on available information for related compounds, highlighting the potential avenues of research and the critical need for foundational studies.
Performance in the Context of Azo Dyes: Potential Applications and Unanswered Questions
Azo dyes, as a chemical class, are being explored for their potential biological activities. Some studies have indicated that certain azo compounds may possess antiproliferative effects on various cancer cell lines and could play a role in modulating gut health and inflammation.[1][2] Furthermore, some azo dyes have been shown to inhibit intracellular signal transduction pathways, a property that could be harnessed for therapeutic purposes.[2]
However, it is crucial to emphasize that these are general findings for the broad category of azo dyes. Without specific experimental data for this compound, it is not possible to assert that it shares these properties. Its structural similarity to other research compounds like 2-Methyl-5-(p-tolyldiazenyl)aniline, which is sold as a biochemical reagent for life science research, suggests it may have utility in similar areas, but this remains speculative.[3]
Comparative Analysis with Alternatives
Due to the absence of performance data for this compound, a direct comparison with alternative research chemicals is not feasible. Researchers interested in exploring the potential anticancer properties of novel compounds have a wide array of well-characterized alternatives. For instance, a study on the effect of various azo dyes on glioblastoma cells used compounds like Methyl Orange, Alizarin Yellow, and Sudan I, which could serve as initial benchmarks for comparison once data on this compound becomes available.[2]
Cost Analysis: A Look at a Structurally Related Compound
Table 1: Illustrative Cost of a Structurally Related Azo Dye
| Compound Name | Supplier | Quantity | Price (USD) |
| N-ETHYL-N-METHYL-4-(P-TOLYLAZO)ANILINE | Sigma-Aldrich | 50mg | $185.00 |
Price is subject to change and is for illustrative purposes only. This is not the price for this compound.
This high cost for a small quantity is typical for novel research chemicals with limited market demand and underscores the financial considerations for initiating research with such compounds.
Toxicity and Safety Considerations: General Concerns for Anilines and Azo Dyes
The toxicological profile of this compound has not been specifically documented. However, the parent compound, aniline, is known to have toxic effects. Exposure to aniline can impact the lungs and blood, and it is classified as a probable human carcinogen by the EPA.[4][5] Aromatic amines, the class to which anilines belong, are recognized as a class of environmental pollutants, and their toxicity can vary based on their specific chemical structure.[6]
Given these general concerns, any research involving this compound would necessitate a thorough toxicological evaluation as a primary step.
Experimental Protocols: A General Framework for Screening Novel Azo Dyes
In the absence of specific experimental protocols for this compound, a generalized workflow for assessing the anticancer potential of a novel azo dye is presented below. This serves as a foundational methodology that would need to be adapted and optimized.
Experimental Protocol: In Vitro Cytotoxicity Screening of a Novel Azo Dye
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., glioblastoma, breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing the Research Path Forward
The logical workflow for evaluating a novel compound like this compound can be visualized as a clear, stepwise process.
Caption: A logical workflow for the preclinical evaluation of a novel research compound.
Conclusion: A Call for Foundational Research
For researchers intrigued by the potential of this compound, the path forward is clear but requires significant foundational work. The primary and most crucial step is to conduct comprehensive in vitro studies to determine its biological activity and cytotoxic profile. Without this fundamental data, any investment in this compound for research purposes carries a high degree of uncertainty. The scientific community would benefit greatly from the publication of such foundational research, which would pave the way for a more informed cost-benefit analysis in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epa.gov [epa.gov]
- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lack of Reproducibility Data for N-Methyl-p-(o-tolylazo)aniline Necessitates Analog Comparison
Absence of specific experimental data for N-Methyl-p-(o-tolylazo)aniline (CAS 17018-24-5) prevents a direct assessment of its experimental reproducibility. Extensive literature searches did not yield any published studies detailing its biological effects, toxicity, or signaling pathways. This critical data gap makes it impossible to perform a direct comparison with alternative compounds or to provide specific experimental protocols.
To address the core requirements of this guide, we will instead focus on a well-studied, structurally similar compound: o-Aminoazotoluene (CAS 97-56-3) , also known as 4-(o-tolylazo)-o-toluidine. This compound shares the key tolylazoaniline core structure and has a significant body of toxicological and carcinogenicity data. This analogue approach provides a framework for understanding the potential hazards and experimental considerations relevant to this compound, while explicitly acknowledging the absence of direct evidence.
Comparative Toxicological Data: o-Aminoazotoluene as a Representative Tolylazoaniline
o-Aminoazotoluene is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[1][2][3] The primary concern with many azo dyes is their metabolic conversion to carcinogenic aromatic amines.[4][5]
Below is a summary of the carcinogenic effects of o-Aminoazotoluene observed in various animal models.
| Species | Route of Administration | Target Organ(s) | Tumor Type(s) |
| Mouse | Dietary | Liver, Lung, Blood Vessels | Hepatocellular adenoma or carcinoma, Lung tumors, Hemangioendothelioma[1][2] |
| Dermal | Liver | Liver tumors[1][2] | |
| Subcutaneous/Intramuscular | Liver, Lung, Injection site | Hepatocellular tumors, Lung tumors, Fibrosarcoma[1][2] | |
| Intraperitoneal | Liver | Hepatocellular tumors[1][2] | |
| Rat | Dietary | Liver | Adenoma, Hepatocellular carcinoma, Cholangioma[1][2] |
| Hamster | Dietary | Liver, Urinary Bladder, Gallbladder, Mammary Gland | Hepatocellular adenoma or carcinoma, Papillary or transitional-cell carcinoma, Papilloma or carcinoma, Adenocarcinoma[1][2] |
| Dog | Dietary | Liver, Urinary Bladder, Gallbladder | Hepatocellular adenoma or carcinoma, Adenocarcinoma, Cholangioma, Carcinoma[1] |
Experimental Protocols
Due to the lack of specific protocols for this compound, a generalized protocol for assessing the carcinogenicity of an azo dye via dietary administration in a rodent model is provided below. This protocol is based on standard toxicological study designs.
Objective: To evaluate the carcinogenic potential of a test azo compound when administered orally to rats over a long-term period.
Materials:
-
Test compound (e.g., o-Aminoazotoluene)
-
Vehicle (e.g., corn oil) if the compound is not mixed directly into feed
-
Fischer 344 rats (or other appropriate strain), 50 of each sex per group
-
Standard laboratory animal diet
-
Cages and environmental enrichment
-
Standard laboratory equipment for animal husbandry, dosing, and necropsy
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the start of the study.
-
Dose Preparation: Prepare diets containing the test compound at various concentrations. A control group will receive the standard diet without the test compound. Dose levels should be determined from preliminary shorter-term toxicity studies.
-
Study Groups: Randomly assign animals to control and treatment groups. A typical study might include a control group, a low-dose group, and a high-dose group.
-
Administration: Administer the treated feed ad libitum for a period of two years.
-
Clinical Observations: Observe animals twice daily for any clinical signs of toxicity, such as changes in behavior, appearance, or the presence of palpable masses. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Collect blood samples at interim periods (e.g., 3, 6, 12, 18 months) and at terminal sacrifice for analysis of hematological and clinical chemistry parameters.
-
Necropsy: At the end of the study period (or when animals are found moribund), perform a full necropsy on all animals. Record the location, size, and appearance of all gross lesions.
-
Histopathology: Collect all major organs and any gross lesions. Process tissues for histopathological examination. A veterinary pathologist should examine all tissues from the control and high-dose groups. Lesions of interest should also be examined in the lower-dose groups.
-
Data Analysis: Analyze data on tumor incidence, latency, and multiplicity using appropriate statistical methods.
Mandatory Visualizations
The following diagrams illustrate a general workflow for toxicity testing and a representative signaling pathway for the metabolic activation of carcinogenic azo dyes.
Caption: Generalized workflow for an in-vivo toxicology study.
Caption: Metabolic activation pathway of carcinogenic azo dyes.[6][7][8]
References
- 1. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. jmcprl.net [jmcprl.net]
- 4. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting azo dye toxicity | Semantic Scholar [semanticscholar.org]
- 6. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline
For Immediate Reference: This document provides crucial safety and logistical information for the operational handling and disposal of N-Methyl-p-(o-tolylazo)aniline. All procedures must be conducted in strict accordance with local, state, and federal regulations. Due to the hazardous nature of this compound and its classification as a suspected carcinogen, adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.
This compound is an azo dye, a class of compounds known for their potential toxicity and environmental hazards. Proper disposal is not merely a procedural formality but a critical step in the lifecycle management of this chemical. The primary concern with azo dyes is their potential to break down into harmful aromatic amines. Therefore, the disposal procedures are designed to prevent its release into the environment and to neutralize its hazardous properties.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and safety goggles. |
| Carcinogenicity | Suspected of causing cancer. Aromatic amines, potential degradation products, are classified as known or suspected carcinogens.[3] | Use in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] | Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound. This is a guideline and must be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Storage:
-
Containers: Use only approved, leak-proof, and chemically compatible containers.
-
Storage Area: Store waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment.
3. Treatment and Neutralization (to be performed by trained personnel only):
-
While specific neutralization protocols for this compound are not available, general methods for treating azo dye wastewater often involve advanced oxidation processes.[4] These are complex procedures and should only be carried out by qualified professionals in a controlled environment.
-
Never attempt to neutralize this chemical without a validated and approved protocol from your EHS department.
4. Final Disposal:
-
Licensed Waste Disposal Contractor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5]
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6]
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not published, the following general laboratory procedures for handling potent compounds should be strictly followed:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with the compound using an appropriate solvent (e.g., ethanol, methanol) followed by a soap and water wash. All cleaning materials (e.g., wipes, gloves) must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cpachem.com [cpachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling N-Methyl-p-(o-tolylazo)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for N-Methyl-p-(o-tolylazo)aniline was not located. The following guidance is based on the known hazards of the structurally related compound, N-Methylaniline, and the general risks associated with aromatic azo compounds. Azo dyes can be toxic and may break down into harmful aromatic amines.[1][2][3][4][5] Therefore, it is crucial to handle this compound with extreme caution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans offer step-by-step procedural guidance to ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[6][7][8] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Wear gloves at all times. Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[6][9][10] |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat should be worn and fully buttoned. A chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[9][10][11] |
| Foot Protection | Closed-Toe Shoes | Wear closed-toe, chemical-resistant shoes.[6] |
Operational Plan
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[9][10][11]
-
Avoid direct contact with the skin, eyes, and clothing.[9][10][11]
-
Do not eat, drink, or smoke in the laboratory area.[11]
-
Prevent the release of vapors and dust into the work environment.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[11]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9][11]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Waste Disposal:
Quantitative Data (for the related compound N-Methylaniline)
The following table summarizes key quantitative data for N-Methylaniline. This information should be used as a reference point, recognizing that the properties of this compound may differ.
| Property | Value |
| Molecular Formula | C7H9N[12] |
| Appearance | Dark yellow liquid[12] |
| Boiling Point | 195 °C / 383 °F[12] |
| Flash Point | 86 °C / 186.8 °F[12] |
| Water Solubility | 30 g/L[12] |
| Vapor Pressure | 0.4 mbar @ 20 °C[12] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 2. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azo dyes and human health: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sdfine.com [sdfine.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
